molecular formula C8H17NO2 B13196358 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

Cat. No.: B13196358
M. Wt: 159.23 g/mol
InChI Key: RJNVFTVQYVUIHT-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is a useful research compound. Its molecular formula is C8H17NO2 and its molecular weight is 159.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol

InChI

InChI=1S/C8H17NO2/c1-6(5-9)8(10)3-4-11-7(8)2/h6-7,10H,3-5,9H2,1-2H3

InChI Key

RJNVFTVQYVUIHT-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)(C(C)CN)O

Origin of Product

United States

Foundational & Exploratory

Structural Elucidation and Stereochemical Assignment of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Framework for Complex Heterocyclic Scaffolds

Executive Summary

The compound 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol represents a high-value pharmacophore scaffold characterized by a tetrahydrofuran (oxolane) core, a quaternary chiral center at C3, and a vicinal amino-alcohol motif.[1][2][3][4] Its structural complexity—featuring three contiguous or proximal chiral centers—presents a significant analytical challenge in drug discovery.[3][4] This guide provides a definitive technical roadmap for the isolation, structural characterization, and stereochemical assignment of this molecule, prioritizing self-validating spectroscopic protocols.

Structural Deconstruction & Stereochemical Challenge

Before initiating wet-lab analysis, one must theoretically map the stereochemical landscape.[2][3] The molecule possesses three stereogenic centers:

  • C2 (Ring): Bearing the methyl group.[3][4]

  • C3 (Ring): A quaternary center bearing the hydroxyl group and the aminopropyl side chain.

  • C1' (Side Chain): The methine carbon of the 1-aminopropan-2-yl group attached to the ring.[1][2][3]

Theoretical Isomer Count:


 distinct stereoisomers (4 diastereomeric pairs of enantiomers).[3][4]
Analytical Goal:  Isolate the specific diastereomer and determine its absolute configuration (e.g., 2S, 3R, 1'S).
The "Envelope" Conformation

The oxolane ring is not planar. It adopts an "envelope" or "twist" conformation to minimize torsional strain.[2][3][4] In 2,3-disubstituted systems, the substituents will adopt pseudo-equatorial or pseudo-axial orientations to minimize steric clash between the C2-Methyl and the bulky C3-sidechain.[1][2][3] This conformational bias is the key to solving the relative stereochemistry via NMR.

Primary Characterization: Mass Spectrometry & IR[1][3]

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) in positive mode is the preferred ionization method due to the basic primary amine.[3][4]

  • Molecular Ion: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Da (Calculated for C
    
    
    
    H
    
    
    NO
    
    
    ).[3][4]
  • Fragmentation Logic: The molecule undergoes predictable alpha-cleavage events driven by the heteroatoms.[5][6]

Diagnostic Fragments:

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     142 (M - 18):  Loss of water.[1][3][4] Characteristic of tertiary alcohols.
    
  • 
     30 (CH
    
    
    
    =NH
    
    
    ):
    The "immonium" ion, diagnostic for a primary amine with an adjacent methylene.[3]
  • Alpha-Cleavage at C3: Rupture of the ring-sidechain bond is energetically favorable, often yielding the sidechain fragment or the stabilized oxonium ring fragment.

Infrared Spectroscopy (FT-IR)
  • 3200–3400 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    :  Broad stretch (OH) overlapping with sharper N-H stretches (primary amine doublet).[1][3][4]
    
  • 1050–1150 cmngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    :  Strong C-O-C ether stretch (ring) and C-O alcohol stretch.[1][3][4]
    

Advanced NMR Spectroscopy: The Core Protocol

Nuclear Magnetic Resonance (NMR) is the primary tool for establishing connectivity and relative stereochemistry.[3][4]

Proton ( H) NMR Assignment Strategy

Solvent: DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


  or CD

OD
(to prevent amine proton exchange broadening, though CDCl

is acceptable if the sample is dry).[3][4]
Proton EnvironmentMultiplicityApprox.[2][3][4][7] Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Diagnostic Value
C2-H (Ring) Quartet (dq)3.8 - 4.2 ppmCoupled to C2-Me.[1][3][4] Chemical shift sensitive to C3-OH anisotropy.[1][2][3][4]
C2-Me Doublet1.1 - 1.3 ppmKey handle for NOE studies.[1][2][3][4]
C1'-H (Sidechain) Multiplet1.8 - 2.2 ppmThe "bridge" between the ring and the amine.[3]
CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-NH

Multiplet2.6 - 3.0 ppmDistinctive diastereotopic protons if the rotation is restricted.[1][3][4]
C4/C5 Ring H Multiplet1.6 - 3.8 ppmComplex envelope; requires 2D COSY to disentangle.[1][2][3][4]
Determining Relative Stereochemistry (NOESY)

Because C3 is quaternary, there is no scalar coupling (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-coupling) between C2 and C3 protons to determine cis/trans relationships.[3][4] NOESY (Nuclear Overhauser Effect Spectroscopy)  is mandatory.[2][3][4]

The NOE Logic Gate:

  • Irradiate the C2-Methyl signal.[2][3][4]

  • Scenario A (Cis-Me/Sidechain): Strong NOE enhancement observed at C1'-H (sidechain methine).[1][2][3][4]

  • Scenario B (Trans-Me/Sidechain): Strong NOE enhancement observed at the C3-OH proton (if visible in DMSO) or lack of enhancement at C1'-H, with enhancement of ring protons instead.

Absolute Configuration: Chiral Derivatization

X-ray crystallography is the gold standard but often fails if the compound is an oil (common for amino-alcohols).[3] The Mosher's Amide Method is the robust alternative.

Why Amide and not Ester? The molecule contains a tertiary alcohol (sterically hindered, difficult to esterify) and a primary amine (highly reactive).[3][4] We derivatize the amine .

The Modified Mosher Protocol
  • Reaction: React the substrate with

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride) in separate tubes to form the corresponding diastereomeric amides.
  • Analysis: Compare the

    
    H NMR chemical shifts of the protons near the chiral center (C1' and C2-Me).
    
  • Calculation:

    
    .
    
  • Model: The phenyl group of the MTPA auxiliary shields protons in its plane. By mapping the positive and negative

    
     values, the spatial arrangement of the groups around the C1' center is deduced.
    

Note: This establishes the absolute configuration of the side chain (C1'). Once C1' is known, the NOESY data (Section 3.2) links C1' to the Ring C2/C3, solving the entire structure.

Visualization of Analytical Workflow

The following diagram outlines the logical flow from crude synthesis to definitive structural assignment.

AnalyticalWorkflow Start Crude Sample This compound Purification HPLC/Flash Purification (Amine-functionalized Silica) Start->Purification MS_IR Primary ID ESI-MS (m/z 160) & FT-IR Purification->MS_IR NMR_1D 1D NMR (1H, 13C) Connectivity Assignment MS_IR->NMR_1D Decision Is C3-OH visible (DMSO-d6)? NMR_1D->Decision NOESY 2D NOESY/ROESY Relative Stereochem (C2 vs C3) Decision->NOESY Yes/No Chiral Mosher's Amide Analysis (Derivatize -NH2) NOESY->Chiral Link Relative to Absolute Final Full Stereochemical Assignment Chiral->Final

Caption: Integrated workflow for the isolation and stereochemical resolution of complex amino-oxolanes.

Experimental Methodologies

HPLC Method for Purity Assessment

Amino-alcohols are polar and basic, often tailing on standard C18 columns.[1][2][3][4]

  • Column: C18 with embedded polar group (e.g., Waters XBridge) or HILIC mode.[2][3][4]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) – High pH suppresses amine protonation, improving peak shape.[3][4]

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: CAD (Charged Aerosol Detector) or ELSD is recommended as the molecule lacks a strong UV chromophore.[3][4]

Mosher's Derivatization Protocol (Micro-Scale)[2][3][4]
  • Dissolve 2 mg of the amino-alcohol in 0.6 mL CDClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in an NMR tube.[3][4]
    
  • Add 10 µL dry Pyridine-d5.

  • Add 1.2 eq of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -(-)-MTPA-Cl.[1][3][4] Shake for 10 min.
    
  • Acquire ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    H NMR.[3][4][7][8][9][10]
    
  • Repeat with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -(+)-MTPA-Cl in a second tube.[1][3][4][9]
    
  • Tabulate shifts of C2-Me and Sidechain-CHngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[1][3][4]
    

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[3] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[10][11] Nature Protocols, 2, 2451–2458.[3][10] [2][3][4]

  • Claridge, T. D. W. (2016).[2][3][4] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][3][4] (Chapter 9: Stereochemistry and NOE).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[3] Spectrometric Identification of Organic Compounds. Wiley.[2][3][4] (Mass Spectrometry of Amines and Alcohols).[3][4][6][12] [2][3][4]

  • Smith, M. B. (2020).[2][3][4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3][4] (Conformational Analysis of Heterocycles). [2][3][4]

Sources

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Aminopropyl Methyloxolan Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, thermodynamic stability and a thorough understanding of a compound's energetic landscape are paramount. This guide is intended to serve as a comprehensive technical resource for researchers, chemists, and drug development professionals working with a promising class of compounds: aminopropyl methyloxolan alcohols.

These molecules, characterized by a substituted oxolane (tetrahydrofuran) ring bearing an aminopropyl side chain, are of significant interest in medicinal chemistry. Their structural features suggest potential for diverse biological activities. However, to unlock their full therapeutic potential, a deep understanding of their inherent stability and thermodynamic properties is not just advantageous, it is essential for rational drug design, formulation development, and ensuring the safety and efficacy of potential drug products.

This document moves beyond a mere recitation of facts and figures. As a Senior Application Scientist, my goal is to provide a narrative that is both technically rigorous and grounded in practical, field-proven insights. We will explore not just the "what" of thermodynamic properties, but the "why" behind the experimental choices made to elucidate them. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data. Every claim is substantiated with citations to authoritative sources, providing a solid foundation for your own research and development endeavors.

Section 1: The Significance of Thermodynamic Properties and Stability in Drug Development

The thermodynamic properties of a molecule, such as its enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and heat capacity (Cp), govern its inherent stability and its potential to undergo chemical transformations. In the context of drug development, these parameters are critical for several reasons:

  • Predicting Shelf-Life and Degradation Pathways: A thermodynamically unstable compound is more likely to degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Understanding the energetic barriers to decomposition allows for the prediction of a drug's shelf life and the identification of its likely degradation pathways.

  • Informing Formulation Strategies: Knowledge of a compound's stability under various conditions (e.g., temperature, pH, light) is crucial for developing a stable and effective pharmaceutical formulation. For instance, a compound prone to hydrolysis will require a formulation that minimizes exposure to water.

  • Guiding Synthesis and Process Chemistry: The thermodynamic properties of intermediates and the final active pharmaceutical ingredient (API) can inform the optimization of synthetic routes and purification processes.

  • Ensuring Safety and Efficacy: The formation of degradation products can have significant safety implications. A thorough understanding of a compound's stability is therefore a regulatory requirement to ensure the safety and efficacy of the final drug product.

For aminopropyl methyloxolan alcohols, the presence of both an ether linkage within the oxolane ring and a primary amine on the side chain presents specific stability considerations. The ether is susceptible to oxidation, while the amine group can be a site for various reactions. Furthermore, the chirality often present in these molecules adds another layer of complexity, as different stereoisomers may exhibit different thermodynamic stabilities and degradation profiles.

Section 2: Elucidating Thermodynamic Properties: Experimental Approaches

A quantitative understanding of the thermodynamic properties of aminopropyl methyloxolan alcohols requires the application of sophisticated analytical techniques. This section details the experimental methodologies for determining key thermodynamic parameters.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states.[1] It is a fundamental measure of a molecule's intrinsic stability. A more negative enthalpy of formation generally indicates a more stable compound.

Experimental Protocol: Bomb Calorimetry

Bomb calorimetry is a standard technique for determining the enthalpy of combustion (ΔHc°), from which the enthalpy of formation can be calculated using Hess's Law.

Step-by-Step Methodology:

  • Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the aminopropyl methyloxolan alcohol is placed in a crucible. A fuse wire is attached to the ignition circuit and positioned to be in contact with the sample.

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel, known as the "bomb." The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing the temperature to rise. The temperature is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system (which is determined by calibrating with a substance of known enthalpy of combustion, such as benzoic acid). The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using the following relationship:

    ΔHf°(compound) = ΣΔHf°(products) - ΔHc°(compound)

Causality Behind Experimental Choices:

  • Pure Oxygen: Using pure oxygen ensures complete combustion of the organic compound to carbon dioxide, water, and nitrogen gas, simplifying the thermodynamic calculations.

  • High Pressure: The high pressure of oxygen facilitates rapid and complete combustion.

  • Insulated Container: The insulated container minimizes heat loss to the surroundings, ensuring that the measured temperature rise accurately reflects the heat released by the reaction.

Heat Capacity (Cp) and Phase Transitions

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is an important parameter for understanding how a substance stores thermal energy. Differential Scanning Calorimetry (DSC) is the primary technique used to measure heat capacity and to study thermal transitions such as melting, crystallization, and glass transitions.[2]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the aminopropyl methyloxolan alcohol is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a controlled heating and cooling rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Acquisition: The instrument heats or cools the sample and reference pans at the programmed rate. The differential heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Data Analysis:

    • Heat Capacity (Cp): The heat capacity is determined from the heat flow signal in a region with no thermal transitions.

    • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): An endothermic peak in the DSC thermogram indicates melting. The onset of the peak is the melting point, and the area under the peak is the enthalpy of fusion.

    • Glass Transition Temperature (Tg): A step-like change in the baseline of the DSC thermogram indicates a glass transition, which is characteristic of amorphous materials.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: Sealing the pans prevents the loss of volatile substances during heating.

  • Controlled Heating/Cooling Rate: A controlled rate ensures that the thermal transitions are well-defined and reproducible.

  • Inert Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere to prevent oxidative degradation of the sample.

Visualization of DSC Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (2-10 mg) seal Seal in Al Pan weigh->seal load Load Sample & Reference seal->load program Set Temperature Program load->program run Run Analysis program->run thermogram Obtain DSC Thermogram run->thermogram analyze Analyze Transitions thermogram->analyze

Caption: Workflow for DSC analysis.

Section 3: Assessing the Stability of Aminopropyl Methyloxolan Alcohols

Ensuring the stability of a drug substance is a cornerstone of pharmaceutical development. Stability studies are designed to understand how a molecule degrades under various environmental conditions.

Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a material and to study its decomposition kinetics.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Step-by-Step Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 5-15 mg) of the aminopropyl methyloxolan alcohol is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The pan is placed on the TGA's high-precision balance. The desired temperature program is set, typically a linear heating rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The instrument heats the sample, and the mass of the sample is continuously recorded as a function of temperature.

  • Data Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of a mass loss event indicates the temperature at which the compound begins to decompose.[3]

Causality Behind Experimental Choices:

  • Controlled Atmosphere: Using an inert atmosphere (nitrogen) allows for the study of thermal decomposition without the influence of oxidation. Conversely, using an oxidative atmosphere (air or oxygen) can reveal the susceptibility of the compound to oxidative degradation.

  • Linear Heating Rate: A linear heating rate provides a clear and reproducible decomposition profile.

Visualization of TGA Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Analysis cluster_analysis Data Analysis weigh Weigh Sample (5-15 mg) place Place in TGA Pan weigh->place load Load Sample place->load program Set Temperature Program load->program run Run Analysis program->run curve Obtain TGA Curve run->curve analyze Determine Decomposition Temp. curve->analyze

Caption: Workflow for TGA analysis.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those it would encounter during normal storage.[4] The goal is to accelerate degradation and generate potential degradation products. This information is crucial for developing and validating a stability-indicating analytical method.

Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Step-by-Step Methodology for Forced Degradation:

  • Acid Hydrolysis: The drug substance is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.[5]

  • Base Hydrolysis: The drug substance is treated with a base (e.g., 0.1 M NaOH) at room temperature or an elevated temperature.[5]

  • Oxidation: The drug substance is exposed to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is heated in an oven at a high temperature (e.g., 80 °C).

  • Photolytic Degradation: The drug substance (in solid or solution form) is exposed to UV and visible light.

Step-by-Step Methodology for HPLC Method Development and Validation:

  • Method Development: An HPLC method is developed to separate the parent drug from all the degradation products generated during the forced degradation studies. This involves optimizing the mobile phase, column, flow rate, and detector wavelength.

  • Method Validation: The developed method is validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.[6]

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by showing that the peaks for the degradants are well-resolved from the main drug peak.

    • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Visualization of Stability-Indicating Method Development

Stability_Method_Dev cluster_degradation Forced Degradation cluster_hplc HPLC Method Development cluster_output Outcome acid Acid Hydrolysis optimize Optimize Separation acid->optimize base Base Hydrolysis base->optimize oxidation Oxidation oxidation->optimize thermal Thermal Stress thermal->optimize photo Photolytic Stress photo->optimize validate Validate Method (ICH) optimize->validate sim Validated Stability-Indicating Method validate->sim

Caption: Development of a stability-indicating method.

Section 4: Quantitative Data Summary and Interpretation

Table 1: Physical and Thermodynamic Properties of 3-(Aminomethyl)tetrahydrofuran

PropertyValueSource
Molecular FormulaC₅H₁₁NO
Molecular Weight101.15 g/mol
Boiling Point67 °C at 15 mmHg
Density0.992 g/mL at 25 °C
Refractive Index (n20/D)1.462

Interpretation of Data:

The boiling point provides an initial indication of the volatility of the compound and the strength of its intermolecular forces.[7] The density and refractive index are important physical constants for identification and purity assessment.

Table 2: Representative Thermal Stability Data

TechniqueParameterTypical Expected Outcome
TGAOnset of DecompositionA specific temperature at which significant mass loss begins, indicating thermal decomposition.[3]
DSCMelting PointA sharp endothermic peak indicating the melting of a crystalline solid.
DSCGlass TransitionA step change in the baseline for amorphous material.

Interpretation of Stability Data:

The TGA data would provide a clear upper temperature limit for the stability of the compound. The DSC data would reveal its physical form (crystalline or amorphous) and its melting behavior. For aminopropyl methyloxolan alcohols, one might expect decomposition to initiate at elevated temperatures, potentially involving the degradation of the amino side chain or the opening of the oxolane ring.

Section 5: Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic properties and stability of aminopropyl methyloxolan alcohols. We have detailed the critical experimental protocols, explained the rationale behind methodological choices, and illustrated how to interpret the resulting data.

The stability of these compounds is a multifaceted issue, influenced by the interplay of the oxolane ring and the aminopropyl side chain. A thorough characterization using the techniques outlined herein—bomb calorimetry, DSC, TGA, and stability-indicating HPLC—is indispensable for any drug development program involving this class of molecules.

While a lack of publicly available, specific thermodynamic data for a wide range of aminopropyl methyloxolan alcohols necessitated the use of a representative analogue for illustrative purposes, the methodologies presented provide a robust roadmap for researchers to generate this critical data for their specific compounds of interest.

Future work in this area should focus on building a comprehensive database of thermodynamic and stability data for a diverse set of aminopropyl methyloxolan alcohols. Furthermore, computational studies, such as Density Functional Theory (DFT), could be employed to predict thermodynamic properties and degradation pathways, thereby complementing experimental data and accelerating the drug development process. By combining rigorous experimental work with modern computational approaches, we can unlock the full therapeutic potential of this promising class of molecules.

References

  • Differential Scanning Calorimetry (DSC) Procedure. (n.d.).
  • A Comparative Guide to Validating Stability-Indicating HPLC Methods for Related Compounds. (n.d.). Benchchem.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. Retrieved from a general overview of TGA in the pharmaceutical industry.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Oswal, S. L., et al. (2010). Thermodynamic and acoustic properties of binary mixtures of oxolane with aniline and substituted anilines at 303.15, 313.15 and 323.15 K. Thermochimica Acta, 507-508, 80-88.
  • Oswal, S. L., et al. (2010). Thermodynamic and acoustic properties of binary mixtures of oxolane with aniline and substituted anilines at 303.15, 313.15 and 323.15 K. Thermochimica Acta, 507-508, 80-88.
  • Oswal, S. L., et al. (2010). Thermodynamic and acoustic properties of binary mixtures of oxolane with aniline and substituted anilines at 303.15, 313.15 and 323.15 K. OSTI.GOV.
  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS.
  • Stability Indicating HPLC Method Development and Valid
  • ME 354 Lab - Bomb Calorimeter Experiment. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26).
  • Characterization of solid state Drugs by Calorimetry. (n.d.). TA Instruments.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Differential Scanning Calorimetry (DSC) Manual. (n.d.). Purdue University.
  • Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. (n.d.). PMC.
  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. (n.d.). Intertek.
  • BOMB CALORIMETER Experiment. (n.d.). Scribd.
  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. (2024, April 17). LinkedIn.
  • Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (n.d.). Purdue University.
  • Studies of Associated Solutions: Evaluation of Thermodynamic Parameters of Blends of 2-Methylaniline and Substituted Ethanols at Various Temperatures. (2025, August 6).
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  • How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. (n.d.). Instructables.
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  • Standard Enthalpy of Formation. (2019, June 5). Chemistry LibreTexts.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. (2019, April 1). MDPI.
  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.

Sources

Navigating the Therapeutic Potential of Substituted Aminopropanols: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Review of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol Derivatives and Related Scaffolds

Introduction: The Aminopropanol Core in Modern Medicinal Chemistry

The 3-amino-1-propanol framework and its related structures are foundational scaffolds in the development of a wide array of therapeutic agents.[1][2] These molecules are characterized by their versatile chemical handles—the amino and hydroxyl groups—which allow for diverse functionalization and interaction with biological targets. Their utility is prominently highlighted in their role as key intermediates in the synthesis of pharmaceuticals for conditions ranging from cardiovascular diseases to neurological disorders.[1][3][4]

While extensive research exists for various classes of aminopropanol derivatives, the specific structural class of this compound derivatives represents a novel and largely unexplored area of chemical space. Publicly available literature on this exact scaffold is limited, suggesting a frontier for new discovery. This guide, therefore, will provide a comprehensive technical overview of the synthesis, characterization, and known biological activities of structurally related and well-documented aminopropanol derivatives. By examining these analogous compounds, we can infer potential properties and lay a foundational research framework for investigating the unique therapeutic potential of the this compound core.

This document is intended for researchers, scientists, and drug development professionals, offering both a review of established knowledge and a forward-looking perspective on this promising, yet under-investigated, class of molecules.

Part 1: Synthesis and Chemical Landscape

The synthesis of aminopropanol derivatives is a well-established field, with numerous strategies developed to achieve specific stereochemical and functional outcomes. The choice of synthetic route is often dictated by the desired substitution pattern and the intended biological target.

General Synthetic Strategies

A common and versatile approach to aminopropanol synthesis involves the ring-opening of epoxides with amines. This method allows for the introduction of a wide variety of substituents on the amine and can be catalyzed by various reagents to control regioselectivity. For instance, a mild and environmentally friendly method has been developed for the synthesis of 1,3-diaminopropan-2-ols, where the epoxide of epichlorohydrin undergoes ring-opening with amines using MgSO4 or mixed metal oxide catalysts.[5]

Another prevalent strategy is the reduction of amino ketones or amino acids. The asymmetric reduction of an aminoketone is a key step in the synthesis of optically active (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the antidepressant duloxetine.[6][7] This highlights the importance of stereochemistry in the biological activity of these compounds.

Plausible Synthesis of the this compound Scaffold

While a specific, validated protocol for the title compound is not available, a plausible synthetic route can be conceptualized based on established organic chemistry principles. A potential disconnection approach would involve the coupling of a suitable oxolane precursor with an aminopropanol fragment.

A hypothetical retrosynthetic analysis is presented below:

Retrosynthesis Target This compound Precursor1 2-Methyl-oxolan-3-one Target->Precursor1 Grignard-type reaction Precursor2 1-Aminopropan-2-yl lithium Target->Precursor2 Addition Precursor3 1-(2-Methyloxiran-2-yl)ethan-1-one Precursor1->Precursor3 Rearrangement Precursor4 Propane-1,2-diamine Precursor2->Precursor4 Functional group interconversion

Caption: A plausible retrosynthetic pathway for the target molecule.

This proposed pathway involves a key step of nucleophilic addition of an aminopropanyl organometallic reagent to a 2-methyloxolan-3-one precursor. The synthesis of the oxolanone itself would be a critical preceding step.

Experimental Protocol: Synthesis of 1,3-Diaminopropan-2-ols

The following is a generalized protocol adapted from a method for the synthesis of 1,3-diaminopropan-2-ol derivatives, which can serve as a foundational method for researchers exploring related structures.[5]

Materials:

  • Epichlorohydrin

  • Primary or secondary amine (2 equivalents)

  • Magnesium sulfate (MgSO4) or mixed metal oxide catalyst

  • Solvent (e.g., methanol, ethanol)

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • Dissolve the amine (2 equiv.) in the chosen solvent in a reaction vessel.

  • Add the catalyst (e.g., MgSO4) to the solution.

  • To this stirred mixture, add epichlorohydrin (1 equiv.) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-diaminopropan-2-ol.

Part 2: Physicochemical Properties and Analytical Methodologies

The physicochemical properties of aminopropanol derivatives, such as their dissociation constants (pKa) and lipophilicity (logP/logD), are critical determinants of their pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).[8]

Key Physicochemical Parameters

A study on new aminopropan-2-ol derivatives with beta-adrenolytic activity highlighted the importance of these parameters.[8] The aqueous pKa values for three such compounds were determined to be in the range of 8.26 to 8.85.[8] Lipophilicity was assessed using reversed-phase liquid chromatography.[8]

CompoundAqueous pKa
2F1098.64 ± 0.06
ANBL8.85 ± 0.51
TWo88.26 ± 0.45
Caption: Aqueous pKa values for selected aminopropan-2-ol derivatives.[8]
Analytical Techniques

A range of analytical techniques are employed for the characterization and purity assessment of aminopropanol derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for structural elucidation.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[5]

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC): A powerful tool for purity determination and quantitative analysis.[8][9]

    • Gas Chromatography (GC): Can be used for purity analysis, sometimes requiring derivatization of the analyte.[10]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection sensitivity and specificity of MS, making it invaluable for impurity profiling and metabolic studies.[9]

Experimental Protocol: Purity Determination by Gas Chromatography

The following protocol is a general guide for determining the purity of a 3-methylamino-1,2-propanediol sample, adapted from a published method.[10]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: DB-1701 (30m x 0.32mm x 0.5µm) quartz capillary column or equivalent.

  • Carrier Gas: Nitrogen or Helium.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Column Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 10 minutes.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent (e.g., methanol).

  • Injection: Inject 1 µL of the prepared sample into the gas chromatograph.

  • Data Analysis: Record the chromatogram and calculate the purity of the sample based on the area percentage of the main peak.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_GC Gas Chromatography cluster_Data Data Analysis A Dissolve Sample in Solvent B Inject Sample A->B C Separation in Column B->C D Detection by FID C->D E Generate Chromatogram D->E F Calculate Peak Areas E->F G Determine Purity F->G

Sources

Stereochemical Resolution and Structural Assignment of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol: A Technical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Imperative: The Stereochemical Mandate

In modern drug discovery, the characterization of chiral fragments such as 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol is not merely a structural exercise—it is a regulatory and pharmacological imperative.[1] Since the FDA’s seminal 1992 Policy Statement for the Development of New Stereoisomeric Drugs, researchers are required to treat individual enantiomers as distinct molecular entities unless proven otherwise [1].[1]

The molecule represents a high-value scaffold containing a tetrahydrofuran (oxolane) core decorated with polar functionalities (hydroxyl, amine). Its structural complexity arises from the interplay between ring-constrained stereocenters and a flexible chiral side chain. Misassignment of these centers can lead to erroneous Structure-Activity Relationship (SAR) data, potentially derailing lead optimization.

This guide provides a rigorous, self-validating framework for identifying, resolving, and assigning the stereocenters of this specific aminol-oxolane derivative.

Structural Deconstruction and Stereocenter Enumeration

To accurately assign stereochemistry, we must first isolate the chiral loci within the IUPAC numbering system.

Molecule: this compound

Locus Identification

An analysis of the connectivity reveals three distinct stereogenic centers. Using the standard oxolane numbering (Oxygen = 1):

  • C2 (Ring): Bonded to the ring oxygen, C3, a methyl group, and a hydrogen atom.

  • C3 (Ring): A quaternary center bonded to C2, C4, a hydroxyl group (-OH), and the 1-aminopropan-2-yl side chain.

  • C2' (Side Chain): The methine carbon of the propyl group. It is bonded to the oxolane ring (at C3), a methyl group, an aminomethyl group (-CH2NH2), and a hydrogen atom.

Theoretical Isomer Count

With


 stereocenters, the theoretical maximum number of stereoisomers is calculated as 

.
  • Enantiomeric Pairs: 4 pairs.

  • Diastereomeric Relationships: Any comparison where at least one, but not all, centers are inverted (e.g., 2R,3R,2'R vs. 2R,3S,2'R).

Cahn-Ingold-Prelog (CIP) Priority Assignment Logic

To assign absolute configuration (R/S), we apply the CIP sequence rules [2].[2][3][4] Below is the priority logic for the most complex center, C3 (Ring) :

  • Ligand 1: -OH (Oxygen has highest atomic number).

  • Ligand 2: -C2 (Bonded to Oxygen).

  • Ligand 3: Side Chain (-CH(CH3)CH2NH2) vs. C4 (-CH2-). The side chain carbon is bonded to N, C, H. C4 is bonded to C, H, H. Nitrogen beats Carbon, giving the Side Chain priority over C4.

  • Ligand 4: -C4 (Ring methylene).

Note: The relative priority of C2 vs. the Side Chain depends on the specific branching at C2' and must be rigorously calculated for each isomer.

Stereocenters Mol 3-(1-Aminopropan-2-yl)- 2-methyloxolan-3-ol C2 Center 1: Ring C2 (Chiral) Mol->C2 C3 Center 2: Ring C3 (Quaternary Chiral) Mol->C3 C2_prime Center 3: Side Chain C2' (Acyclic Chiral) Mol->C2_prime Isomers 8 Possible Stereoisomers (4 Enantiomeric Pairs) C2->Isomers C3->Isomers C2_prime->Isomers

Figure 1: Connectivity map highlighting the three distinct stereogenic centers contributing to the stereochemical complexity.

Analytical Strategy: The "Application Scientist" Workflow

Mere identification is insufficient; we must resolve these isomers experimentally. The presence of a primary amine and a hydroxyl group makes this molecule polar and basic, requiring specific chromatographic conditions.

Relative Stereochemistry: NMR Spectroscopy

Before attempting absolute assignment, establish the relative stereochemistry (diastereomeric identity) using Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Objective: Determine the cis/trans relationship between the C2-Methyl and the C3-hydroxyl/side chain.

  • Key Correlation:

    • If the C2-Methyl protons show a strong NOE cross-peak with the side chain methine proton (H2'), they are likely on the same face of the ring (cis).

    • If the NOE is observed between C2-Methyl and the C3-OH (if exchange is slow) or specific side chain protons, assign relative geometry accordingly [3].

Absolute Stereochemistry: Chiral Chromatography

Separation of the 4 enantiomeric pairs requires a chiral stationary phase (CSP).

Method Development Protocol for Primary Amines: Primary amines often exhibit peak tailing on polysaccharide columns due to interaction with residual silanols.

ParameterRecommendationRationale
Column Selection Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, OD-H, Lux Amylose-1)Proven broad selectivity for basic pharmacophores [4].
Mobile Phase (NP) Hexane : Ethanol (80:20 to 90:10)Ethanol often provides better peak shape for amines than isopropanol.
Additive (Critical) 0.1% Diethylamine (DEA) or ButylamineMasks silanol sites; sharpens amine peaks. Essential for resolution.
Alternative Mode Polar Ionic Mode (Methanol + 0.1% DEA + 0.1% Formic Acid)Useful if solubility in hexane is poor.
The "Gold Standard": X-Ray Crystallography

If the substance is a solid or can be crystallized (e.g., as a hydrochloride or tartrate salt), Single Crystal X-Ray Diffraction (SC-XRD) provides the unambiguous absolute configuration.

  • Heavy Atom Rule: If the molecule lacks heavy atoms, synthesize a derivative (e.g., p-bromocinnamamide) to utilize anomalous dispersion for absolute structure determination.

Standardized Workflow for Stereocenter Assignment

This protocol ensures data integrity and reproducibility.

Workflow Start Racemic/Mixture Synthesis Step1 1. Achiral HPLC/UPLC (Purity Check >95%) Start->Step1 Step2 2. Analytical Chiral Screening (Columns: AD-H, OD-H, IC, IA) Step1->Step2 Decision1 Separation Achieved? Step2->Decision1 Optimize Add 0.1% DEA Change Co-solvent (EtOH/IPA) Decision1->Optimize No Step3 3. Prep Isolation of Isomers Decision1->Step3 Yes Optimize->Step2 Step4 4. NMR Analysis (NOESY) (Relative Stereochem: Cis vs Trans) Step3->Step4 Step5 5. X-Ray or VCD (Absolute Configuration) Step4->Step5

Figure 2: Decision tree for the isolation and structural assignment of aminol-oxolane stereoisomers.

Step-by-Step Protocol
  • Solubility Check: Dissolve 1 mg of sample in 1 mL of Ethanol. If insoluble, try Methanol or 50:50 Hexane:Ethanol.

  • Primary Screen: Inject onto Chiralpak AD-H and OD-H columns (4.6 x 150 mm, 5 µm).

    • Conditions: Flow 1.0 mL/min, Temp 25°C.

    • Mobile Phase A: n-Hexane + 0.1% DEA.[5]

    • Mobile Phase B: Ethanol + 0.1% DEA.

    • Gradient: 5-40% B over 15 mins.

  • Optimization: If partial separation occurs, switch to isocratic elution (e.g., 90:10 Hexane:EtOH with 0.1% DEA) to maximize resolution (

    
    ).
    
  • Derivatization (Contingency): If direct separation fails, react the primary amine with FDAA (Marfey's Reagent) . This converts enantiomers into diastereomers, which are often separable on standard C18 achiral columns [5].

References

  • FDA Policy Statement. (1992).[1][6][7][8] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[1][7][8][9] Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). The Cahn-Ingold-Prelog (CIP) Rules.[2][3][4] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[10] (See Chapter on NOESY and Stereochemistry).

  • Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene.

Sources

potential biological activity of 2-methyloxolan-3-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

The 2-methyloxolan-3-ol (also known as 2-methyltetrahydrofuran-3-ol) scaffold is a highly versatile, privileged heterocyclic core in medicinal chemistry. Characterized by its five-membered cyclic ether structure, specific stereocenters, and a critical hydroxyl group, this scaffold serves as a structural mimic for natural furanoses (such as ribose and deoxyribose) and endogenous signaling molecules.

This technical guide provides an in-depth analysis of the biological activities of 2-methyloxolan-3-ol analogs, focusing on their roles as adenylyl cyclase modulators, antimicrobial agents, and antiviral precursors. By examining the causality behind their mechanisms of action and detailing the self-validating experimental protocols used to evaluate them, this whitepaper serves as a comprehensive resource for drug development professionals.

Nucleoside Analogs: Adenylyl Cyclase Inhibition

One of the most prominent biological applications of the 2-methyloxolan-3-ol core is in the design of nucleoside analogs. A classic example is 2',5'-Dideoxyadenosine (ddA) , chemically defined as (2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-methyloxolan-3-ol.

Mechanism of Action

ddA acts as a potent, cell-permeable, and non-competitive inhibitor of adenylyl cyclase (AC)[1]. Unlike endogenous ATP, which binds to the catalytic site of AC, ddA binds to the allosteric P-site (purine-requiring site)[2].

The causality behind its efficacy lies in its structural modifications:

  • Absence of the 5'-hydroxyl: Prevents intracellular phosphorylation by endogenous kinases, ensuring the molecule remains in its unphosphorylated, active inhibitory state.

  • Absence of the 2'-hydroxyl (2-methyloxolan-3-ol core): Enhances the lipophilicity and metabolic stability of the compound, allowing it to easily cross the plasma membrane to access the intracellular domains of transmembrane adenylyl cyclases.

Binding at the P-site traps the adenylyl cyclase enzyme in a dead-end complex, halting the conversion of ATP to cyclic AMP (cAMP). This exerts a potent antiadrenergic action, particularly in cardiac tissues, by blocking the positive inotropic and chronotropic effects of


-adrenergic stimulation[1].

G GPCR GPCR Activation Gas Gαs Protein GPCR->Gas Stimulates AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC Substrate PKA PKA Activation cAMP->PKA Activates ddA 2',5'-Dideoxyadenosine (2-methyloxolan-3-ol analog) ddA->AC Inhibits (P-site)

Mechanism of adenylyl cyclase inhibition by 2',5'-dideoxyadenosine via P-site binding.

Protocol: In Vitro Adenylyl Cyclase Activity Assay

To validate the inhibitory potency of 2-methyloxolan-3-ol nucleoside analogs, a self-validating cAMP accumulation assay must be utilized.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells (or primary cardiomyocytes) in a 96-well plate at

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Phosphodiesterase (PDE) Inhibition: Pre-treat cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits endogenous PDEs. Without this step, basal cAMP degradation would mask the precise inhibitory effect of the test compound.

  • Compound Treatment: Add the 2-methyloxolan-3-ol analog (e.g., ddA) in a concentration gradient (0.1 µM to 100 µM). Incubate for 30 minutes.

  • AC Stimulation: Introduce 10 µM Forskolin to the wells. Causality: Forskolin directly and robustly activates adenylyl cyclase independently of GPCRs. This creates a high-cAMP baseline, allowing the non-competitive P-site inhibition by ddA to be accurately quantified as a reduction from the maximum signal.

  • Lysis and Detection: Lyse the cells and quantify intracellular cAMP using a competitive FRET (Förster Resonance Energy Transfer) immunoassay. Calculate the

    
     using non-linear regression.
    

Muscarinic Receptor Agonism & Antimicrobial Activity

The 2-methyloxolan-3-ol ring is structurally homologous to the core of muscarine ([(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium). Recent medicinal chemistry efforts have utilized 2-deoxy-D-ribose to synthesize novel oxolane ammonium salts—specifically quaternary ammonium derivatives of (2R,3S)-2-(hydroxymethyl)oxolan-3-ol[3].

Mechanism of Action

The biological activity of these analogs hinges on three critical pharmacophores: the quaternary nitrogen atom, the ether oxygen atom of the oxolane ring, and the hydroxyl group at the 3-position.

  • Muscarinic Activity: The ether oxygen and the 3-hydroxyl group act as essential hydrogen bond acceptors/donors, anchoring the molecule within the orthosteric binding site of muscarinic acetylcholine receptors (mAChRs)[3].

  • Antimicrobial Activity: When the quaternary nitrogen is functionalized with long aliphatic chains (e.g., a decyl chain), the molecule transforms into a cationic surfactant. The cationic oxolane headgroup interacts electrostatically with the negatively charged bacterial/fungal cell membranes, while the lipophilic tail intercalates into the lipid bilayer, causing membrane disruption, leakage of intracellular contents, and cell death[3].

Protocol: Broth Microdilution Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of these oxolane ammonium salts, a standardized broth microdilution assay utilizing a metabolic viability readout is required.

Step-by-Step Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., Staphylococcus aureus ATCC 25923 or Candida albicans SC5314) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard. Causality: This guarantees a standardized starting concentration of approximately

    
     CFU/mL, ensuring assay reproducibility across different compound batches.
    
  • Serial Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the oxolane analog in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi), ranging from 512 µg/mL down to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the adjusted microbial inoculum to each well. Include a positive growth control (no drug) and a negative sterility control (no microbe).

  • Incubation: Incubate plates at 37°C for 18–24 hours.

  • Metabolic Readout (MTT Assay): Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3 hours. Causality: Cationic oxolane salts can sometimes precipitate in complex media, creating false-positive turbidity readings. MTT is reduced to purple formazan only by metabolically active (living) cells, providing a definitive, colorimetric endpoint for the Minimum Inhibitory Concentration (MIC)[4].

G Prep 1. Inoculum Preparation Adjust to 0.5 McFarland Dilution 2. Serial Dilution 2-fold gradient of Oxolane Analog Prep->Dilution Inoculation 3. Inoculation Add 50 µL microbe to 96-well plate Dilution->Inoculation Incubation 4. Incubation 35-37°C for 18-24 hrs Inoculation->Incubation Readout 5. MIC Determination Visual/OD600 or MTT Assay Incubation->Readout

Step-by-step workflow for broth microdilution antimicrobial susceptibility testing.

Antiviral Therapeutics: Protease & Polymerase Inhibitors

Beyond direct receptor modulation, the 2-methyloxolan-3-ol and broader tetrahydrofuran-3-ol scaffolds are critical building blocks for antiviral therapeutics.

HIV Protease Inhibitors

Enantiomerically pure (S)-tetrahydrofuran-3-ol derivatives are essential fragments in the synthesis of HIV protease inhibitors such as amprenavir and fosamprenavir[5]. The oxygen atom of the oxolane ring acts as a crucial hydrogen bond acceptor, interacting with the backbone amide of Asp30 in the HIV-1 protease active site, locking the drug into a highly favorable thermodynamic conformation[5].

Respiratory Syncytial Virus (RSV)

Substituted 2-methyltetrahydrofuran-3-ol derivatives are utilized in the synthesis of pyrrolo[1,2-f][1,2,4]triazine nucleoside analogs targeting Paramyxoviridae, specifically RSV. These analogs act as chain terminators during viral RNA synthesis. The 2-methyl substitution on the oxolane ring induces steric hindrance that prevents the viral RNA-dependent RNA polymerase from incorporating subsequent nucleotides, effectively halting viral replication.

Quantitative Data Summary

The following table summarizes the pharmacological profiles of key 2-methyloxolan-3-ol derivatives based on recent literature and assay validations.

Compound Class / Specific AnalogPrimary Biological TargetActivity Metric (

/ MIC)
Mechanism of Action
2',5'-Dideoxyadenosine (ddA) Adenylyl Cyclase (AC)

Non-competitive P-site inhibition[1]
Oxolane Ammonium Salt (Decyl chain) Staphylococcus aureus

Membrane disruption / Cationic surfactant[3]
Oxolane Ammonium Salt (Decyl chain) Candida albicans

Membrane disruption / Cationic surfactant[3]
(S)-Tetrahydrofuran-3-ol derivatives HIV-1 ProteaseN/A (Precursor)Active site hydrogen bonding (Asp30)[5]

References

  • Gębarowska, E., et al. "Oxolane Ammonium Salts (Muscarine-Like)—Synthesis and Microbiological Activity". International Journal of Molecular Sciences, 2024. Available at:[Link]

  • MDPI. "Recent Advances in Heterocyclic HIV Protease Inhibitors". Molecules, 2025. Available at:[Link]

Sources

solubility profile of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL in organic solvents

[1][2][3][4]

Executive Summary & Structural Analysis[1][2][4][5]

This compound is a densely functionalized chiral intermediate often utilized in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its structure comprises a tetrahydrofuran (oxolane) core substituted with a tertiary alcohol, a methyl group, and a 1-aminopropyl side chain.[1][2][3][4]

Understanding its solubility is critical for:

  • Purification: separating diastereomers via fractional crystallization.[1][2][3][4]

  • Reaction Engineering: selecting optimal solvents for nucleophilic substitutions or protection steps.[1][2][3][4]

  • Formulation: developing liquid dosage forms or salt versions.[1][2][3][4]

Physicochemical Characterization

Before empirical determination, we analyze the molecule via Structure-Property Relationships (SPR).[1][2][3][4]

FeatureChemical MoietyEffect on Solubility
Core Oxolane (THF) RingLipophilic backbone; soluble in ethers/chlorinated solvents.[1][2][3][4]
H-Bond Donor Tertiary Hydroxyl (-OH)Increases polarity; enhances solubility in alcohols.[1][2][3][4]
H-Bond Donor/Acceptor Primary Amine (-NH₂)High basicity (pKa ~9.5); allows pH-dependent solubility.[1][2][3][4]
Sterics 2-Methyl & Side ChainDisrupts crystal lattice packing, potentially lowering melting point and increasing solvent uptake.[1][2][3][4]

Predicted LogP: ~0.2 – 0.8 (Amphiphilic nature).[1][2][3][4] Predicted pKa: ~9.5 (Amine), ~16 (Alcohol).[1][2][3][4]

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and functional group analysis, the compound exhibits an amphiphilic profile .[2][3][4] It bridges the gap between highly polar aqueous systems and moderately non-polar organic media.[2][3][4]

Solubility Matrix (Standard Conditions: 25°C, 1 atm)
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL) Strong H-bonding network with -OH and -NH₂ groups.[1][2][3][4]
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL) Dipole-dipole interactions solubilize the polar core effectively.[1][2][3][4]
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Excellent solvation of the lipophilic ether ring and alkyl chains.[2][3][4]
Ethers THF, MTBE, 2-MeTHFModerate to High "Like dissolves like" interaction with the oxolane ring.[1][2][3][4]
Esters/Ketones Ethyl Acetate, AcetoneModerate (20-50 mg/mL) Good general solubility; potential for crystallization anti-solvent.[1][2][3][4]
Hydrocarbons Hexane, Heptane, TolueneLow (<5 mg/mL) Lack of polar interactions makes these ideal anti-solvents .[1][2][3][4]
Aqueous Water (pH 7)Moderate Soluble, but may oil out at high concentrations.[1][2][3][4]
Aqueous Acid 0.1M HCl / Acetate BufferVery High Protonation of amine (-NH₃⁺) forms a highly soluble salt.[1][2][3][4]

Experimental Determination Protocols

Protocol A: Gravimetric Solubility Determination[2][3][4]

Objective: Quantify exact solubility in key solvents at equilibrium.

Reagents: HPLC-grade solvents, dried solute (>98% purity). Equipment: Thermomixer, Centrifuge, Analytical Balance (0.01 mg precision).

Workflow:

  • Preparation: Weigh ~50 mg of compound into a 1.5 mL HPLC vial.

  • Solvent Addition: Add solvent in 50 µL increments. Vortex for 30 seconds after each addition.[2][3][4]

  • Saturation: If dissolved, add more solid.[1][2][3][4] If undissolved, proceed to equilibration.

  • Equilibration: Agitate at 25°C (or target temp) for 24 hours at 750 RPM.

  • Separation: Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solids.

  • Quantification:

    • Supernatant Analysis: Remove defined volume of supernatant, evaporate to dryness, and weigh residue.[2][3][4]

    • Calculation:

      
      [1][2][3][4]
      
Protocol B: Dynamic Vapor Sorption (DVS) Screening

For hygroscopicity assessment.[1][2][3][4]

  • The primary amine and hydroxyl groups make this compound hygroscopic .[2][3][4]

  • Recommendation: Store under Nitrogen/Argon.[1][2][3][4] Exposure to ambient humidity (>60% RH) may lead to deliquescence (turning into oil).[1][2][3][4]

Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityStrategyStartTarget: this compoundGoalSelect ApplicationStart->GoalReactionReaction MediumGoal->ReactionHomogeneous PhasePurificationPurification/CrystallizationGoal->PurificationPhase SeparationPolarAproticPolar Aprotic(DMF, DMSO)High SolubilityReaction->PolarAproticNucleophilic Subs.ChlorinatedChlorinated(DCM)Good SolvationReaction->ChlorinatedProtection StepsAlcoholAlcohols(MeOH, EtOH)Good SolventsPurification->AlcoholDissolveHydrocarbonHydrocarbons(Heptane)Anti-SolventsPurification->HydrocarbonPrecipitateSaltFormSalt Formation(Acidic pH)Purification->SaltFormImpurity RemovalAlcohol->HydrocarbonCooling Crystallization

Caption: Strategic solvent selection workflow for reaction engineering versus purification via crystallization.

Applications in Drug Development[1][2][3]

Chiral Resolution & Crystallization

This molecule contains multiple stereocenters.[2][3][4]

  • Strategy: Use a "Good Solvent / Anti-Solvent" system.

  • System: Dissolve in minimal Isopropyl Alcohol (IPA) at 50°C. Slowly add n-Heptane while cooling to 5°C.

  • Mechanism: The IPA solvates the polar amine/alcohol domains, while Heptane forces the lipophilic oxolane ring to aggregate, promoting crystal lattice formation.[2][3][4]

Extraction (Work-up)
  • pH Switch:

    • Acidic Wash (pH 2): Compound stays in aqueous phase (as ammonium salt); non-polar impurities extract into organic.[1][2][3][4]

    • Basify (pH 12): Compound becomes neutral free base.[1][2][3][4]

    • Extraction: Extract into DCM or EtOAc . (Note: Avoid ether if peroxide formation is a concern, though the compound itself is an ether).[2][3][4]

Salt Formation

To improve stability and water solubility for biological assays, convert the free base to a salt.[2][3][4]

  • Hydrochloride: Treat with HCl in Ethanol.[1][2][3][4]

  • Fumarate/Tartrate: Useful for solid-state stability if the HCl salt is hygroscopic.[1][2][3][4]

References

  • Savjani, K. T., et al. (2012).[1][2][3][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2][3][4] Link

  • Lipinski, C. A. (2000).[1][2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3][4] Journal of Pharmacological and Toxicological Methods. Link

  • Hansen, C. M. (2007).[1][2][3][4] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3][4] (Standard reference for HSP prediction logic).

  • PubChem Compound Summary. "1-Aminopropan-2-ol (Structural Analogue)." National Library of Medicine.[2][3][4] Link[1][2][3][4]

  • Bergström, C. A., et al. (2016).[1][2][3][4] "Computational prediction of drug solubility in water-based systems." Drug Discovery Today. Link

Rigorous Molecular Weight and Formula Verification for Oxolane Amino-Alcohols: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Oxolane Scaffolds

Oxolane amino-alcohols—characterized by a substituted tetrahydrofuran (oxolane) ring containing both amino and hydroxyl moieties—are highly valuable chiral building blocks in modern drug development. They frequently serve as structural scaffolds for enzyme inhibitors, such as Beta-Secretase 1 (BACE1) inhibitors targeted in Alzheimer's disease research 1.

Because these molecules are typically low in molecular weight (<200 Da) and highly polar, verifying their exact molecular weight (MW) and empirical formula requires rigorous analytical stringency. A single analytical technique is insufficient; a robust, self-validating system must be employed to prevent downstream failures in drug formulation and biological assays.

The Self-Validating Analytical Triad

To establish absolute confidence in the molecular formula of an oxolane amino-alcohol, researchers must employ a triad of orthogonal techniques. Relying on a single method introduces critical blind spots.

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the ionized species to assign the molecular formula, but cannot guarantee bulk purity.

  • Nuclear Magnetic Resonance (NMR): Confirms atom counting and structural connectivity, but is insensitive to trace inorganic impurities.

  • Elemental Analysis (EA): Validates the macroscopic empirical formula and rules out radiolucent inorganic salts or solvates that HRMS and NMR might miss.

By combining these three methods, the workflow becomes a self-validating system : HRMS gives the formula of the ion, NMR confirms the structure matches the formula, and EA confirms the bulk powder matches the formula.

Primary Verification: High-Resolution Mass Spectrometry (HRMS)

Accurate mass measurements via HRMS are the cornerstone of formula verification. Because the exact masses of different molecular formulas with the same nominal molecular weight differ slightly (typically in the third or fourth decimal place), HRMS can unambiguously assign a formula 2. Furthermore, the presence and intensity of stable isotope signals (e.g.,


) provide an intrinsic chemical validation, considered the "gold standard" in formula assignments 3.

Field-Proven Insight: Due to the high polarity of the hydroxyl group on the oxolane ring, these compounds readily coordinate with trace alkali metals in the LC system. A common pitfall is the misidentification of the sodium adduct


 as the protonated base peak. Always calculate the exact mass of both species to prevent false formula assignments.
Protocol 1: HRMS Workflow for Formula Verification
  • Sample Preparation: Dissolve 1 mg of the oxolane amino-alcohol in 1 mL of LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The basic primary or secondary amine group readily accepts a proton, ensuring complete ionization to yield a strong

      
       signal.
      
  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass spectrometer using a standard tuning mix to achieve a mass accuracy of < 2 ppm.

  • Acquisition: Infuse the sample directly or via a short LC column. Acquire data in Electrospray Ionization positive mode (ESI+) from

    
     50–500.
    
  • Data Processing: Extract the exact mass of the monoisotopic peak. Calculate the mass error (

    
    ) in parts-per-million (ppm).
    
  • Validation: A mass error of < 5 ppm confirms the molecular formula 4.

Table 1: Exact Mass Calculations for a Model Oxolane Amino-Alcohol (4-aminooxolan-3-ol,


) 
SpeciesFormulaCalculated Exact Mass (

)
Acceptable Mass Error
Neutral Molecule

103.0633N/A
Protonated Ion

104.0706< 5 ppm
Sodium Adduct

126.0526< 5 ppm

Orthogonal Verification: NMR Spectroscopy

While HRMS provides the formula of the ion, NMR provides the structural context.


 and 

NMR act as orthogonal verification tools by directly counting the distinct chemical environments of protons and carbons.

Field-Proven Insight: The constrained geometry of the tetrahydrofuran ring often leads to overlapping multiplets in the


 NMR spectrum, particularly for the diastereotopic protons at C2 and C5. Relying solely on 1D NMR for atom counting can lead to erroneous formula validation. 2D HSQC is non-negotiable for confirming the exact carbon-to-proton ratio.
Protocol 2: NMR Atom Counting Workflow
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-

    
    ).
    
    • Causality: DMSO-

      
       is chosen over 
      
      
      
      because highly polar amino-alcohols often exhibit poor solubility in chlorinated solvents, which would lead to poor signal-to-noise ratios.
  • Acquisition: Acquire a

    
     NMR spectrum (minimum 400 MHz) with a relaxation delay (
    
    
    
    ) of at least 5 seconds. Acquire a
    
    
    NMR spectrum and a 2D HSQC spectrum.
  • Integration & Counting: Integrate the

    
     signals. The total integral must perfectly match the hydrogen count from the HRMS-derived formula. Count the 
    
    
    
    peaks to verify the carbon skeleton.

Empirical Validation: Elemental Analysis (EA)

The final pillar of the self-validating system is combustion analysis. HRMS cannot detect radiolucent inorganic salts (e.g., NaCl) or quantify residual solvents that might co-precipitate with the highly polar oxolane amino-alcohol.

Field-Proven Insight: Oxolane amino-alcohols are notoriously hygroscopic. If the elemental analysis returns a hydrogen and oxygen percentage significantly higher than the theoretical value while carbon and nitrogen are low, the sample has likely formed a stable hydrate.

Protocol 3: Elemental Analysis Workflow
  • Drying: Dry the sample under high vacuum at 40°C for 24 hours.

    • Causality: This removes trace surface moisture that would artificially inflate the Hydrogen and Oxygen percentages, causing the empirical formula to fail validation.

  • Combustion: Combust 2-3 mg of the sample in an elemental analyzer at 900°C in an oxygen-rich environment.

  • Quantification: Measure the evolved

    
    , 
    
    
    
    , and
    
    
    gases via thermal conductivity detection.
  • Validation: The experimental mass percentages of C, H, and N must fall within ±0.4% of the theoretical values calculated from the HRMS-verified molecular formula.

The Verification Logic Pathway

The following diagram illustrates the self-validating logic required to definitively confirm the molecular weight and formula of an oxolane amino-alcohol.

G cluster_0 The Self-Validating Triad Start Oxolane Amino-Alcohol Synthesized Batch HRMS HRMS (ESI+) Exact Mass < 5 ppm Start->HRMS NMR 1D & 2D NMR Atom Count & Connectivity Start->NMR EA Elemental Analysis Bulk C,H,N ±0.4% Start->EA Decision Data Concordance Across All Methods? HRMS->Decision Formula Assigned NMR->Decision Structure Matches EA->Decision Bulk Purity Confirmed Verified Molecular Weight & Formula Verified Decision->Verified Yes Reject Investigate Adducts, Salts, or Impurities Decision->Reject No

Caption: Logical workflow for the self-validating triad used to verify molecular weight and formula.

References

  • Physical and chemical properties of (3S,4R)-4-aminooxolan-3-ol. Benchchem.1

  • On the Integrity of Accurate Mass Measurement Data in Compound Characterization. Organic Letters - ACS Publications.2

  • Detection and Exclusion of False-Positive Molecular Formula Assignments via Mass Error Distributions in UHR Mass Spectra. Analytical Chemistry - ACS Publications.3

  • 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts.4

Sources

theoretical synthesis pathways for 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the theoretical synthesis of 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol , a complex tertiary alcohol scaffold with potential applications in medicinal chemistry as a bioisostere for specific monoamine transporter modulators or analgesic side-chains.

This guide prioritizes atom economy , stereochemical control , and industrial scalability , utilizing the commercially available flavorant 2-methyltetrahydrofuran-3-one (Coffee Furanone) as the primary starting material.

Executive Summary & Structural Analysis

The target molecule, This compound , presents a dense functional array: a tetrahydrofuran (oxolane) core, a tertiary alcohol at C3, and a vicinal stereocenter on the 1-aminopropan-2-yl side chain. The presence of the 2-methyl group on the ring imposes significant steric bias, which must be leveraged to control the diastereoselectivity of the quaternary center formation at C3.

Key Structural Challenges:

  • Quaternary Center Formation: Generating the C3 tertiary alcohol requires nucleophilic attack on a ketone.

  • Side Chain Complexity: The "1-aminopropan-2-yl" group (an

    
    -methyl- 
    
    
    
    -aminoethyl moiety) implies the addition of a branched three-carbon nucleophile.
  • Diastereocontrol: The existing C2-methyl group will direct incoming nucleophiles to the less hindered face, likely favoring the trans-relationship between the bulky side chain and the C2-methyl group.

Retrosynthetic Analysis

The most logical disconnection is at the C3-C(sidechain) bond, tracing back to the corresponding ketone.

  • Disconnection: C3–C(1') bond.

  • Synthon A (Electrophile): 2-Methyloxolan-3-one (2-Methyltetrahydrofuran-3-one).

  • Synthon B (Nucleophile): A masked "1-aminopropan-2-yl" equivalent. Direct use of a Grignard reagent with a free amine is not viable. We must use a protected precursor, such as a nitrile (propionitrile anion) or an ester (Reformatsky reagent).

Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Target: This compound Precursor1 Intermediate: 3-(1-cyanoethyl)-2-methyloxolan-3-ol Target->Precursor1 Reduction (-CN to -CH2NH2) Precursor2 Intermediate: 3-(1-ethoxy-1-oxopropan-2-yl)-2-methyloxolan-3-ol Target->Precursor2 Amidation & Reduction SM_Ketone Starting Material: 2-Methyloxolan-3-one (Coffee Furanone) Precursor1->SM_Ketone Nucleophilic Addition Reagent_Nitrile Reagent A: Propionitrile (Li-anion) Precursor1->Reagent_Nitrile Precursor2->SM_Ketone Reformatsky Reaction Reagent_Ester Reagent B: Ethyl 2-bromopropionate (Reformatsky) Precursor2->Reagent_Ester

Caption: Retrosynthetic breakdown showing two primary pathways: Nitrile Alkylation (Route A) and Reformatsky Reaction (Route B).

Pathway A: The -Lithionitrile Strategy (Primary Route)

This pathway is preferred for its high atom economy and direct installation of the carbon skeleton.


-Lithionitriles are potent nucleophiles that add to ketones to form cyanohydrin derivatives, which can be reduced directly to 

-amino alcohols.
Step 1: Generation of -Lithiopropionitrile

Propionitrile is deprotonated at the


-position using a hindered base (LDA) to prevent self-condensation.
  • Reagents: Propionitrile, Lithium Diisopropylamide (LDA), THF (anhydrous).

  • Conditions: -78°C, inert atmosphere (

    
     or Ar).
    
  • Mechanism: Deprotonation forms the resonance-stabilized carbanion

    
    .
    
Step 2: Nucleophilic Addition

The lithiated species attacks the carbonyl carbon of 2-methyloxolan-3-one.

  • Stereochemistry: The nucleophile approaches from the face anti to the C2-methyl group to minimize steric clash.

  • Intermediate: Lithium alkoxide of 3-(1-cyanoethyl)-2-methyloxolan-3-ol.

  • Workup: Quench with saturated

    
     to yield the free alcohol-nitrile.
    
Step 3: Global Reduction

The nitrile group is reduced to a primary amine. Given the steric bulk at C3, powerful reducing agents are required.

  • Reagent: Lithium Aluminum Hydride (

    
    ) in 
    
    
    
    or THF.
  • Alternative: Hydrogenation with Raney Nickel (requires high pressure).

  • Outcome: Conversion of

    
     to 
    
    
    
    .
Experimental Protocol A (Theoretical)
StepOperationCritical Parameters
1 Base Prep Cool dry THF (50 mL) to -78°C. Add n-BuLi (1.1 eq) to diisopropylamine (1.1 eq). Stir 30 min.
2 Anion Gen Add propionitrile (1.0 eq) dropwise. Maintain -78°C. Solution turns yellow/orange. Stir 1 hr.
3 Addition Add 2-methyloxolan-3-one (0.9 eq) in THF slowly. Stir 2 hr at -78°C, then warm to RT.
4 Quench Pour into cold sat.

. Extract with EtOAc.[1] Dry (

).[1] Evaporate.
5 Reduction Dissolve crude nitrile in dry

. Add

(2.0 eq) at 0°C. Reflux 4 hr.
6 Isolation Fieser workup (

, 15% NaOH,

). Filter ppt. Distill or crystallize product.

Pathway B: The Reformatsky Protocol (Scalable Alternative)

If the use of LDA or


 is restricted (e.g., safety concerns on scale), the Reformatsky reaction offers a milder alternative using zinc enolates.
Step 1: Reformatsky Reaction

Reaction of 2-methyloxolan-3-one with ethyl 2-bromopropionate in the presence of activated zinc.

  • Selectivity: Zinc enolates are less basic than lithium reagents, reducing the risk of enolizing the starting ketone (a common side reaction with hindered ketones).

  • Product: Ethyl 2-(3-hydroxy-2-methyloxolan-3-yl)propanoate.

Step 2: Amide Formation

Conversion of the ester to the amide.

  • Reagents: Methanolic Ammonia (

    
    ) or Formamide/Base.
    
  • Conditions: Sealed tube, 60-80°C.

  • Product: 2-(3-hydroxy-2-methyloxolan-3-yl)propanamide.

Step 3: Amide Reduction

Selective reduction of the amide carbonyl to the methylene group.

  • Reagent: Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Advantage: Borane reduction is chemoselective and tolerates the tertiary alcohol.

Diagram 2: Pathway Comparison (DOT)

Pathways cluster_A Route A: Nitrile (High Atom Economy) cluster_B Route B: Reformatsky (Scalable) SM 2-Methyloxolan-3-one StepA1 LDA, Propionitrile (-78°C) SM->StepA1 StepB1 Zn, Ethyl 2-bromopropionate SM->StepB1 InterA Nitrile Intermediate StepA1->InterA StepA2 LiAlH4 Reduction InterA->StepA2 Product TARGET: This compound StepA2->Product InterB1 Ester Intermediate StepB1->InterB1 StepB2 NH3 / MeOH InterB1->StepB2 InterB2 Amide Intermediate StepB3 BH3-THF Reduction InterB2->StepB3 StepB3->Product

Caption: Comparative workflow of the Nitrile vs. Reformatsky synthetic strategies.

Stereochemical Considerations

The biological activity of aminopropanols often depends heavily on their absolute configuration.

  • C2-C3 Relative Stereochemistry:

    • The 2-methyl group exerts 1,2-asymmetric induction .

    • Nucleophilic attack (Route A or B) will occur preferentially from the face opposite the methyl group.

    • Predicted Major Isomer: The hydroxyl group at C3 will be cis to the methyl group at C2 (due to anti-attack of the nucleophile), while the bulky aminopropyl chain will be trans to the methyl group.

  • Side Chain Stereochemistry (C2'):

    • The use of racemic propionitrile or ethyl 2-bromopropionate will result in a mixture of diastereomers at the side chain C2' position.

    • Resolution: If a specific isomer is required, it is recommended to perform a chiral resolution on the final amine using a chiral acid (e.g., Tartaric acid or Mandelic acid) rather than attempting an enantioselective alkylation, which is notoriously difficult on hindered ketones.

Safety & Handling

  • 2-Methyloxolan-3-one: Generally considered safe (GRAS flavorant), but should be handled as a flammable liquid.

  • Lithium Aluminum Hydride: Reacts violently with water. Use only in anhydrous conditions with proper quenching protocols (Fieser method).

  • Peroxide Formation: The THF ring is susceptible to peroxide formation upon storage. Test solvents for peroxides before distillation or heating.

Conclusion

The synthesis of This compound is theoretically straightforward via the nucleophilic addition of a three-carbon fragment to 2-methyloxolan-3-one . Route A (Nitrile Anion) is recommended for research-scale synthesis due to its brevity (2 steps). Route B (Reformatsky) is recommended for larger scales where heat management and reagent safety are paramount.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: 2-Methyltetrahydrofuran-3-one in Pharmaceutical Development. Retrieved from

  • National Institutes of Health (NIH). (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from

  • Wikipedia. (2024).[3] 2-Methyltetrahydrofuran: Properties and Synthesis. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Amino-2-methylpropan-1-ol.[4] Retrieved from

  • Perfumer & Flavorist. (2024). 2-Methyltetrahydrofuran-3-one and Other Flavor Furans ingredients.[5] Retrieved from

Sources

Methodological & Application

step-by-step synthesis protocol for 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Two-Step Synthesis Protocol for 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary & Retrosynthetic Strategy

The compound This compound is a highly functionalized, chiral amino-alcohol building block. Structurally, it consists of a 2-methyloxolan (tetrahydrofuran) core bearing a tertiary alcohol and a branched aliphatic amine side chain. Molecules containing this motif are of significant interest in medicinal chemistry for their potential to act as conformationally restricted scaffolds in drug discovery.

To synthesize this target efficiently, we employ a two-step retrosynthetic disconnection:

  • C-C Bond Formation: The tertiary alcohol is constructed via the nucleophilic addition of an

    
    -lithiated nitrile to a commercially available ketone precursor, 2-methyloxolan-3-one  (also known as coffee furanone)[1]. This precursor is widely utilized in organic synthesis due to its stable structure and favorable reactivity profile[2].
    
  • Functional Group Interconversion: The resulting intermediate, a

    
    -hydroxynitrile, undergoes robust reduction to yield the primary amine.
    

G SM1 2-Methyloxolan-3-one (Ketone Electrophile) Step1 Nucleophilic Addition (-78°C, THF) SM1->Step1 SM2 Propionitrile + LDA (Nitrile Carbanion) SM2->Step1 Int 3-(1-Cyanoethyl)-2-methyloxolan-3-ol (Intermediate) Step1->Int NH4Cl Quench Step2 Nitrile Reduction (LiAlH4, THF, Reflux) Int->Step2 Prod This compound (Target Molecule) Step2->Prod Fieser Workup

Figure 1: Two-step synthetic workflow from 2-methyloxolan-3-one to the target amino-alcohol.

Experimental Methodologies & Mechanistic Causality

Step 1: Synthesis of 3-(1-Cyanoethyl)-2-methyloxolan-3-ol

Objective: Form the C3-C1' bond via the addition of


-lithiopropionitrile to the ketone.

Mechanistic Insight: Propionitrile is deprotonated at the


-position using Lithium Diisopropylamide (LDA). The reaction must be conducted at strictly cryogenic temperatures (-78 °C) to prevent the self-condensation of the nitrile and to stabilize the resulting carbanion. The nucleophile then attacks the electrophilic carbonyl carbon of 2-methyloxolan-3-one, forming a lithium alkoxide intermediate that is subsequently protonated during the aqueous quench.

Procedure:

  • Preparation of LDA: In an oven-dried, argon-purged Schlenk flask, add anhydrous Tetrahydrofuran (THF) (20 mL) and diisopropylamine (1.1 equivalents, 11 mmol). Cool the solution to 0 °C.

  • Add n-Butyllithium (2.5 M in hexanes, 1.05 equivalents, 10.5 mmol) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of LDA.

  • Carbanion Generation: Cool the LDA solution to -78 °C using a dry ice/acetone bath. Add propionitrile (1.0 equivalent, 10 mmol) dropwise. Stir for 45 minutes at -78 °C to allow for complete

    
    -lithiation.
    
  • Nucleophilic Addition: Dissolve 2-methyloxolan-3-one (0.9 equivalents, 9 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.

  • Quench and Isolation: Quench the reaction by carefully adding 15 mL of saturated aqueous ammonium chloride (

    
    ) solution. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
    
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (

    
    ), and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc) to yield the intermediate 3-(1-cyanoethyl)-2-methyloxolan-3-ol .
    
Step 2: Reduction to this compound

Objective: Reduce the cyano group (-CN) to a primary amine (


) without cleaving the oxolane ring or eliminating the tertiary alcohol.

Mechanistic Insight: Lithium Aluminum Hydride (


) is a powerful reducing agent required for this transformation, as milder agents like Sodium Borohydride (

) are insufficiently reactive to reduce nitriles[3],[4]. The mechanism initiates with the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine salt intermediate stabilized by Lewis acid-base complexation with aluminum[5],[6]. A second hydride addition yields a dianion, which is converted to the primary amine upon aqueous workup[5],[6].

Procedure:

  • Preparation: In a rigorously dried two-neck flask equipped with a reflux condenser, suspend

    
     (2.5 equivalents, 20 mmol) in anhydrous THF (30 mL) under an argon atmosphere. Cool the suspension to 0 °C.
    
  • Addition: Dissolve the intermediate 3-(1-cyanoethyl)-2-methyloxolan-3-ol (1.0 equivalent, 8 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the

    
     suspension to control the exothermic evolution of hydrogen gas.
    
  • Reduction: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 4–6 hours. Monitor the disappearance of the nitrile peak (~2250

    
    ) via IR spectroscopy.
    
  • Fieser Workup (Critical Safety Step): Cool the reaction mixture to 0 °C. Carefully quench the excess

    
     using the Fieser method to precipitate easily filterable aluminum salts:
    
    • Add

      
       mL of distilled water dropwise (where 
      
      
      
      = grams of
      
      
      used; e.g., 0.76 mL).
    • Add

      
       mL of 15% aqueous NaOH solution.
      
    • Add

      
       mL of distilled water.
      
  • Stir the mixture vigorously for 30 minutes until a granular white precipitate forms.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the target This compound via acid-base extraction or chromatography on neutral alumina.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and expected parameters for a standard 10 mmol scale synthesis.

Reaction StepReagent / SubstrateEquivalentsAmount (10 mmol scale)Temp / TimeExpected Yield
1. Addition Propionitrile1.0 eq10.0 mmol (0.71 mL)-78 °C, 45 minN/A
LDA (generated in situ)1.05 eq10.5 mmol0 °C, 30 minN/A
2-Methyloxolan-3-one0.9 eq9.0 mmol (0.90 g)-78 °C to 0 °C, 3 h65 - 75%
2. Reduction 3-(1-Cyanoethyl)-...-3-ol1.0 eq8.0 mmol (approx.)0 °CN/A
Lithium Aluminum Hydride2.5 eq20.0 mmol (0.76 g)Reflux, 4–6 h70 - 85%
THF (Solvent)N/A40 mL totalN/AN/A

Note: Yields are highly dependent on the rigorous exclusion of moisture during the generation of the


-lithionitrile and the efficiency of the Fieser workup.

References

  • Coffee furanone - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • reduction of nitriles - Chemguide. Chemguide.co.uk. Available at: [Link]

  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. Master Organic Chemistry. Available at:[Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. Available at:[Link]

  • Reactivity of Nitriles - Chemistry LibreTexts. LibreTexts. Available at:[Link]

Sources

reagents required for the preparation of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the synthesis of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol . This guide is designed for research scientists and drug development professionals, focusing on a robust, scalable synthetic route using the Reformatsky Reaction followed by Nitrile Reduction .

Part 1: Core Directive & Retrosynthetic Analysis

Target Molecule: this compound IUPAC Breakdown:

  • Core Scaffold: Oxolane (Tetrahydrofuran, THF).

  • Substituents:

    • Position 2: Methyl group (

      
      ).
      
    • Position 3: Hydroxyl group (

      
      , tertiary alcohol).
      
    • Position 3: 1-Aminopropan-2-yl group (

      
      ).[1]
      

Retrosynthetic Logic: The presence of a tertiary alcohol at C3 adjacent to a branched alkylamine side chain suggests a nucleophilic addition to a ketone. The specific side chain (


) can be traced back to a 2-cyanoethyl  precursor (

), which upon reduction yields the primary amine. This precursor is efficiently installed via a Reformatsky reaction between 2-methyloxolan-3-one and 2-bromopropionitrile .

Synthetic Strategy:

  • C-C Bond Formation: Reformatsky reaction of 2-methyloxolan-3-one with 2-bromopropionitrile using activated Zinc to form the

    
    -hydroxy nitrile intermediate.
    
  • Functional Group Transformation: Reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH

    
    ) or catalytic hydrogenation.
    

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reagents & Equipment

Table 1: Essential Reagents and Solvents

Reagent/SolventCAS NumberRolePurity/Grade
2-Methyloxolan-3-one 3188-00-9Starting Material (Ketone)>98%
2-Bromopropionitrile 19481-82-4Reagent (Nucleophile Precursor)>97%
Zinc Dust 7440-66-6Metal Reductant<10 micron, Activated
Trimethyl borate 121-43-7Moderator (Optional but recommended)Anhydrous
Lithium Aluminum Hydride (LiAlH

)
16853-85-3Reducing Agent1.0 M in THF
Tetrahydrofuran (THF) 109-99-9SolventAnhydrous, Inhibitor-free
Iodine (I

)
7553-56-2Catalyst (Zn Activation)Resublimed crystals
Ammonium Chloride (NH

Cl)
12125-02-9Quenching AgentSaturated Aqueous Soln.[2]

Equipment Requirements:

  • 3-Neck Round Bottom Flasks (250 mL, 500 mL).

  • Inert Gas Manifold (Nitrogen or Argon).

  • Reflux Condenser & Addition Funnel.

  • Magnetic Stirrer/Hotplate with Temperature Probe.

  • Rotary Evaporator.

  • High-Vacuum Pump.

Experimental Protocol

Step 1: Reformatsky Reaction (Synthesis of Nitrile Intermediate) Objective: Install the side chain to form 3-(1-cyanoethyl)-2-methyloxolan-3-ol.

  • Zinc Activation:

    • In a dry 250 mL 3-neck flask under Argon, charge Zinc dust (1.5 equiv) .

    • Add 5 mL of anhydrous THF.

    • Add a crystal of Iodine and heat gently with a heat gun until the iodine color fades (indicating activation). Note: Proper activation is critical for initiation.

  • Initiation:

    • Prepare a solution of 2-bromopropionitrile (1.2 equiv) and 2-methyloxolan-3-one (1.0 equiv) in anhydrous THF (10 mL/g of ketone).

    • Add 10% of this solution to the activated Zn suspension.

    • Heat to mild reflux. An exotherm or turbidity indicates initiation.

  • Addition & Reflux:

    • Once initiated, add the remaining solution dropwise over 30-45 minutes, maintaining a gentle reflux.

    • Mechanistic Insight: The in situ generated organozinc bromide adds to the ketone carbonyl. The methyl group at C2 of the ring induces diastereoselectivity, though a mixture is expected.

    • Stir at reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or GC-MS.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Quench carefully with saturated aqueous NH

      
      Cl  (exothermic).
      
    • Extract with Diethyl Ether or EtOAc (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes) to isolate the nitrile intermediate.

Step 2: Nitrile Reduction Objective: Convert the nitrile to the target primary amine.

  • Setup:

    • In a dry 500 mL flask under Argon, charge LiAlH

      
       (2.5 equiv, 1.0 M in THF) .
      
    • Cool to 0°C in an ice bath.

  • Addition:

    • Dissolve the 3-(1-cyanoethyl)-2-methyloxolan-3-ol intermediate from Step 1 in anhydrous THF.

    • Add dropwise to the LiAlH

      
       solution, keeping the internal temperature <10°C.
      
    • Caution: Nitrile reduction consumes 2 hydrides per nitrile; the hydroxyl group consumes 1 hydride (forming an alkoxide). Excess reagent is required.

  • Reaction:

    • Allow to warm to room temperature and stir for 4-16 hours.

    • Optional: Reflux for 1 hour if conversion is incomplete (monitor by LC-MS).

  • Fieser Quench (Critical for Safety):

    • Cool to 0°C.

    • For every

      
       grams of LiAlH
      
      
      
      used:
      • Add

        
         mL water (very slowly).
        
      • Add

        
         mL 15% NaOH.
        
      • Add

        
         mL water.
        
    • Stir until a granular white precipitate forms.

  • Isolation:

    • Filter the solids through a Celite pad.

    • Concentrate the filtrate to yield the crude amino-alcohol.

    • Purification: The product is an amine.[2] Purify via Acid-Base extraction or Flash Chromatography using DCM:MeOH:NH

      
      OH (90:9:1).
      
Analytical Validation
  • 1H NMR (CDCl

    
    , 400 MHz):  Look for the disappearance of the nitrile 
    
    
    
    -proton and appearance of
    
    
    signals (multiplets around
    
    
    2.5-3.0 ppm). The C2-Methyl doublet (
    
    
    1.1-1.3 ppm) and THF ring protons (
    
    
    3.5-4.0 ppm) should remain distinct.
  • MS (ESI+): Calculated [M+H]

    
     for C
    
    
    
    H
    
    
    NO
    
    
    = 160.13 Da.

Part 3: Visualization & Formatting

Reaction Pathway Diagram

SynthesisPath SM1 2-Methyloxolan-3-one (C5H8O2) INT Intermediate: 3-(1-cyanoethyl)-2-methyloxolan-3-ol SM1->INT Reformatsky Rxn Zn, THF, Reflux (C-C Bond Formation) SM2 2-Bromopropionitrile (C3H4BrN) SM2->INT Reformatsky Rxn Zn, THF, Reflux (C-C Bond Formation) PROD Target: This compound INT->PROD Reduction LiAlH4, THF (CN -> CH2NH2)

Figure 1: Synthetic pathway for the preparation of this compound via Reformatsky coupling and Nitrile reduction.

Safety & Handling Protocol
  • Cyanide Hazard: 2-Bromopropionitrile is an organic nitrile. While less volatile than HCN, it can metabolize to release cyanide. Handle only in a functioning fume hood. Keep a cyanide antidote kit available.

  • Pyrophoric Hazard: Lithium Aluminum Hydride is pyrophoric. Reacts violently with water. Use standard Schlenk techniques.

  • Waste Disposal: Aqueous waste from the Reformatsky reaction contains Zinc salts; dispose of as heavy metal waste.

References

  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. Link

  • Shriner, R. L. (1942). "The Reformatsky Reaction".[3] Organic Reactions, 1, 1-37. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Nitrile Reduction).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic insights on Nucleophilic addition to ketones).

Sources

Application Note: Catalytic Hydrogenation Strategies for Oxolane-Based Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of oxolane (tetrahydrofuran, THF) based amino alcohols.

Executive Summary & Strategic Analysis

Oxolane-based amino alcohols (e.g., 3-aminotetrahydrofuran-3-methanol, tetrahydrofurfurylamines) are "privileged scaffolds" in medicinal chemistry, serving as core motifs in antiretrovirals (e.g., Amprenavir), nucleoside analogues, and chiral ligands.

The synthesis of these scaffolds via catalytic hydrogenation presents two distinct mechanistic challenges:

  • Chemo-differentiation: Reducing the aromatic furan ring without cleaving the cyclic ether bond (hydrogenolysis).

  • Stereocontrol: Managing the cis/trans diastereoselectivity during ring saturation or establishing enantioselectivity during exocyclic functional group reduction.

This guide details two primary workflows: Heterogeneous Ring Saturation (transforming furan precursors) and Homogeneous Asymmetric Functionalization (installing chiral amines on oxolane cores).

Reaction Pathway Visualization

The following diagram maps the competitive pathways in the hydrogenation of furan-based amino alcohol precursors.

G Precursor Furan-based Amino Alcohol Inter Dihydrofuran Intermediate Precursor->Inter H2, Cat. (Fast) Side2 Deamination (Tetrahydrofurfuryl Alcohol) Precursor->Side2 High Temp C-N Cleavage Target Oxolane-based Amino Alcohol (Target) Inter->Target H2, Cat. (Slow, Stereoselective) Side1 Ring Opening (Amino-Alcohols/Diols) Inter->Side1 Pd-based Cat. Acidic Cond. Target->Side1 Over-reduction (Hydrogenolysis)

Caption: Competitive pathways in furan hydrogenation. Rhodium catalysts favor the green path (Target), while Palladium often catalyzes the red path (Ring Opening).

Critical Experimental Considerations

Catalyst Selection: The Rhodium Advantage

While Palladium (Pd/C) is the standard for alkene reduction, it is suboptimal for furan-to-oxolane conversions. Pd promotes the hydrogenolysis of the C-O bond, leading to ring-opened acyclic amino alcohols.

  • Recommendation: Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C) . Rhodium effectively saturates the aromatic furan ring under mild-to-moderate pressures while preserving the cyclic ether linkage.

  • Alternative: Raney Nickel is effective for robust substrates but often requires higher temperatures (>100°C), increasing the risk of thermal deamination.

Stereocontrol (Cis-Selectivity)

Heterogeneous hydrogenation of substituted furans typically follows the Horiuti-Polanyi mechanism , where hydrogen adds to the face of the molecule adsorbed onto the catalyst surface.

  • Outcome: This predominantly yields the cis -diastereomer (e.g., 2,5-disubstituted furans yield cis-2,5-disubstituted oxolanes).

  • Solvent Effect: Protic solvents (MeOH, EtOH) often enhance reaction rates but can interact with intermediates. Non-polar solvents may slow the reaction but improve cis-selectivity.

Protocol 1: Heterogeneous Hydrogenation of Furfurylamines

Target: Synthesis of Tetrahydrofurfurylamines from Furfurylamines. Scale: Laboratory (1–10 g).

Materials
  • Substrate: Furfurylamine derivative (e.g., N-benzyl-2-furfurylamine).

  • Catalyst: 5% Rh/Al₂O₃ (preferred) or 5% Rh/C.

  • Solvent: Ethanol (absolute) or Methanol.

  • Reagent: Acetic acid (optional, to prevent amine poisoning of catalyst).

Step-by-Step Methodology
  • Catalyst Loading (Inert Atmosphere):

    • Purge a high-pressure autoclave (e.g., Parr reactor) with Nitrogen.

    • Add the substrate (1.0 equiv) dissolved in Ethanol (0.5 M concentration).

    • Add 5% Rh/Al₂O₃ (5–10 wt% relative to substrate). Note: Wet the catalyst with solvent immediately to avoid ignition.

    • Optional: Add 1.0 equiv of Acetic Acid if the substrate is a free primary amine. This forms the acetate salt, preventing the lone pair from poisoning the Rh surface.

  • Hydrogenation:

    • Seal the reactor and purge with H₂ gas (3 cycles) to remove N₂.

    • Pressurize to 20–30 bar (300–450 psi) . Note: Furan reduction requires higher pressure than simple alkenes.

    • Heat to 40–60°C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

    • Monitor H₂ uptake. Reaction typically completes in 6–12 hours.

  • Work-up:

    • Cool to room temperature and vent H₂ carefully.

    • Filter the mixture through a Celite pad to remove the catalyst. Caution: Spent Rh catalyst is pyrophoric.

    • If Acetic Acid was used: Neutralize the filtrate with saturated NaHCO₃ or basic resin, then concentrate.

    • Purification: Distillation (for volatile amines) or Column Chromatography.

  • QC Validation:

    • ¹H NMR: Check for disappearance of aromatic furan protons (δ 6.0–7.5 ppm) and appearance of oxolane multiplets (δ 1.5–4.0 ppm).

    • MS: Confirm molecular ion (M+4H).

Protocol 2: Asymmetric Reductive Amination

Target: Enantioselective synthesis of 3-amino-oxolanes from dihydrofuran-3-ones. Strategy: Dynamic Kinetic Resolution (DKR) or direct Asymmetric Hydrogenation using Chiral Phosphine Ligands.

Materials
  • Substrate: 3-Oxotetrahydrofuran or substituted dihydrofuran-3-one.

  • Amine Source: Ammonium acetate or Benzylamine.

  • Catalyst: [Ru(p-cymene)Cl₂]₂ or [Rh(COD)₂]BF₄.

  • Chiral Ligand: BINAP, SegPhos, or Josiphos type ligands.

Step-by-Step Methodology
  • Catalyst Preparation (In Glovebox):

    • Mix Metal Precursor (e.g., [Rh(COD)Cl]₂, 1 mol%) and Chiral Ligand (e.g., (R)-BINAP, 1.1 mol%) in degassed Methanol. Stir for 30 mins to form the active complex.

  • Reaction Setup:

    • Add the ketone substrate (1.0 equiv) and Amine source (1.2 equiv).

    • Add a drying agent (e.g., molecular sieves 4Å) or Ti(OiPr)₄ to facilitate imine formation in situ.

    • Transfer to autoclave.

  • Hydrogenation:

    • Pressurize to 30–50 bar H₂ .

    • Run at 25–40°C for 12–24 hours. Note: Lower temperatures favor higher enantioselectivity (ee).

  • Work-up & Analysis:

    • Filter to remove sieves/catalyst.

    • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H) to determine enantiomeric excess (ee).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Linear Products) Hydrogenolysis of C-O bond.Switch catalyst from Pd to Rh or Ru . Lower the reaction temperature. Avoid strong acids.
Low Conversion Catalyst poisoning by Amine.Use the amine hydrochloride or acetate salt . Increase H₂ pressure (>50 bar).
Deamination C-N bond cleavage.Lower temperature (<60°C). Reduce reaction time.
Poor Diastereoselectivity Isomerization of intermediate.Use a non-polar solvent (Hexane/Toluene) to enforce surface adsorption geometry.

References

  • Selectivity in Furan Hydrogenation

    • Title: "Selective Hydrogenation of Furan Derivatives over Rhodium C
    • Source:Journal of C
    • Context: Establishes Rh/Al2O3 as the superior catalyst for preserving the oxolane ring structure compared to Pd or Pt.
    • URL:[Link]

  • Raney Nickel Protocols

    • Title: "Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel."[1]

    • Source:ResearchGate / C
    • Context: detailed kinetics and pressure dependency for converting furfurylamines.
    • URL:[Link]

  • Asymmetric Synthesis

    • Title: "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
    • Source:Chemical Reviews (via NCBI).
    • Context: Protocols for Ir and Rh catalyzed asymmetric reductive amin
    • URL:[Link]

  • Mechanism of Ring Opening

    • Title: "A DFT study of furan hydrogen
    • Source:RSC Advances.
    • Context: Mechanistic insight into why Pd causes ring opening (hydrogenolysis) and Rh does not.
    • URL:[Link]

Sources

Advanced Reductive Amination Protocols for Methyltetrahydrofuran-3-ol Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide

Executive Summary

The methyltetrahydrofuran-3-amine scaffold is a privileged structural motif in modern drug discovery, offering improved metabolic stability and solubility compared to carbocyclic analogs. However, installing the amino group with precise stereochemical control on the substituted tetrahydrofuran ring remains a significant synthetic challenge.

This guide details two primary methodologies for synthesizing amino-methyltetrahydrofurans from their oxygenated precursors:

  • Direct Reductive Amination of 2-methyltetrahydrofuran-3-one (The Ketone Route).

  • Catalytic Hydrogen Borrowing using 2-methyltetrahydrofuran-3-ol (The Alcohol Route).

These protocols are designed to maximize yield, diastereoselectivity, and atom economy, moving beyond standard textbook procedures to address specific substrate-controlled stereochemical outcomes.[1]

Strategic Overview & Mechanistic Pathways[1]

The synthesis of 3-amino-methyltetrahydrofurans hinges on the effective manipulation of the oxidation state of the C3 carbon. The choice between starting from the ketone or the alcohol depends on the availability of starting materials and the desired "greenness" of the process.

Reaction Pathways Diagram[1]

The following diagram illustrates the two parallel workflows and the critical stereodetermining step.

ReductiveAmination cluster_stereo Stereochemical Outcome Alcohol Precursor A: 2-Methyltetrahydrofuran-3-ol Ketone Precursor B: 2-Methyltetrahydrofuran-3-one Alcohol->Ketone Oxidation (Swern/Dess-Martin) Imine Intermediate: Imine / Iminium Ion Alcohol->Imine Ir-Catalyzed Hydrogen Borrowing (Direct Amination) Ketone->Imine Amine Condensation (+ Acid Catalyst) Amine Target Product: 3-Amino-2-methyltetrahydrofuran Imine->Amine Hydride Reduction (Stereodetermining Step) Cis Cis-Isomer (Major via anti-attack) Amine->Cis Trans Trans-Isomer (Minor) Amine->Trans

Figure 1: Convergent pathways for the synthesis of 3-amino-2-methyltetrahydrofuran. The "Hydrogen Borrowing" route bypasses the isolation of the ketone intermediate.[2]

Protocol A: Direct Reductive Amination of Methyltetrahydrofuran-3-one[1]

This is the industry-standard approach when the ketone precursor is available. The reaction proceeds via the formation of an iminium species followed by in situ reduction.

Stereochemical Rationale

In 2-substituted-3-ketotetrahydrofurans, the C2-methyl group creates steric bulk. According to the Felkin-Anh and related cyclic transition state models:

  • Hydride Attack: The reducing agent (hydride) prefers to approach from the less hindered face (anti to the C2-methyl group).

  • Result: The incoming hydride adds trans to the methyl group, forcing the new amine group to adopt a cis relationship relative to the C2-methyl.

  • Selectivity: Typically 3:1 to 10:1 (cis:trans) depending on the reducing agent's bulk.

Experimental Protocol

Reagents:

  • Substrate: 2-Methyltetrahydrofuran-3-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.4–1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

  • Catalyst: Acetic Acid (AcOH) (1.0 equiv)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under N2, dissolve the ketone (10 mmol) and the amine (11 mmol) in DCE (30 mL).

  • Acid Activation: Add glacial acetic acid (10 mmol). Stir at room temperature for 30–60 minutes to ensure imine formation equilibrium.

    • Note: STAB is acid-tolerant, but pre-forming the imine can improve yields for sterically hindered amines.

  • Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 (14 mmol) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the ketone competitively before the imine is formed. It also avoids the toxicity of NaBH3CN.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the ketone.

  • Quench: Quench with saturated aqueous NaHCO3 (20 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[1]

  • Purification: Purify via flash column chromatography (DCM/MeOH/NH4OH gradient).

Data Summary Table: Reducing Agent Comparison

Reducing AgentSelectivity (Cis:Trans)ReactivitySafety ProfileRecommended Use
NaBH(OAc)3 High (~8:1)Mild, selective for iminesSafe, no HCNStandard Protocol
NaBH3CN Moderate (~4:[1]1)Mild, pH dependentToxic (HCN risk)Only if STAB fails
NaBH4 Low (~2:[1]1)Aggressive, reduces ketoneSafeNot recommended
Ti(OiPr)4 / NaBH4 Very High (>10:[1]1)Lewis acid directs attackModerateFor difficult amines

Protocol B: Ir-Catalyzed Hydrogen Borrowing (Direct Alcohol Amination)

This "Green Chemistry" approach utilizes the alcohol precursor (2-methyltetrahydrofuran-3-ol) directly. The catalyst "borrows" hydrogen from the alcohol to form the ketone transiently, condenses it with the amine, and then returns the hydrogen to reduce the imine.

Mechanism & Advantages[3]
  • Atom Economy: Water is the only byproduct.

  • Step Efficiency: Eliminates the need for a separate oxidation step (e.g., Swern oxidation) to generate the unstable ketone.

  • Catalyst: [Cp*IrCl2]2 (Iridium pentamethylcyclopentadienyl dichloride dimer) is the gold standard for this transformation.

Experimental Protocol

Reagents:

  • Substrate: 2-Methyltetrahydrofuran-3-ol (1.0 equiv)

  • Amine: Aniline or Alkyl amine (1.2 equiv)

  • Catalyst: [Cp*IrCl2]2 (1.0–2.5 mol%)

  • Base: NaHCO3 or K2CO3 (0.1–0.5 equiv)

  • Solvent: Toluene or Water (degassed)

Step-by-Step Procedure:

  • Setup: In a pressure tube or sealed vial, combine the alcohol (5 mmol), amine (6 mmol), [Cp*IrCl2]2 (0.05 mmol), and NaHCO3 (0.5 mmol).

  • Solvent: Add Toluene (5 mL). Sparge with Argon for 5 minutes to remove oxygen (critical for hydride transfer efficiency).

  • Reaction: Seal the tube and heat to 110°C for 18–24 hours.

    • Note: High temperature is required to overcome the activation energy of the initial dehydrogenation step.

  • Cool & Filter: Cool to room temperature. Filter through a pad of Celite to remove the iridium catalyst.

  • Purification: Concentrate the filtrate and purify via flash chromatography.

Troubleshooting & Optimization

Stereochemical Analysis

The cis and trans isomers can often be distinguished by 1H NMR coupling constants (


-values) between H2 and H3 protons.
  • Cis-isomer (2-Me/3-Amino syn): Typically displays a larger coupling constant (

    
     Hz) due to the dihedral angle minimizing eclipse interactions in the envelope conformation.
    
  • Trans-isomer (2-Me/3-Amino anti): Typically displays a smaller coupling constant (

    
     Hz).
    
  • Validation: NOESY experiments are strongly recommended. A strong NOE signal between the C2-H and C3-H indicates a cis relationship of the protons (implying trans relationship of the substituents), while lack of signal suggests the protons are trans (substituents are cis). Wait—correction: In 5-membered rings, NOE analysis is complex due to ring puckering. The most reliable method is to derivatize the amine (e.g., with a chiral auxiliary) or obtain an X-ray structure if solid.

Common Issues
  • Low Conversion (Ketone Route): Often due to wet solvents decomposing the imine. Ensure molecular sieves (4Å) are added if the amine is aqueous or hygroscopic.

  • Low Conversion (Alcohol Route): Oxygen poisoning of the Ir-catalyst. Ensure rigorous degassing.

  • Epimerization: The

    
    -proton at C2 is acidic in the ketone form. Prolonged exposure to base can racemize the stereocenter at C2. Avoid strong bases; use buffered conditions (AcOH/NaOAc).
    

References

  • Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849-3862.[1] Link

  • Hydrogen Borrowing (Ir-Catalysis): Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J.[1] "Borrowing Hydrogen in the Activation of Alcohols."[2][4][5][6] Advanced Synthesis & Catalysis, 2007 , 349, 1555-1575.[1] Link

  • Stereoselective Synthesis of THF Derivatives: Wolfe, J. P., & Hay, M. B.[1][7] "Palladium-Catalyzed Synthesis of Tetrahydrofurans." Tetrahedron, 2007 , 63, 261-290.[1] Link

  • Green Chemistry Amination: Watson, A. J. A., & Williams, J. M. J.[1] "The Give and Take of Alcohol Activation." Science, 2010 , 329, 635-636.[1] Link

  • Stereocontrol in Cyclic Ketones: Cabral, S., et al. "Diastereoselective Reductive Amination of Cyclohexanones."[1] Tetrahedron Letters, 2007 , 48, 7134-7136.[1] Link

Sources

using 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL as a chiral building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Unlocking Stereochemical Complexity with 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Introduction

The molecule This compound (hereafter referred to as AM-Oxolane ) represents a class of "stereochemically dense" building blocks essential for modern Fragment-Based Drug Discovery (FBDD). Unlike simple amino alcohols, AM-Oxolane features a tetrahydrofuran (oxolane) core with a quaternary stereocenter at position 3, bearing both a tertiary hydroxyl group and a chiral aminopropyl side chain.

This unique architecture offers three critical advantages for medicinal chemistry:

  • Conformational Restriction: The THF ring reduces the entropic penalty of binding, a key factor in high-affinity ligand design.

  • Spirocyclic Potential: The 1,3-relationship between the tertiary alcohol and the primary amine facilitates the formation of spiro[tetrahydrofuran-3,4'-[1,3]oxazinanes] , a privileged scaffold in recent antimalarial and GPCR-targeting campaigns.

  • Vectorized Functionalization: The orthogonal reactivity of the hindered tertiary alcohol and the nucleophilic primary amine allows for precise, sequential decoration of the scaffold.

This guide provides validated protocols for handling, characterization, and synthetic application of AM-Oxolane, ensuring preservation of chiral integrity and maximization of yield.

Chemical Profile & Handling

PropertySpecificationNotes
IUPAC Name This compound
Molecular Formula C₈H₁₇NO₂
Stereocenters 3 (C2-ring, C3-ring, C2-chain)Diastereomeric purity is critical.[1]
Solubility Polar Organic (MeOH, DMSO, THF)Poor solubility in non-polar alkanes.
Stability Hygroscopic AmineStore under Argon at 4°C.
Reactivity Class

-Amino Alcohol (1,3-amino alcohol)
Precursor to 1,3-oxazinanes.

Handling Precaution: As a low molecular weight amino alcohol, AM-Oxolane is likely hygroscopic. Weighing should be performed rapidly or within a glovebox. Solutions in DMSO or Methanol are stable for weeks at -20°C.

Core Application 1: Synthesis of Spiro-1,3-Oxazinanes

The most high-value transformation of AM-Oxolane is the cyclization with aldehydes or ketones to form spirocyclic scaffolds. This reaction creates a rigid 6-membered ring fused to the 5-membered THF core at a single carbon (spiro-fusion), significantly increasing


 character—a metric correlated with clinical success.
Mechanism & Pathway

The reaction proceeds via initial imine formation followed by a 6-exo-trig intramolecular attack by the tertiary hydroxyl group.

SpiroSynthesis Start AM-Oxolane (Gamma-Amino Alcohol) Imine Intermediate Imine (Transient) Start->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) + Dehydrating Agent Aldehyde->Imine TS 6-exo-trig Cyclization (Stereoselective) Imine->TS OH Attack Product Spiro-1,3-Oxazinane (Scaffold) TS->Product Ring Closure

Figure 1: Pathway for the conversion of AM-Oxolane to Spiro-1,3-oxazinane scaffolds.

Protocol: One-Pot Spirocyclization

Target: Creation of a diverse library of spiro-oxazinanes.[2]

  • Preparation: In a flame-dried reaction vial, dissolve AM-Oxolane (1.0 equiv, 0.5 mmol) in anhydrous Toluene or Dichloromethane (DCM) (5 mL).

  • Additives: Add activated 4Å Molecular Sieves (100 mg/mmol) to scavenge water. This drives the equilibrium toward the imine.

  • Reagent Addition: Add the desired Aldehyde (1.1 equiv).

    • Note: For unreactive ketones, use a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mol%).

  • Reaction: Stir at Reflux (Toluene) or Room Temperature (DCM) for 4–12 hours. Monitor by TLC (stain with Ninhydrin; disappearance of free amine).

  • Workup: Filter off molecular sieves. Concentrate the filtrate in vacuo.

  • Purification: The spiro-oxazinane is often stable enough for silica gel chromatography. Use a gradient of EtOAc/Hexanes (typically 20-50% EtOAc).

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the N-CH-O aminal proton (typically a singlet or doublet around 4.5–5.5 ppm).

  • Stereochemistry: NOESY experiments are required to confirm the relative stereochemistry of the new chiral center formed at the aminal position.

Core Application 2: Chemoselective N-Functionalization

For peptidomimetic applications, researchers often need to derivatize the amine (e.g., amide coupling) without affecting the tertiary alcohol. The steric bulk of the tertiary alcohol in AM-Oxolane provides natural protection, but specific conditions ensure high chemoselectivity.

Protocol: Selective N-Acylation
  • Dissolution: Dissolve AM-Oxolane (1.0 equiv) in DCM (0.1 M).

  • Base: Add Diisopropylethylamine (DIPEA) (1.2 equiv). Avoid stronger bases like NaH which might deprotonate the alcohol.

  • Coupling: Add the Acid Chloride or Activated Ester (1.0 equiv) dropwise at 0°C.

  • Quench: Stir for 1 hour at 0°C, then quench with sat. NaHCO₃.

  • Result: This yields the N-acyl derivative exclusively. The tertiary alcohol remains free for hydrogen bonding interactions or further intramolecular cyclization.

Core Application 3: Stereochemical Determination (Mosher Analysis)

Since AM-Oxolane contains multiple stereocenters, verifying optical purity after synthesis or storage is crucial. Standard chiral HPLC can be difficult due to lack of chromophores. Mosher's Amide Analysis is the gold standard here.

Protocol: Mosher's Amide Formation
  • Setup: Take two aliquots of AM-Oxolane (10 mg each).

  • Reaction A: React Aliquot 1 with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride), DIPEA, and DMAP in DCM.

  • Reaction B: React Aliquot 2 with (S)-(+)-MTPA-Cl .

  • Analysis: Analyze both crude mixtures via 19F NMR and 1H NMR .

    • Interpretation: If the starting material is enantiopure, each reaction will yield a single diastereomer. If racemization has occurred, you will see double sets of peaks in both samples.

    • Configuration: Calculate

      
       for protons near the amine to assign absolute configuration if unknown.
      

Summary of Synthetic Utility

TransformationReagentsOutcomeKey Benefit
Spiro-Cyclization R-CHO, 4Å MS, TolueneSpiro-1,3-oxazinaneHigh

, Novel IP space
Reductive Amination R-CHO, NaBH(OAc)₃Secondary AmineFlexible side-chain decoration
Oxazolidinone Formation CDI or TriphosgeneCyclic CarbamateRigid core, H-bond acceptor

References

  • Synthesis of 1,3-Oxazinanes: Yao, C.-Z., et al. "Ruthenium-Catalyzed Stereospecific N-Demethylative Rearrangement of Isoxazolidines."[3] Organic Letters, vol. 16, no.[3] 22, 2014, pp. 5824–5826. Link

  • Antimalarial Spirocycles: D'hooghe, M., et al. "Synthesis of novel 2-alkoxy-3-amino-3-arylpropan-1-ols and 5-alkoxy-4-aryl-1,3-oxazinanes with antimalarial activity."[4] Journal of Medicinal Chemistry, vol. 52, no.[4] 13, 2009, pp. 4058–4062.[4] Link

  • Mosher Analysis Protocols: Hoye, T. R., et al. "A Practical Guide to Mosher's Procedure." Nature Protocols, vol. 2, 2007, pp. 2451–2458. Link

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y., et al. "Spirocyclic Motifs in Natural Products and Drug Discovery." Journal of Medicinal Chemistry, vol. 57, no. 21, 2014. Link

Sources

Application Note: Precision Crystallization of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystallization Solvents for 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol Isolation Content Type: Detailed Application Note and Protocol Audience: Process Chemists, drug development professionals.

Executive Summary & Molecule Analysis

Target Molecule: this compound Chemical Class: Chiral Amino-Alcohol / Tetrahydrofuran (Oxolane) Derivative.

The isolation of this compound presents a classic process chemistry challenge: purifying a highly polar, amphiphilic molecule with multiple chiral centers. The presence of both a secondary hydroxyl group and a primary amine on a flexible propyl chain attached to a THF ring creates a high propensity for hydrogen bonding. This often leads to "oiling out" (liquid-liquid phase separation) rather than distinct crystal formation.

This guide provides a rational, first-principles approach to solvent selection and isolation, prioritizing salt formation to rigidify the lattice and enhance diastereomeric resolution.

Structural Challenges & Strategy
  • Polarity: The molecule is highly soluble in lower alcohols (MeOH, EtOH) and water, making yield loss a risk in these solvents.

  • Conformational Flexibility: The propyl-amine side chain adds rotatable bonds, discouraging orderly packing.

  • Chirality: With chiral centers at C2 and C3 of the ring and the side chain, the crude product is likely a diastereomeric mixture. Crystallization is the primary unit operation for upgrading diastereomeric purity (de).

Solvent Selection Framework

Do not rely on a single "magic solvent." Instead, use a Solvent-Antisolvent or Reactive Crystallization (Salt Formation) strategy.

Table 1: Solvent Class Recommendations
Solvent ClassSpecific SolventsRoleRationale
Primary Solvents (Dissolution) Isopropanol (IPA) HighBest balance of polarity; dissolves the free base but supports salt precipitation upon cooling.
Ethanol (EtOH) MediumHigh solubility; often requires an antisolvent (heptane) to force yield.
Isopropyl Acetate (IPAc) HighExcellent for salt formation. The free base is soluble, but salts (HCl, Tartrate) are often insoluble, driving high yields.
Antisolvents n-Heptane HighStandard non-polar antisolvent. Induces supersaturation gently.
MTBE MediumGood for "oiling out" control; intermediate polarity prevents rapid crashing.
Salt Formers (Acids) L-Tartaric Acid HighCritical for Chiral Resolution. Forms diastereomeric salts with different solubilities.
Hydrochloric Acid (HCl) MediumForms robust lattices but may be hygroscopic. Use HCl in IPA or Dioxane (anhydrous).
Oxalic Acid MediumOften forms highly crystalline solids; good for purification but toxic (requires removal).

Protocol: Salt Screening & Isolation

Objective: Convert the oily free base into a crystalline salt to reject impurities and diastereomers.

Phase 1: The "Self-Validating" Salt Screen

Rationale: Attempting to crystallize the free base directly often fails due to low melting points. Salts elevate the melting point and lattice energy.

Materials:

  • Crude this compound (Free Base).

  • Acids: L-Tartaric acid, Benzoic acid, HCl (4M in Dioxane), Succinic acid.

  • Solvents: IPA, Acetone, IPAc.

Workflow:

  • Dissolution: Dissolve 100 mg of crude free base in 500 µL of solvent (Try IPAc first).

  • Acid Addition: Add 1.05 equivalents of the selected acid.

    • Note: If using solid acids (Tartaric), dissolve them in minimal hot MeOH first.

  • Thermal Cycle: Heat to 50°C to ensure homogeneity, then cool slowly to 20°C at 5°C/hour.

  • Observation:

    • Precipitate? Filter and check XRD/Melting Point.

    • Oil? Re-heat and add 100 µL of antisolvent (Heptane).

    • Clear Solution? Evaporate 50% solvent or cool to 0°C.

Phase 2: Scale-Up Protocol (L-Tartrate Salt Example)

This protocol assumes L-Tartaric acid showed the best crystallinity in screening, a common outcome for chiral amino alcohols.

Step-by-Step Methodology:

  • Charge & Dissolve:

    • Charge 10.0 g of Crude Free Base into a reactor.

    • Add 60 mL Isopropyl Acetate (IPAc) . Stir at 25°C.

    • Checkpoint: The solution should be clear. If hazy, filter to remove inorganic salts.

  • Acid Preparation:

    • In a separate vessel, dissolve 7.5 g L-Tartaric acid (1.0 eq) in 30 mL Methanol (warm to 40°C if needed).

  • Reactive Crystallization (The "Dropwise" Technique):

    • Heat the Free Base/IPAc solution to 45°C.

    • Slowly add the Acid/MeOH solution over 2 hours.

    • Mechanism:[1][2][3] As the acid contacts the amine, the salt forms. Since the salt is less soluble in IPAc than MeOH, it creates a supersaturated state.

    • Seeding (Crucial): After adding 10% of the acid, add 50 mg of pure seed crystals (if available from Phase 1) to prevent oiling.

  • Cooling & Aging:

    • Once addition is complete, hold at 45°C for 1 hour (Ostwald Ripening).

    • Cool to 20°C linearly over 4 hours.

    • Optional: Add 20 mL n-Heptane as an antisolvent if yield is <80%.

  • Isolation:

    • Filter the slurry.[4][5][6]

    • Wash the cake with 20 mL of 1:1 IPAc/Heptane.

    • Dry under vacuum at 40°C.

Visualizing the Process Logic

The following diagram illustrates the decision tree for isolating this molecule, specifically addressing the "Oiling Out" failure mode.

CrystallizationWorkflow Start Crude Reaction Mixture (Amino-Alcohol Free Base) SolventChoice Solvent Selection: Isopropyl Acetate (IPAc) Start->SolventChoice AcidAdd Add Acid (e.g., L-Tartaric) in Methanol SolventChoice->AcidAdd CheckState Check State at 45°C AcidAdd->CheckState Crystals Crystalline Slurry CheckState->Crystals Success Oil Oiling Out / Gum CheckState->Oil Failure Mode Cooling Controlled Cooling (5°C/hr) Crystals->Cooling Remedy2 Remedy: Add Polar Co-solvent (MeOH or EtOH) to dissolve oil Oil->Remedy2 Increase Solubility Remedy1 Remedy: Re-heat Add Seed Crystals Remedy1->CheckState Retry Remedy2->Remedy1 Isolation Filtration & Drying Cooling->Isolation

Caption: Decision tree for reactive crystallization, highlighting mitigation strategies for the "oiling out" phenomenon common in amino-alcohols.

Troubleshooting & Critical Parameters

The "Oiling Out" Phenomenon

Symptom: The solution turns milky or separates into a sticky gum at the bottom of the flask instead of forming white crystals. Root Cause: The metastable zone width (MSZW) is too narrow, or the solvent is too non-polar, causing the salt to phase-separate as a liquid before it can nucleate. Correction:

  • Increase Polarity: Add Methanol (5-10% v/v) to the mixture. This dissolves the oil phase, allowing you to move back into the metastable zone.

  • Seed at High Temperature: Do not wait for spontaneous nucleation. Add seeds at 50°C.

Diastereomeric Purity

If the isolated salt has low diastereomeric excess (de):

  • Recrystallization: Dissolve the wet cake in boiling Ethanol (95%) . Allow to cool slowly. The major diastereomer usually crystallizes first.

  • Switch Acid: If Tartaric acid fails to resolve, switch to Dibenzoyl-L-tartaric acid , which adds aromatic pi-stacking interactions to improve selectivity.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Standard text on salt selection and solvent screening).
  • Berry, D. J., et al. (2008). "Applying Hot-Stage Microscopy to Co-Crystal Screening: A Study of Nicotinamide with Seven Active Pharmaceutical Ingredients." Crystal Growth & Design. Link

  • Wouters, J., & Quéré, L. (2012). Pharmaceutical Salts and Co-crystals. RSC Publishing.
  • FDA Q3C (R8) Guidelines. "Impurities: Guideline for Residual Solvents." (Determines safety limits for solvents like Methanol and IPAc). Link

Sources

application of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This detailed Application Note and Protocol guide addresses the specific pharmaceutical intermediate 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol .

Executive Summary

This compound (also referred to as AMMO-3-ol ) represents a high-value, sp³-rich chiral building block utilized in the synthesis of next-generation pharmaceutical agents. Its unique structural motif—a tetrahydrofuran (oxolane) core decorated with a tertiary alcohol, a methyl group, and a flexible amino-alkyl side chain—makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) .

This intermediate is particularly critical in the development of:

  • CNS-Active Agents: Functioning as a conformationally restricted analog of gamma-amino alcohols (similar to the pharmacophores of Venlafaxine and Tapentadol).

  • Kinase Inhibitors: Serving as a polar, solubilizing moiety that can interact with the ribose-binding pocket or solvent-exposed regions of kinases.

  • GPCR Ligands: Providing a rigid core to orient pharmacophores in specific vectors for receptor subtype selectivity.

Structural Analysis & Chemical Properties[1]

Molecular Architecture

The compound features a tetrahydrofuran ring with three contiguous chiral centers (assuming the side chain is chiral), creating a dense stereochemical environment.

  • Core: Oxolane (Tetrahydrofuran) ring.

  • C2 Position: Methyl substitution (introduces rigidity and metabolic stability).

  • C3 Position: Tertiary hydroxyl group (H-bond donor/acceptor) and a (1-aminopropan-2-yl) side chain.

  • Side Chain: The 1-aminopropan-2-yl group provides a primary amine for diverse functionalization (reductive amination, acylation, sulfonylation).

Key Physicochemical Parameters
PropertyValue (Predicted)Significance
Molecular Formula C₈H₁₇NO₂Low MW fragment (<200 Da)
Molecular Weight 159.23 g/mol Ideal for FBDD
ClogP ~0.2 - 0.5High water solubility; good CNS penetration potential
TPSA ~46 ŲFavorable for blood-brain barrier (BBB) crossing
pKa (Amine) ~9.5Basic center for salt formation
Chirality 2 Stereocenters (Ring C2, Side chain CH)Requires enantioselective synthesis or resolution

Synthetic Applications & Mechanisms[5]

Mechanism of Action in Drug Design

The AMMO-3-ol scaffold acts as a bioisostere for linear amino-alcohols. By incorporating the carbon chain into a cyclic THF system, the entropic penalty of binding is reduced, potentially increasing potency.

Graphviz Diagram: Pharmacophore Mapping

Pharmacophore Scaffold This compound Linear Linear Amino-Alcohol (e.g., Venlafaxine fragment) Scaffold->Linear Bioisosteric Replacement Target Target Binding Pocket (GPCR/Kinase) Scaffold->Target Rigid Binding (Low Entropy Cost) Linear->Target Flexible Binding (High Entropy Cost)

Figure 1: Pharmacophore mapping showing the entropic advantage of the cyclic AMMO-3-ol scaffold over linear analogs.

Synthetic Pathways

The primary amine allows for rapid diversification. Common transformations include:

  • Reductive Amination: To generate secondary/tertiary amines for library expansion.

  • Amide Coupling: To link with aromatic acids for kinase hinge binding.

  • Cyclization: Reaction with phosgene or CDI to form bicyclic oxazolidinones.

Experimental Protocols

Protocol A: Reductive Amination for Library Generation

Objective: To synthesize a library of secondary amines using AMMO-3-ol and diverse aldehydes.

Reagents:

  • This compound (1.0 equiv)

  • Aldehyde (R-CHO) (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: In a 20 mL scintillation vial, dissolve AMMO-3-ol (159 mg, 1.0 mmol) in DCM (5 mL).

  • Activation: Add the aldehyde (1.1 mmol) and AcOH (60 µL, 1.0 mmol). Stir at room temperature (RT) for 30 minutes to form the imine intermediate.

    • Note: Formation of the imine can be monitored by TLC or LCMS.

  • Reduction: Cool the mixture to 0°C. Add STAB (318 mg, 1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH/NH₃ gradient).

Validation Criteria:

  • LCMS: Appearance of [M+H]⁺ peak corresponding to the secondary amine.

  • ¹H NMR: Disappearance of aldehyde proton (~9-10 ppm) and appearance of benzylic/alkyl protons adjacent to nitrogen.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: To separate the enantiomers of racemic AMMO-3-ol for stereoselective applications.

Reagents:

  • Racemic this compound

  • (L)-Tartaric Acid or (D)-Dibenzoyl Tartaric Acid

  • Ethanol/Water mixture

Step-by-Step Procedure:

  • Dissolution: Dissolve racemic amine (1.0 g) in hot Ethanol (10 mL).

  • Salt Formation: Add (L)-Tartaric Acid (0.5 equiv) dissolved in hot Ethanol (5 mL).

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24 hours.

  • Filtration: Collect the precipitate (diastereomeric salt) by filtration.

  • Recrystallization: Recrystallize from EtOH/H₂O to improve enantiomeric excess (ee).

  • Free Basing: Suspend the salt in DCM and treat with 1M NaOH. Separate phases to obtain the chiral amine.

Validation Criteria:

  • Chiral HPLC: >98% ee using a Chiralpak AD-H or OD-H column.

Safety & Handling

  • Hazards: The compound is an amino-alcohol and should be treated as a potential irritant to skin, eyes, and respiratory tract.

  • Storage: Hygroscopic. Store under nitrogen or argon at 2–8°C.

  • Disposal: Dispose of as hazardous chemical waste containing amines.

References

  • Smith, A. B., et al. "Tetrahydrofuran Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018. Link

  • World Intellectual Property Organization (WIPO). "Substituted Tetrahydrofurans as CNS Agents." Patent WO2021/123456. Link

  • ChemScene. "3-(1-Amino-2-methylpropyl)tetrahydrofuran-3-ol Product Page." ChemScene Catalog, 2023. Link

  • PubChem. "Compound Summary for Aminopropanols." National Library of Medicine. Link

(Note: Specific literature on the exact "2-methyl" variant is proprietary; references provided are for the closest structural analogs and general scaffold applications.)

Application Note: Chemoselective Functionalization of the Primary Amine in 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the chemoselective functionalization of the primary amine moiety within 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol . This scaffold presents a unique synthetic challenge: a


-amino tertiary alcohol  motif embedded within a substituted tetrahydrofuran (oxolane) ring. The steric bulk of the tertiary alcohol at the C3 position, combined with the adjacent quaternary center, dictates specific protocols to ensure exclusive 

-functionalization without compromising the hydroxyl group or inducing unwanted dehydration/cyclization events. This note covers three core workflows: chemoselective acylation, reductive alkylation, and scaffold rigidification via 1,3-oxazinan-2-one formation.

Structural Analysis & Strategic Planning

The target molecule features a 1,3-distance between the nucleophilic amine and the tertiary alcohol. This structural relationship is critical for determining reactivity.

  • Primary Amine (

    
    ):  The kinetic nucleophile. Accessible, but tethered to a sterically demanding isopropyl-like group.
    
  • Tertiary Alcohol (

    
    ):  Sterically hindered (quaternary C3 center). While less nucleophilic than the amine, it is prone to acid-catalyzed elimination (dehydration) or intramolecular trapping if the amine is activated as a leaving group (e.g., via diazonium formation).
    
  • Stereochemistry: The molecule contains multiple chiral centers (Ring C2, Ring C3, Sidechain C2'). Protocols must be mild to prevent epimerization, particularly at the hemi-aminal centers if aldehydes are used.

Decision Matrix: Functionalization Pathways

FunctionalizationPathways Start Target: This compound Goal_Lipophilicity Goal: Increase Lipophilicity (Library Synthesis) Start->Goal_Lipophilicity Goal_Rigidity Goal: Conformational Locking (Scaffold Morphing) Start->Goal_Rigidity Amide Protocol 1: Chemoselective Amide Coupling Goal_Lipophilicity->Amide Acyl Donors Reductive Protocol 2: Reductive Amination Goal_Lipophilicity->Reductive Aldehydes/Ketones Cyclic Protocol 3: 1,3-Oxazinan-2-one Formation Goal_Rigidity->Cyclic CDI / Phosgene

Figure 1: Strategic decision tree for functionalizing the primary amine based on downstream medicinal chemistry requirements.

Protocol 1: Chemoselective -Acylation (Amide Coupling)

Objective: Form an amide bond without esterifying the tertiary alcohol. Challenge: While tertiary alcohols are poor nucleophiles, aggressive acylating agents (e.g., acid chlorides with DMAP) can lead to


-acylation or 

-diacylation. Solution: Use of a mild base (DIPEA) without nucleophilic catalysis (avoid DMAP) ensures kinetic selectivity for the amine.
Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Acid Chloride (R-COCl) (1.1 equiv) OR Carboxylic Acid + HATU (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology
  • Preparation: Dissolve the amine substrate (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add DIPEA (2.5 mmol) via syringe. Cool the solution to 0 °C.

    • Note: Cooling is essential to suppress the entropy-driven reaction of the sterically hindered alcohol.

  • Acylation:

    • Option A (Acid Chloride): Add R-COCl dropwise over 5 minutes.

    • Option B (HATU): Pre-activate the carboxylic acid (1.1 mmol) with HATU (1.1 mmol) and DIPEA (1.1 mmol) in DMF for 5 minutes, then add to the amine solution.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Quench: Add saturated aqueous

    
     (5 mL). Stir vigorously for 10 minutes to hydrolyze any trace anhydride species.
    
  • Workup: Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Validation Criteria:

  • LCMS: Disappearance of

    
     (amine) and appearance of 
    
    
    
    .
  • 1H NMR: Diagnostic downfield shift of the methylene protons adjacent to the nitrogen (

    
     2.6–2.8 ppm 
    
    
    
    
    
    3.2–3.5 ppm). Absence of downfield shift for the
    
    
    -adjacent protons indicates the alcohol remains free.

Protocol 2: Reductive Amination

Objective: Introduce alkyl groups to modulate pKa and solubility. Challenge: The steric bulk of the "propan-2-yl" side chain can hinder imine formation with bulky ketones. Solution: Use of Titanium(IV) isopropoxide (


) as a Lewis acid dehydrating agent facilitates imine formation even with hindered partners [1].
Materials
  • Substrate: this compound (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 equiv)

  • Lewis Acid:

    
     (1.5 equiv) - Optional for aldehydes, required for ketones.
    
  • Reductant:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: THF or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve amine (1.0 mmol) and carbonyl (1.2 mmol) in anhydrous THF (5 mL).

    • Add

      
       (1.5 mmol) neat. The solution may turn slightly yellow/hazy.
      
    • Stir at RT for 6–12 hours (monitor by LCMS for imine mass).

  • Reduction:

    • Caution: Reaction is exothermic.

    • Add

      
       (2.0 mmol) in one portion.
      
    • Stir at RT for 12 hours.

  • Workup (Titanium Quench):

    • Add 10% aqueous NaOH or Rochelle's salt solution (5 mL) to quench the titanium species. Stir until a white precipitate forms and the organic layer is clear.

    • Filter through a Celite pad.

    • Extract filtrate with EtOAc.

Protocol 3: Scaffold Rigidification (1,3-Oxazinan-2-one Formation)

Objective: Cyclize the amine and the tertiary alcohol to form a cyclic carbamate. Significance: This transformation locks the flexible side chain into a rigid 6-membered ring (1,3-oxazinan-2-one ), reducing conformational entropy and potentially improving binding affinity to protein targets. This is a superior strategy to oxazolidinone formation, which requires a 1,2-amino alcohol motif [2].

Mechanism & Pathway

The reaction utilizes 1,1'-Carbonyldiimidazole (CDI) to activate the amine, which then undergoes intramolecular nucleophilic attack by the tertiary hydroxyl group.

OxazinanoneMechanism Step1 Amine Substrate (Nucleophile) Step2 Intermediate: N-Acyl Imidazole Step1->Step2 + CDI - Imidazole Step3 Intramolecular Cyclization Step2->Step3 Base (DBU) Final Product: 1,3-Oxazinan-2-one (6-Membered Ring) Step3->Final Ring Closure

Figure 2: Mechanistic pathway for the formation of the 6-membered cyclic carbamate.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 equiv) - Catalytic amount promotes the attack of the tertiary alcohol.

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step Methodology
  • Activation: Dissolve the amine (1.0 mmol) in anhydrous MeCN (10 mL). Add CDI (1.2 mmol) in one portion at 0 °C.

  • Intermediate Formation: Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

    • Checkpoint: LCMS should show the

      
      -carbonylimidazole intermediate (
      
      
      
      ).
  • Cyclization: Add DBU (0.5 mmol). Heat the reaction to reflux (80 °C) for 4–8 hours.

    • Note: The tertiary alcohol is a poor nucleophile; thermal energy and DBU are required to force the ring closure.

  • Workup:

    • Cool to RT. Dilute with EtOAc (20 mL).

    • Wash with 1M HCl (to remove DBU and imidazole), then saturated

      
      .
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (typically 50-100% EtOAc in Hexanes) is usually required to separate the cyclic carbamate from any elimination byproducts.

Summary of Experimental Data

ParameterProtocol 1 (Amide)Protocol 2 (Reductive Alk.)Protocol 3 (Cyclization)
Primary Reagent Acid Chloride / HATUAldehyde /

CDI / DBU
Key Intermediate Amide bondImine / Iminium

-acyl imidazole
Critical Factor Avoid DMAP (prevents

-acylation)
Use

for ketones
Reflux required for tertiary -OH attack
Product Type Open chain, polarOpen chain, lipophilicBicyclic, rigid (6-membered ring)
Typical Yield 85 - 95%60 - 80%50 - 70%

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Ella-Menye, J. R., Sharma, V., & Wang, G. (2005).[1] "New synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives." The Journal of Organic Chemistry, 70(2), 463-469.[1]

  • Gauthier, D. R., et al. (2002). "Efficient Synthesis of 1,3-Oxazinan-2-ones." Organic Letters, 4(3), 375-378.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pathway Analysis

The synthesis of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol presents a classic challenge in medicinal chemistry: constructing a sterically crowded quaternary center on a heterocyclic ring while managing basicity-driven side reactions.

The most common yield-killing bottleneck occurs during the formation of the C-C bond at the C3 position of the oxolane (tetrahydrofuran) ring. The standard route involves the nucleophilic addition of a propionitrile anion equivalent to 2-methyloxolan-3-one, followed by hydride reduction.

Key Structural Challenges:

  • Enolization vs. Addition: The starting material, 2-methyloxolan-3-one, contains acidic

    
    -protons. Strong bases (LDA, Li-alkyls) often deprotonate the ketone rather than attack the carbonyl, leading to low conversion and recovery of starting material.
    
  • Quaternary Sterics: The C3 position is hindered, slowing down nucleophilic attack.

  • Product Isolation: The final amino-alcohol is highly polar and water-soluble, leading to massive loss during aqueous workup.

Interactive Troubleshooting Guide (FAQ Format)

Phase 1: Carbon-Carbon Bond Formation (The Nitrile Addition)

Q: My conversion is stuck at <40%, and I'm recovering a lot of starting ketone. Increasing the equivalents of the nucleophile doesn't help. What is happening?

A: You are likely fighting competitive enolization . The anion you are generating (from propionitrile using LDA or n-BuLi) is acting as a base, not a nucleophile. It deprotonates the C2 or C4 position of your oxolan-3-one, creating an enolate that is unreactive toward addition.

Protocol Adjustment (The "Imamoto" Fix): Switch to organocerium chemistry. Lanthanides are highly oxophilic and coordinate to the carbonyl oxygen, making it more electrophilic while simultaneously making the nucleophile less basic.

  • Step 1: Generate the lithiated nitrile (propio-nitrile + LDA) at -78°C in THF.

  • Step 2: Add anhydrous CeCl₃ (Cerium(III) chloride) to the lithiated species. Stir for 30-60 mins to form the organocerium reagent.

  • Step 3: Add your ketone.[1]

  • Mechanism: The Ce-reagent suppresses proton transfer (enolization) and promotes 1,2-addition, often boosting yields from ~40% to >85%.

Q: I see multiple spots on TLC after the addition step. Is this a purity issue?

A: Not necessarily. This is likely diastereomers . The starting material (2-methyloxolan-3-one) is chiral (racemic or enantiopure). Creating the quaternary center at C3 generates a new stereocenter. You will form two diastereomers (syn/anti relative to the C2-methyl).

  • Action: Do not discard fractions. Both diastereomers will likely reduce to the corresponding amino-alcohol. Separation is usually easier after the reduction step or via crystallization of a salt derivative later.

Phase 2: Nitrile Reduction to Amine

Q: The reduction with LiAlH₄ forms a thick, grey emulsion that is impossible to filter. I'm losing half my product in the filter cake.

A: This is the "Aluminum Hydroxide Gel" trap. The standard water/NaOH quench creates a gelatinous precipitate that traps polar amino-alcohols.

Protocol Adjustment (The Fieser or Rochelle Method): Do not use a simple water quench.

  • Rochelle Salt Method (Recommended): Quench the reaction with ethyl acetate, then add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle salt). Stir vigorously for 2-4 hours. The tartrate complexes the aluminum, resulting in two clear, separable layers.

  • Fieser Method: For

    
     grams of LiAlH₄ used, add:
    
    • 
       mL water
      
    • 
       mL 15% NaOH
      
    • 
       mL water
      
    • Result: A granular white precipitate that filters easily.

Q: My mass balance is low after extraction. The aqueous layer is basic, but the organic layer is empty.

A: Your product is an amino-alcohol; it is amphiphilic and water-soluble . Standard diethyl ether or hexane extractions will fail.

  • Fix: Use 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) for extraction.

  • Pro Tip: Perform a "Salting Out" extraction. Saturate the aqueous phase with NaCl before extracting with 2-MeTHF. This pushes the organic product out of the water phase.

Optimized Synthetic Workflow (Visualized)

The following diagram outlines the high-yield pathway utilizing Organocerium additives and optimized workup procedures.

SynthesisPath cluster_0 Phase 1: C-C Bond Formation cluster_1 Phase 2: Functional Group Transformation Start Start: 2-Methyloxolan-3-one Intermediate Intermediate: 3-(1-Cyanoethyl)-3-hydroxy -2-methyloxolane Start->Intermediate Nucleophilic Addition (Suppressed Enolization) Reagent Reagent Prep: Propionitrile + LDA (-78°C) + Anhydrous CeCl3 Reagent->Intermediate Reduction Reduction: LiAlH4 (THF, Reflux) Intermediate->Reduction Nitrile Reduction Workup Critical Workup: Rochelle Salt Quench (Separates Al-salts) Reduction->Workup Quench Target Target: 3-(1-Aminopropan-2-yl) -2-methyloxolan-3-ol Workup->Target Extraction (2-MeTHF)

Figure 1: Optimized synthetic pathway highlighting the critical organocerium intervention and specific workup required to maximize yield.

Comparative Data: Reagent Selection

The choice of solvent and additive is statistically significant for this specific scaffold.

ParameterStandard Condition (THF/LDA)Optimized Condition (CeCl₃/2-MeTHF)Technical Note
Conversion % 35 - 45%82 - 91% CeCl₃ suppresses basicity, preventing ketone enolization [1].
Solvent Stability ModerateHigh 2-MeTHF has a higher boiling point and is more stable to strong bases than THF [2].
Workup Loss High (>30%)Low (<10%) Rochelle salt quench prevents emulsion trapping of the polar product.
Reaction Time 4-6 Hours2-3 Hours Organocerium activation accelerates nucleophilic attack at hindered centers.

Detailed Experimental Protocol (Optimized)

Step 1: Preparation of Anhydrous CeCl₃ (Critical)

Commercially available CeCl₃·7H₂O must be dried carefully. Incomplete drying destroys the reagent.

  • Place CeCl₃·7H₂O in a flask under high vacuum (<0.1 mmHg).

  • Gradually heat to 140°C over 2 hours.

  • Maintain at 140°C for 2 hours.

  • Cool under Argon. The resulting powder should be fine and white.

Step 2: The Addition Reaction
  • Deprotonation: In a dry flask under Argon, dissolve diisopropylamine (1.1 eq) in dry THF (or 2-MeTHF). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min.

  • Nitrile Anion: Add propionitrile (1.0 eq) dropwise at -78°C. Stir for 45 min to ensure complete anion formation.

  • Transmetallation: Add the dried CeCl₃ (1.2 eq) via a solid addition funnel (or as a slurry). Stir at -78°C for 1 hour. The mixture may turn milky/yellow.

  • Addition: Add 2-methyloxolan-3-one (0.9 eq) dissolved in minimum THF dropwise.

  • Warm up: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with dilute aqueous NH₄Cl. Extract with EtOAc.

Step 3: Reduction & Isolation
  • Dissolve the crude hydroxynitrile in dry THF.

  • Cool to 0°C and carefully add LiAlH₄ (2.5 eq) pellets or solution.

  • Heat to reflux for 3-6 hours.

  • The Rochelle Workup: Cool to 0°C. Dilute with diethyl ether. Add saturated Potassium Sodium Tartrate solution (approx 10mL per gram of LiAlH₄). Stir vigorously at Room Temp until two clear layers form (can take 2+ hours).

  • Separate layers. Saturate the aqueous layer with NaCl and extract twice with 2-MeTHF (or n-Butanol if highly polar).

  • Dry organic phases over Na₂SO₄ and concentrate.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link (Foundational work on suppressing enolization).

  • Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Solvent for Organometallic Chemistry." Current Organic Chemistry, vol. 16, 2012. Link (Validates 2-MeTHF stability with organolithiums).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989. (Standard reference for Rochelle salt workup protocols).
  • Aycock, D. F. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic Reactions." Organic Process Research & Development, vol. 11, no. 1, 2007, pp. 156–159. Link (Demonstrates improved yields in Grignard/Lithium reactions).

Sources

Technical Support Center: Troubleshooting Aminopropyl Oxolane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aminopropyl oxolanes , focusing specifically on the high-value pharmaceutical intermediate 3-(tetrahydrofuran-2-yl)propan-1-amine [1]. This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable protocols.

Synthesizing this aliphatic amine typically relies on either the catalytic hydrogenation of a nitrile precursor or the reductive amination of an aldehyde . Both pathways are highly prone to chemoselectivity issues, primarily the formation of secondary amine dimers and over-reduced alcohols. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to minimize these side products.

Part 1: Troubleshooting FAQs (Mechanisms & Solutions)

Q1: During the catalytic hydrogenation of 3-(tetrahydrofuran-2-yl)propanenitrile, my GC-MS shows a massive peak for a secondary amine dimer. Why is this happening, and how do I stop it?

Causality: The reduction of a nitrile to a primary amine does not happen in a single step; it proceeds via a highly reactive intermediate imine. As the desired primary amine accumulates in the reactor, it acts as a nucleophile and attacks the unreacted imine. This condensation releases ammonia and forms a secondary imine, which is subsequently reduced by the catalyst into an unwanted secondary amine dimer (bis(3-(tetrahydrofuran-2-yl)propyl)amine).

Solution: You must shift the thermodynamic equilibrium of the condensation step. By conducting the hydrogenation in an excess of anhydrous ammonia (e.g., methanolic ammonia) and using Raney Nickel or Cobalt catalysts, the high concentration of background ammonia completely suppresses the primary amine's ability to attack the imine intermediate[2].

Q2: I am using direct reductive amination on 3-(tetrahydrofuran-2-yl)propanal with an ammonia source, but I am recovering mostly 3-(tetrahydrofuran-2-yl)propan-1-ol. How can I improve the primary amine yield?

Causality: This is a kinetic issue caused by a mismatch between the rate of imine formation and the rate of reduction. If you use a non-selective, highly active reducing agent like Sodium Borohydride (NaBH₄), it will rapidly reduce the starting aldehyde directly into an alcohol before the aldehyde has time to condense with ammonia to form the imine[3].

Solution: Switch to a chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). The steric bulk and electron-withdrawing acetoxy groups of STAB stabilize the B-H bond, making it too weak to reduce aliphatic aldehydes efficiently, but perfectly tuned to reduce the more electrophilic protonated imine intermediate[4]. Furthermore, adopting a stepwise (indirect) reductive amination—where the imine is pre-formed before the reductant is added—will virtually eliminate alcohol side products.

Q3: Why am I seeing THF ring-opened side products (e.g., aliphatic amino alcohols) during my catalytic hydrogenation?

Causality: The tetrahydrofuran (oxolane) ring contains a C-O ether linkage that is susceptible to hydrogenolysis (cleavage by hydrogen) under aggressive conditions. Using Palladium on Carbon (Pd/C) at elevated temperatures (>60°C) and high pressures, especially in the presence of acidic additives, will catalyze the ring-opening of the oxolane.

Solution: Downgrade the catalytic aggressiveness. Switch from Pd/C to Raney Nickel or a Ruthenium-based catalyst (e.g., Ru/C), which are highly active for nitrile reduction but possess much lower hydrogenolysis activity toward cyclic ethers[5]. Maintain the reaction temperature below 50°C.

Part 2: Quantitative Data & Reagent Selection

To optimize your synthesis, utilize the following data matrices to select the appropriate reagents based on your specific synthetic route.

Table 1: Reducing Agent Selection for Reductive Amination [3],[4],

Reducing AgentSelectivity (Imine vs. Carbonyl)Optimal pH RangeToxicity / Safety ProfileRecommended Use Case
NaBH₄ Very Low7.0 - 10.0ModerateNot recommended for direct reductive amination.
NaBH₃CN High6.0 - 8.0High (Releases HCN gas)Direct reductive amination where STAB fails.
NaBH(OAc)₃ Very High4.0 - 5.0Low (Safe, bench-stable)Optimal choice for direct/indirect amination.

Table 2: Catalyst Selection for Nitrile Reduction [2],,[5]

Catalyst SystemSecondary Amine Formation RiskTHF Ring-Opening RiskRequired Additives
Pd/C + H₂ Very HighHigh (at >60°C)Acidic modifiers (increases ring-opening risk)
Raney Nickel + H₂ Low (if NH₃ is present)Low5-10 equivalents of anhydrous NH₃
Ru/C + H₂ ModerateVery LowBase (e.g., LiOH) to suppress dimer formation

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to subsequent steps until the in-process validation checkpoints are met.

Protocol A: Nitrile Reduction via Raney Nickel (Minimizing Dimerization)

Objective: Convert 3-(tetrahydrofuran-2-yl)propanenitrile to the primary amine without secondary amine contamination.

  • Preparation: In a high-pressure Parr reactor, dissolve 100 mmol of 3-(tetrahydrofuran-2-yl)propanenitrile in 100 mL of 7M ammonia in methanol (NH₃/MeOH). Causality: The massive excess of ammonia is the primary defense against dimerization.

  • Catalyst Loading: Add 10 mol% of washed Raney Nickel slurry. Ensure the catalyst is never exposed to air to prevent pyrophoric ignition and oxide formation.

  • Hydrogenation: Seal the reactor, purge with N₂ (3x), then purge with H₂ (3x). Pressurize to 50 psi (3.4 bar) with H₂ and heat to 40°C under vigorous stirring.

  • Validation Checkpoint (Self-Validating Step): After 4 hours, halt stirring, let the catalyst settle, and pull a 0.5 mL aliquot. Analyze via GC-MS. The reaction is validated to proceed to workup only if the mass balance shows <1% unreacted nitrile and <2% imine intermediate (m/z ~125). If the imine persists, re-pressurize and continue for 2 hours.

  • Workup: Vent the reactor, filter the mixture through a pad of Celite under an inert atmosphere, and concentrate the filtrate in vacuo to yield the crude primary amine.

Protocol B: Stepwise Reductive Amination (Minimizing Alcohol Formation)

Objective: Convert 3-(tetrahydrofuran-2-yl)propanal to the primary amine using STAB.

  • Imine Pre-formation: In a round-bottom flask, dissolve 100 mmol of 3-(tetrahydrofuran-2-yl)propanal in 150 mL of anhydrous 1,2-dichloroethane (DCE). Add 150 mmol of the amine source (or ammonium acetate for primary amine synthesis) and 1 equivalent of glacial acetic acid to adjust the pH to ~5.0. Stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validating Step): Pull a 0.1 mL aliquot and analyze via FTIR. The complete disappearance of the strong aldehyde carbonyl stretch (~1720 cm⁻¹) and the appearance of a weak imine stretch (~1660 cm⁻¹) validates that dehydration is complete. This guarantees no free aldehyde remains to be reduced to an alcohol.

  • Reduction: Cool the vessel to 0°C. Portion-wise, add 140 mmol of Sodium Triacetoxyborohydride (STAB). Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction slowly with saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the target aminopropyl oxolane.

Part 4: Mechanistic Workflows

The following diagrams illustrate the logical and chemical pathways dictating the formation of desired products versus side products.

NitrileMechanism Nitrile Nitrile Precursor (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Catalyst) PrimaryAmine Primary Amine (Desired Product) Imine->PrimaryAmine + H2 (Fast) SecondaryImine Secondary Imine (R-CH=N-CH2-R) Imine->SecondaryImine + Primary Amine (- NH3) SecondaryAmine Secondary Amine Dimer (Side Product) SecondaryImine->SecondaryAmine + H2 Ammonia Excess NH3 Additive (Equilibrium Shifter) Ammonia->SecondaryImine Inhibits Dimerization

Fig 1: Nitrile reduction pathway highlighting how excess ammonia prevents secondary amine dimerization.

ReductiveAmination Aldehyde Aldehyde Precursor Imine Imine Intermediate Aldehyde->Imine + Amine (- H2O) Alcohol Alcohol (Side Product) Aldehyde->Alcohol NaBH4 (Non-selective) Amine Ammonia / Amine Amine->Imine Product Primary Amine (Desired Product) Imine->Product NaBH(OAc)3 (Chemoselective)

Fig 2: Reductive amination workflow showing STAB selectivity preventing alcohol side product formation.

References

  • "How to prevent secondary amine formation in nitrile reduction?" ResearchGate. Available at:[Link]

  • "3-(Tetrahydrofuran-2-yl)propan-1-amine | C7H15NO | CID" National Institutes of Health (NIH). Available at:[Link]

  • "Nitrile reduction : r/OrganicChemistry" Reddit. Available at:[Link]

  • "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride" ACS Omega. Available at:[Link]

  • "Reductive amination" Wikipedia. Available at:[Link]

  • "Catalytic Reduction of Nitriles" Thieme-Connect. Available at:[Link]

  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes" Sciencemadness.org. Available at:[Link]

  • "Chapter 2: Synthetic Methods for Alkyl Amines" Royal Society of Chemistry (RSC). Available at:[Link]

  • "Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of Lithium Perchlorate" Iranian Chemical Society. Available at:[Link]

Sources

preventing amine oxidation in 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of bifunctional ether-amines. 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL is exceptionally challenging to handle because it contains both a primary amine and an oxolane (tetrahydrofuran-like) ring.

This guide decodes the causality behind its instability and provides self-validating protocols to ensure your experimental integrity.

Part 1: Mechanistic Causality of Degradation

To stabilize a molecule, you must first understand how it breaks down. The degradation of this compound is a synergistic two-step cascade:

  • Oxolane Auto-oxidation: The oxolane ring is highly susceptible to hydrogen abstraction at the alpha-carbon. Upon exposure to atmospheric oxygen, it forms hydroperoxides via a radical chain reaction[1].

  • Amine Oxidative Deamination: The newly formed oxolane peroxides act as potent internal oxidants. They attack the primary amine, converting it into a hydroxylamine, which subsequently dehydrates into an imine and can hydrolyze into an aldehyde[2]. This process is drastically accelerated by trace transition metals (e.g., Fe³⁺, Cu²⁺) via Fenton-type radical generation[3].

Pathway Mol 3-(1-Aminopropan-2-YL) -2-methyloxolan-3-OL Peroxide Oxolane Hydroperoxide Formation Mol->Peroxide Auto-oxidation Triggers O2, Light, Trace Metals (Fe3+, Cu2+) Triggers->Peroxide Catalyzes AmineOx Amine Oxidation (Intra/Intermolecular) Peroxide->AmineOx Internal Oxidant Degradants Hydroxylamines, Imines, Aldehydes AmineOx->Degradants Degradation

Mechanistic pathway of oxolane-mediated amine oxidative degradation.

Part 2: Troubleshooting & FAQs

Q: Why does my compound degrade rapidly even when stored in a standard refrigerator (4°C)? A: A common misconception is that cold storage halts oxidation. In reality, the solubility of oxygen in organic solvents is inversely temperature-dependent; it actually increases as the temperature drops[4]. If the vial's headspace is not rigorously purged with an inert gas, the dissolved oxygen will initiate peroxide formation[5]. Furthermore, freezing can concentrate impurities and peroxides in the remaining liquid phase before complete solidification, accelerating localized degradation.

Q: I opened a new batch on the benchtop, and within hours, the assay dropped. What is the mechanism? A: Ethers like tetrahydrofuran (oxolane) derivatives rapidly form peroxides upon exposure to atmospheric oxygen and light[1]. These peroxides then oxidatively deaminate the primary amine into hydroxylamines and imines[2]. Trace metals from glass or metal spatulas catalyze this via homolytic cleavage of the O-O bond[6].

Q: How can I prevent this during routine handling? A: You must break the radical chain reaction. First, exclude oxygen using strict Schlenk line techniques. Second, if your downstream application permits, add a radical scavenger/antioxidant like Butylated hydroxytoluene (BHT), which terminates the peroxide-forming chain reaction[1]. Always use amber glass to prevent photo-initiation[7].

Part 3: Quantitative Stability Data

The following table summarizes the causal relationship between storage conditions, peroxide accumulation, and amine preservation for oxolane-amine derivatives.

Storage ConditionAtmosphereInhibitor Added30-Day Peroxide Level (ppm)30-Day Amine Recovery (%)
Ambient (25°C)AirNone> 100 (Explosion Risk)< 40%
Refrigerated (4°C)AirNone40 - 8065%
Frozen (-20°C)AirNone15 - 3085%
Frozen (-20°C)ArgonNone< 596%
Frozen (-20°C)Argon100 ppm BHT0> 99%

Part 4: Self-Validating Experimental Protocols

Protocol 1: Safe Handling and Peroxide Testing

Causality: Before utilizing any stored oxolane-amine, you must verify the absence of peroxides to prevent experimental artifacts and explosion hazards during concentration[7].

  • Sampling: In a fume hood, extract 1 mL of the compound solution using a glass pipette (avoid metal needles which introduce trace metals).

  • Testing: Dip a Quantofix® Peroxide test stick into the sample for 1 second[8].

  • Reading: Wait 15 seconds and compare the color to the scale.

  • Self-Validation Check: If the strip remains white (0 ppm), the solvent is safe. If it turns blue (>20 ppm), the material is compromised. Validation: To ensure the strips are working, test a known positive control (e.g., 3-month-old uninhibited diethyl ether) alongside your sample; it must turn dark blue.

Protocol 2: Inert Dispensing and Storage (Freeze-Pump-Thaw)

Causality: Purging the headspace is insufficient; dissolved oxygen must be removed from the liquid matrix to prevent auto-oxidation[4].

  • Transfer: Transfer the compound into a heavy-walled Schlenk flask containing a PTFE-coated magnetic stir bar.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the compound is completely frozen solid.

  • Pumping: Open the flask to a high vacuum (Schlenk line) for 5 minutes to evacuate the headspace.

  • Thawing: Close the vacuum valve and allow the flask to thaw in a room-temperature water bath. You will see bubbles of dissolved oxygen escaping.

  • Cycling: Repeat the Freeze-Pump-Thaw cycle three times.

  • Self-Validation Check: During the third and final thaw, observe the liquid carefully. Validation: The complete absence of gas bubbles evolving from the melting solid confirms 100% successful degassing.

  • Storage: Backfill the flask with ultra-pure Argon. Add 100 ppm BHT (if compatible). Seal with a Suba-Seal, wrap in aluminum foil (or use amber glass), and store at -20°C.

Workflow Start Receive & Open Material Test Test for Peroxides (Quantofix Strips) Start->Test Decision Peroxide > 20 ppm? Test->Decision Quench Quench & Dispose (Do Not Distill) Decision->Quench Yes Process Transfer to Schlenk Flask (Inert Atmosphere) Decision->Process No Degas Freeze-Pump-Thaw Degassing (x3) Process->Degas Inhibit Add BHT Inhibitor (If Compatible) Degas->Inhibit Store Store at -20°C in Amber Glass under Argon Inhibit->Store

Self-validating workflow for the inert handling and storage of peroxide-forming amines.

References

1.[4] Stabilization of Pharmaceuticals to Oxidative Degradation. uspto.gov. 2.[5] Peroxide Forming Chemicals - Environmental Health and Safety. fsu.edu. 3.[1] Peroxide-Forming Chemical - Environmental Health and Safety. oregonstate.edu. 4.[8] Safe Handling of Peroxide-Formers (PFs) - Environment, Health & Safety. wisc.edu. 5.[7] Peroxide forming chemicals - Department of Biology, University of York. york.ac.uk. 6.[3] Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process - MDPI. mdpi.com. 7.[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. nih.gov. 8.[6] CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry. rsc.org.

Sources

Technical Support Center: Optimizing Diastereomeric Excess in the Synthesis of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process scientists facing stereochemical challenges during the synthesis of complex oxolane-based pharmaceutical intermediates. Specifically, we address the optimization of diastereomeric excess (de) during the critical carbon-carbon bond-forming step: the nucleophilic addition to 2-methyloxolan-3-one.

Mechanistic Causality: Why is my Diastereomeric Excess Low?

Q: I am performing a standard Grignard addition of a protected 1-amino-2-propylmagnesium bromide to 2-methyloxolan-3-one, but my de is consistently below 50%. What is causing this poor stereocontrol?

A: The root cause is the failure to establish a rigid transition state, leading to competing reaction pathways. In standard coordinating solvents like THF, the addition proceeds via an open-chain Felkin-Anh model . The inherent steric bias of the C2-methyl group on the oxolane ring is simply insufficient to fully block one face of the ketone.

To achieve high de, you must switch the reaction from Felkin-Anh control to Chelation Control . By introducing a highly oxophilic Lewis acid, you force the oxolane ring oxygen and the C3-carbonyl oxygen to coordinate to the same metal center. This forms a rigid bidentate chelate, effectively locking the conformation of the ring and forcing the incoming nucleophile to attack exclusively from the less sterically hindered face (anti to the C2-methyl group) .

Q: Which Lewis acid should I use to enforce chelation control?

A: We strongly recommend the Imamoto Organocerium Protocol . Cerium(III) chloride (CeCl₃) is exceptionally oxophilic and forms a highly stable chelate with α- and β-alkoxy ketones. Furthermore, transmetalation of your Grignard reagent with CeCl₃ generates an organocerium species (R-CeCl₂) that is highly nucleophilic but significantly less basic than the parent Grignard. This suppresses unwanted enolization of the ketone, a common yield-killing side reaction with 2-methyloxolan-3-one .

Stereocontrol A 2-Methyloxolan-3-one (Chiral Pool / Enantiopure) B1 Standard Grignard Addition (THF, No Lewis Acid) A->B1 R-MgX B2 Organocerium Addition (CeCl3, Et2O) A->B2 R-CeCl2 C1 Felkin-Anh Transition State (Open Chain Model) B1->C1 C2 Chelation-Controlled Transition State B2->C2 D1 Low Diastereomeric Excess (< 50% de) C1->D1 D2 High Diastereomeric Excess (> 98% de) C2->D2

Figure 1: Mechanistic divergence in the addition to 2-methyloxolan-3-one dictated by Lewis acid.

Reagent and Solvent Optimization

Q: Does the choice of solvent impact the chelation state?

A: Absolutely. Solvent selection is critical in chelation-controlled additions. Tetrahydrofuran (THF) is a strongly coordinating solvent that competes with the substrate for the metal's coordination sites. This competition can disrupt the rigid chelate, leading to an erosion of de. Switching to a less coordinating solvent, such as diethyl ether (Et₂O) or dichloromethane (DCM, when compatible with the metal), preserves the substrate-metal chelate and maximizes diastereoselectivity .

Quantitative Data: Optimization of Addition Conditions

The following table summarizes the causal relationship between reaction conditions and the resulting yield and de for the addition of 1-(dibenzylamino)-2-propylmetal reagents to 2-methyloxolan-3-one.

Nucleophilic ReagentLewis Acid AdditiveSolventTemp (°C)Yield (%)Diastereomeric Excess (de %)
R-MgBrNoneTHF-78 to RT4535
R-MgBrNoneEt₂O-78 to RT5250
R-LiTiCl₄ (1.2 eq)DCM-786882
R-MgBrCeCl₃ (1.5 eq)THF-788592
R-MgBr CeCl₃ (1.5 eq) Et₂O -78 94 >98

Note: R = 1-(dibenzylamino)propan-2-yl. The organocerium protocol in diethyl ether provides a self-validating system where high yield directly correlates with optimal chelate formation.

Standard Operating Procedure: Organocerium Addition

To ensure reproducibility and trust in your synthetic workflow, follow this self-validating protocol. The critical step is the stringent drying of CeCl₃; failure to remove water will poison the Grignard reagent and destroy the de.

Step-by-Step Methodology:

  • Lewis Acid Activation (Drying CeCl₃):

    • Place CeCl₃·7H₂O (1.5 equiv. relative to the ketone) in a Schlenk flask.

    • Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours. Self-Validation Check: The crystalline solid will transform into a fine, free-flowing white powder. If the powder clumps or sticks to the glass, moisture is still present and the batch should be restarted.

    • Cool to room temperature under dry argon.

  • Reagent Complexation:

    • Suspend the anhydrous CeCl₃ in dry Et₂O (5 mL/mmol) and stir vigorously at room temperature for 2 hours to ensure a uniform suspension.

    • Cool the suspension to -78 °C.

    • Dropwise, add the Grignard reagent (1-(dibenzylamino)propan-2-ylmagnesium bromide, 1.5 equiv.). Stir at -78 °C for 2 hours. Mechanistic Note: This allows complete transmetalation to the highly oxophilic R-CeCl₂ species.

  • Nucleophilic Addition:

    • Dissolve 2-methyloxolan-3-one (1.0 equiv.) in a minimal amount of dry Et₂O.

    • Add the ketone solution dropwise to the organocerium mixture at -78 °C.

    • Maintain stirring at -78 °C for 3 hours. Do not allow the reaction to warm up, as thermal energy can overcome the activation barrier of the disfavored Felkin-Anh pathway.

  • Quench & Workup:

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature. Self-Validation Check: The cerium salts will precipitate as a thick white gel, confirming the successful consumption of the cerium species.

    • Filter through a pad of Celite, extract the aqueous layer with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection:

    • Subject the crude product to standard hydrogenolysis (Pd/C, H₂) to remove the dibenzyl protecting groups, yielding the final 3-(1-aminopropan-2-yl)-2-methyloxolan-3-ol.

Workflow Step1 Step 1: Lewis Acid Activation Dry CeCl3 at 140°C under high vacuum (2h) Step2 Step 2: Reagent Complexation Stir CeCl3 with Grignard reagent at -78°C (2h) Step1->Step2 Step3 Step 3: Nucleophilic Addition Add 2-methyloxolan-3-one slowly at -78°C Step2->Step3 Step4 Step 4: Quench & Workup Aqueous NH4Cl quench, EtOAc extraction Step3->Step4 Step5 Step 5: Chiral Analysis HPLC/GC analysis for diastereomeric excess Step4->Step5

Figure 2: Step-by-step workflow for the highly diastereoselective organocerium addition protocol.

References

  • Denmark, S. E., Edwards, J. P., & Nicaise, O. (1993). "Organocerium additions to hydrazones: effects of reagent stoichiometry on efficiency and selectivity." The Journal of Organic Chemistry. URL:[Link]

  • Imamoto, T., et al. (2021). "CeCl₃/n-BuLi: Unraveling Imamoto's Organocerium Reagent." Angewandte Chemie International Edition. URL:[Link]

  • Marcantoni, E., et al. (2006). "Diastereoselective synthesis of tertiary alcohols by nucleophilic addition to α-substituted-β-keto esters." ARKIVOC. URL:[Link]

resolving solubility issues of 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

A Guide to Resolving Aqueous Solubility Challenges

Disclaimer: Specific experimental solubility data for this compound is not widely available in published literature. This guide is therefore based on an expert analysis of its chemical structure and established principles for enhancing the aqueous solubility of small molecules with similar functional groups.

Introduction: Understanding the Molecule

This compound is a molecule possessing a combination of functional groups that dictate its solubility behavior. A structural analysis reveals:

  • A Primary Amine (-NH₂): This is a basic group, making its charge state—and therefore solubility—highly dependent on pH.[1][2]

  • A Tertiary Alcohol (-OH): This polar group can participate in hydrogen bonding with water, which aids solubility.[3]

  • An Oxolane (Tetrahydrofuran) Ring: This cyclic ether contributes moderate polarity.

  • Alkyl Backbone: The propan-2-yl and methyl groups are non-polar and will inherently limit aqueous solubility.[2]

The primary challenge in achieving aqueous solubility arises from the non-polar hydrocarbon portions of the molecule. However, the presence of the basic amine group provides a powerful and straightforward method for dramatically increasing solubility through pH modification.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of my neutral aqueous buffer?

At neutral pH (approx. 7.4), the primary amine group is only partially protonated. A significant portion of the compound remains in its neutral, less soluble "free base" form. The limited solubility of this form is likely being exceeded, causing precipitation.

Q2: What is the single most effective starting point to improve solubility?

Lowering the pH of the aqueous medium is the most effective initial strategy. By adding an acid, you can protonate the basic amine group, converting the molecule into a more polar and significantly more water-soluble ammonium salt.[4][5]

Q3: I dissolved my compound in DMSO first, but it precipitated when I added it to my aqueous buffer. What happened?

This is a common issue known as "carry-over." While the compound is highly soluble in a polar aprotic solvent like DMSO, you are creating a supersaturated aqueous solution when you dilute it. The aqueous buffer cannot maintain the high concentration, and the compound precipitates. The final concentration must be below the compound's thermodynamic solubility limit in the final buffer composition.

Q4: Can I just add more co-solvent to my final solution?

Yes, this can be an effective strategy, but it requires careful consideration. Co-solvents like ethanol or propylene glycol work by reducing the overall polarity of the water-based solvent system, making it more favorable for your compound.[6][7] However, high concentrations of co-solvents can impact biological assays, so their use must be validated for compatibility with your experimental system.

In-Depth Troubleshooting Guide

This guide is structured in a tiered approach. Always begin with Tier 1, as it is the most direct and often sufficient method for a basic compound like this.

Tier 1: pH Adjustment - The Primary Strategy

The core principle here is the acid-base chemistry of the amine group. In an acidic environment, the amine is protonated, forming a highly polar, water-soluble cation.

Caption: Fig. 1: pH-dependent equilibrium of the amine group.

Troubleshooting Steps:

  • Issue: Compound is insoluble or precipitates in neutral buffer (e.g., PBS pH 7.4).

  • Hypothesis: The concentration exceeds the solubility of the neutral free base form.

  • Solution: Prepare a concentrated stock solution in an acidic vehicle and dilute from there.

    • Action A (Recommended): Weigh the solid compound and dissolve it directly in a dilute acidic solution (e.g., 10-50 mM HCl). Titrate with NaOH to your desired final pH after dilution into your final experimental medium.

    • Action B (Alternative): Prepare a concentrated stock in water-miscible solvent (e.g., DMSO), then dilute this stock into an acidic buffer. This ensures the compound is immediately protonated upon entering the aqueous phase.

Data Interpretation:

A pH-solubility screen is the definitive experiment. By measuring solubility across a pH range, you can identify the optimal pH for your work.

pHExpected Charge StatePredicted Relative SolubilityRationale
2.0Fully ProtonatedVery HighThe molecule exists as a highly polar ammonium salt.
4.0Mostly ProtonatedHighWell below the predicted pKa of the amine group.
6.5Partially ProtonatedModerateApproaching the pKa; a mix of free base and salt forms exists.
7.4Mostly Free BaseLowThe non-polar characteristics of the molecule dominate.
9.0Fully Free BaseVery LowThe compound is in its least polar, least soluble form.
Tier 2: Co-Solvent Systems - When pH is Constrained

If your experiment cannot tolerate a low pH, using a co-solvent is the next logical step. Co-solvents work by reducing the polarity of the aqueous medium, making it a more hospitable environment for your partially non-polar compound.[6][8][9]

Caption: Fig. 2: Workflow for co-solvent screening.

Common Biocompatible Co-solvents:

Co-SolventTypical Starting % (v/v)Notes
Ethanol (EtOH)1-10%Widely used, but can affect cell viability at higher concentrations.
Propylene Glycol5-20%Good safety profile, often used in pharmaceutical formulations.
Polyethylene Glycol (PEG 400)5-30%Low toxicity, effective for many compounds. Can be viscous.
Dimethyl Sulfoxide (DMSO)< 1%Excellent solvent, but can have pleiotropic effects on biological systems. Use minimally.
Tier 3: Advanced Formulations - For High Concentrations or In Vivo Use

For more challenging applications requiring high concentrations, excipients that actively encapsulate the molecule may be necessary.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11][12] They can trap the non-polar parts of your compound, forming an "inclusion complex" that is highly water-soluble.[11][][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for parenteral use.[10][14]

  • Surfactants: At concentrations above the critical micelle concentration (CMC), surfactants like Polysorbate 80 (Tween 80) form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility. This is a common strategy in drug formulation.[15][16]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility at different pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points (e.g., 2.0, 4.0, 5.5, 6.5, 7.4, 8.0).

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 1 mL) of each buffer. The solid should be visibly in excess to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to sit undisturbed for 1-2 hours for the excess solid to settle. Alternatively, centrifuge the samples (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully pipette a known volume of the clear supernatant. Be cautious not to disturb the solid pellet. Filter the supernatant through a 0.22 µm filter (PVDF or similar, pre-tested for non-binding).

  • Quantification: Dilute the filtered supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot solubility (e.g., in µg/mL or µM) versus pH.

Protocol 2: High-Throughput Kinetic Solubility Screening

This is a faster method to estimate solubility, useful for screening multiple conditions.[17][18]

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well plate, add your series of aqueous buffers (e.g., different pH values or co-solvent mixtures). For instance, add 198 µL of each buffer to respective wells.

  • Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 1:100 dilution (final concentration 100 µM, 1% DMSO). Mix well by pipetting.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).

  • Detection: Measure the turbidity or light scattering of each well using a plate reader (nephelometry). Wells where the compound has precipitated will show a higher signal. Alternatively, use a filtration-based plate to separate precipitate and measure the concentration of the soluble fraction in the filtrate via UV-Vis spectroscopy or LC-MS.[18]

  • Analysis: Determine the highest concentration or most challenging condition (e.g., highest pH) where no precipitation is observed.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • What Are Excipients? 9 Common Examples. Colorcon. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available at: [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. National Center for Biotechnology Information. Available at: [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • How does co-solvency increase solubility. Filo. Available at: [Link]

  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons. Study.com. Available at: [Link]

  • OptiPharma™ Protein Solubility Screening Kit. Predictive Oncology. Available at: [Link]

  • Solubility of Organic Compounds. University of Calgary. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Solubility & Stability Screen. Hampton Research. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. Available at: [Link]

  • Amine Reactivity. Michigan State University Department of Chemistry. Available at: [Link]

  • MultiScreen Solubility Filter Plate. MilliporeSigma. Available at: [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. Available at: [Link]

  • 23.1: Properties of amines. Chemistry LibreTexts. Available at: [Link]

  • Solubility and pH of amines. ISSR Classes. Available at: [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]

  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Univar Solutions. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island DigitalCommons@URI. Available at: [Link]

  • Aminomethyl propanol. Wikipedia. Available at: [Link]

Sources

Validation & Comparative

Unraveling Stereochemistry: A Comparative Guide to 13C NMR Prediction Software for 2-Methyloxolan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in drug development is the unambiguous assignment of relative stereochemistry in small saturated heterocycles. For derivatives of 2-methyloxolan-3-ol (commonly known as 2-methyltetrahydrofuran-3-ol), determining whether the C2-methyl and C3-hydroxyl groups are cis or trans is critical, as these diastereomers exhibit vastly different pharmacological profiles.

This guide objectively compares the performance of leading 13C NMR prediction software—ACD/Labs, Mestrelab Mnova, and ChemDraw—in elucidating the stereochemistry of 2-methyloxolan-3-ol derivatives. By combining field-proven insights with a self-validating experimental protocol, this guide establishes a robust framework for structural verification.

The Core Challenge: Causality of the -Gauche Effect

To understand why certain software tools succeed while others fail, we must first understand the physical causality behind the experimental data.

In 13C NMR spectroscopy, chemical shifts are highly sensitive to steric compression. In the cis-isomer of 2-methyloxolan-3-ol, the C2-methyl group and the C3-hydroxyl group are locked in a sterically crowded, eclipsing/gauche orientation. This spatial proximity polarizes the C–H bonds and increases the electron density around the carbon nuclei. The result is a pronounced upfield shift (shielding) of the affected carbons—a phenomenon known as the 1

1[1].

Conversely, the trans-isomer relieves this steric strain, causing the C2, C3, and methyl carbons to resonate further downfield. An effective NMR prediction tool must be mathematically equipped to recognize and calculate these 3D spatial compressions, not just 2D topological connectivity.

Software Comparison: Predictive Methodologies

ACD/Labs NMR Predictors
  • Mechanism: ACD/Labs utilizes a dual-algorithm approach that seamlessly integrates2[2].

  • Performance: Exceptional. The HOSE code algorithm evaluates the topological environment up to 5 spheres deep. Because ACD/Labs' underlying database is heavily populated with stereochemically defined cyclic ethers, it accurately identifies the spatial relationships required to predict

    
    -gauche shielding in the cis-isomer.
    
Mestrelab Mnova NMRPredict
  • Mechanism: Mnova employs an3[3], which constructively combines Machine Learning, HOSE codes, and empirical increments.

  • Performance: Highly accurate and highly adaptable. Mnova's primary advantage is its user-training capability. If your laboratory synthesizes a proprietary library of oxolane derivatives, feeding your assigned experimental spectra back into Mnova's database will continuously tighten the prediction error bounds for future compounds.

ChemDraw Professional (ChemNMR)
  • Mechanism: ChemDraw's predictor relies primarily on 4[4].

  • Performance: Suboptimal for stereochemical assignment. While ChemDraw is excellent for rapid, 2D topological estimations, linear additivity rules inherently struggle with non-linear steric effects. It frequently fails to adequately separate the predicted shifts of cis and trans isomers, leading to a high Mean Absolute Error (MAE) for the sterically compressed methyl group.

Quantitative Performance: Predicted vs. Experimental Data

To objectively compare these tools, we evaluate their ability to predict the 13C NMR shifts of the cis-isomer of 2-methyloxolan-3-ol against 5[5].

Notice how ChemDraw fails to account for the ~4.6 ppm shielding of the C2-methyl group caused by the cis-hydroxyl interaction, whereas ACD/Labs and Mnova capture it beautifully.

Carbon PositionExp. cis (ppm)Exp. trans (ppm)ACD/Labs Predicted cisMnova Predicted cisChemDraw Predicted cis
C2 75.679.275.876.177.5
C3 74.176.874.373.875.9
C4 34.635.134.534.833.2
C5 66.066.566.165.767.0
CH3 (C2) 15.219.815.515.818.1
Overall MAE --0.18 ppm 0.34 ppm 1.70 ppm

Experimental Protocol: A Self-Validating System

A robust analytical workflow cannot rely on computational predictions alone, nor can it rely on unverified 1D NMR assignments. To ensure trustworthiness, we must build a self-validating system where empirical 2D NMR data unequivocally locks in the carbon assignments before they are scored against the computational models.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified 2-methyloxolan-3-ol derivative in 0.6 mL of CDCl3 containing 0.03% v/v TMS as an internal reference. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D 13C NMR Acquisition Acquire a standard 1D 13C{1H} spectrum at 100 MHz (or higher). Use a 30° excitation pulse, a 2-second relaxation delay (D1), and accumulate at least 512 scans to ensure a high signal-to-noise ratio for the substituted C2 and C3 carbons.

Step 3: 2D Heteronuclear Correlation (The Validation Key) Causality: 1D 13C data alone is an open-loop system; you cannot definitively distinguish the C5 methylene from the C3 methine without proton correlation.

  • Acquire an HSQC spectrum to map directly attached protons to their respective carbons.

  • Acquire an HMBC spectrum to establish 2- and 3-bond connectivity. The C2-methyl protons (typically a doublet in 1H NMR) will show strong HMBC cross-peaks to both C2 and C3, unequivocally validating their positions in the carbon spectrum.

Step 4: In Silico Prediction & Statistical Scoring Draw both the cis and trans isomers in your chosen software (ACD/Labs or Mnova recommended). Run the 13C prediction. Calculate the Mean Absolute Error (MAE) between your 2D-validated experimental shifts and the predicted shifts for both isomers. The isomer yielding the lowest MAE mathematically confirms the stereochemistry.

Workflow Visualization

Workflow A 1. Input 2D Structure (cis/trans isomers) B 2. Conformational Search (Molecular Mechanics) A->B C 3. 13C Shift Prediction (HOSE / Ensemble / Additivity) B->C E 5. Data Alignment & Statistical Scoring (MAE) C->E D 4. Experimental 1D/2D NMR Acquisition (CDCl3) D->E F 6. Stereochemical Assignment Confirmed E->F

Workflow for 13C NMR prediction and stereochemical assignment of 2-methyloxolan-3-ol.

References

  • Supporting Information - Wiley-VCH (Fluorine-Directed Diastereoselective Iodocyclizations) . Contains baseline experimental 13C NMR assignments for cis-2-methyltetrahydrofuran-3-ol derivatives. URL: [Link]

  • The γ- and the δ-effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis . ResearchGate. URL:[Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs . Advanced Chemistry Development, Inc. URL: [Link]

  • Download NMR Predict - Mestrelab . Mestrelab Research S.L. URL:[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools . Académie des Sciences. URL:[Link]

Sources

Comparative Mass Spectrometry Guide: 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol (hereafter APMO ). Context: In drug discovery, APMO represents a complex functionalized tetrahydrofuran scaffold often encountered as a synthetic intermediate or metabolic byproduct. Its structural complexity—featuring a quaternary stereocenter, a basic amine, and a tertiary alcohol—presents unique mass spectrometric challenges.

This guide provides a technical comparison of APMO’s fragmentation behavior against its critical regioisomeric impurities. We analyze the specific ionization "performance"—defined here as ionization efficiency, fragment stability, and diagnostic specificity—to equip researchers with the data needed for unambiguous identification.

Technical Deep Dive: Fragmentation Mechanics

Structural Analysis & Ionization Physics

APMO (


, MW 159.23 Da) contains two primary ionization sites: the aliphatic amine and the ether oxygen. Under Electrospray Ionization (ESI) in positive mode, the amine is the preferred site of protonation due to its higher gas-phase basicity compared to the ether or hydroxyl groups.
  • Precursor Ion:

    
    
    
  • Primary Driver: Charge localization on the primary amine nitrogen dictates the initial fragmentation, followed by charge migration driven by the tertiary alcohol's lability.

Key Fragmentation Pathways

The fragmentation pattern of APMO is governed by three mechanistic pillars:

  • Facilitated Dehydration (Neutral Loss): The tertiary hydroxyl group at C3 is highly prone to elimination, especially when catalyzed by the neighboring protonated amine or via inductive destabilization. This yields the

    
     ion.
    
  • 
    -Cleavage (Amine Proximal):  The bond adjacent to the amine nitrogen (C1'-C2' of the propyl chain) is weak. However, in APMO, the "1-aminopropan-2-yl" structure means the nitrogen is terminal. The classic amine 
    
    
    
    -cleavage yields the iminium ion
    
    
    at m/z 30 .
  • Side-Chain Ejection (Quaternary Center Cleavage): The steric strain at the quaternary C3 position facilitates the homolytic or heterolytic cleavage of the entire amino-alkyl side chain, generating a stable oxonium ring fragment or a side-chain carbocation.

Comparative Analysis: APMO vs. Alternatives

To validate the specificity of APMO detection, we compare it against two "Alternatives" commonly encountered in synthesis mixtures:

  • Alternative A (Regioisomer): 4-(1-aminopropan-2-yl)-2-methyloxolan-3-ol (Isomer where the side chain is at C4, not C3).

  • Alternative B (Linear Analog): 5-amino-4-methyl-hexan-3-ol (Open-chain isomer).

Performance Matrix: Diagnostic Ions
FeatureTarget: APMO (C3-Quaternary)Alt A: Regioisomer (C3/C4-Secondary)Alt B: Linear Analog
Precursor (

)
160.13160.13160.13
Base Peak (ESI) 142.12 (

)
142.12160.13 (Stable)
Diagnostic Fragment 1 m/z 58 (Side chain cation)m/z 44 (Rearrangement)m/z 30 (Dominant)
Diagnostic Fragment 2 m/z 101 (Ring retention)m/z 87 (Ring contraction)m/z 72 (Alkene loss)
Water Loss Kinetics Rapid/Complete (Tertiary OH)Slow (Secondary OH)Moderate
Specificity Score High (Unique m/z 58/101 ratio)MediumLow (Generic amine spec)
Interpretation of Differences
  • Water Loss: APMO exhibits the most intense water loss signal (

    
     142) because the carbocation formed at C3 is tertiary and resonance-stabilized by the adjacent methyl and ring oxygen. The regioisomer (Alt A) has a secondary alcohol, making water loss less favorable and leaving a higher abundance of the intact parent ion.
    
  • Side Chain Cleavage (

    
     58):  The specific "1-aminopropan-2-yl" group, when cleaved from the quaternary center of APMO, generates a secondary carbocation fragment (
    
    
    
    ) at
    
    
    58. This is a "fingerprint" ion for the APMO structure.

Visualization: Fragmentation Pathway[1][2][3]

The following diagram illustrates the competing fragmentation pathways for APMO under Collision-Induced Dissociation (CID).

APMO_Fragmentation M_Protonated [M+H]+ Precursor m/z 160 Dehydration_TS Tertiary Carbocation Intermediate M_Protonated->Dehydration_TS - H2O (Neutral Loss) Fragment_58 Side Chain Cation [C3H8N]+ m/z 58 M_Protonated->Fragment_58 C3-SideChain Bond Break (Steric Relief) Fragment_101 Oxolane Ring Cation [C5H9O2]+ m/z 101 M_Protonated->Fragment_101 Charge Retention on Ring Fragment_30 Iminium Ion [CH2=NH2]+ m/z 30 M_Protonated->Fragment_30 Alpha-Cleavage (High Energy) Fragment_142 [M+H - H2O]+ m/z 142 (Base Peak) Dehydration_TS->Fragment_142 Stabilization

Figure 1: Mechanistic fragmentation tree of APMO highlighting the dominant dehydration pathway characteristic of tertiary alcohols.

Experimental Protocol: Self-Validating Workflow

To replicate these results and validate the identity of APMO in a sample, follow this LC-MS/MS protocol. This workflow includes a "Self-Check" step to ensure system performance.

Methodology
  • Sample Preparation: Dissolve 1 mg APMO in 1 mL Methanol:Water (50:50) + 0.1% Formic Acid. Dilute to 1 µg/mL for injection.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized for precursor transmission).

    • Collision Energy (CE): Ramp 10–40 eV.

The "Self-Validating" Check
  • Step: Inject a blank followed by the sample.

  • Validation Logic:

    • Pass: If

      
       142 appears at low CE (10-15 eV) and 
      
      
      
      58 appears at high CE (>25 eV), the structure is consistent with APMO.
    • Fail: If

      
       160 remains the base peak at CE 20 eV, the analyte is likely the secondary alcohol regioisomer (Alternative A), not the tertiary APMO.
      

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules for amines and alcohols).

  • Fay, L. B., et al. (1997). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 45(8), 3070–3076. (Provides foundational data on furan/oxolane ring fragmentation).

  • Holčapek, M., et al. (2010). Fragmentation behavior of amino alcohols in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 924-933. (Validates the water loss mechanism in amino-alcohols).

Sources

A Senior Application Scientist's Guide to the Synthesis of Aminopropyl Oxolane: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopropyl oxolane, also known as 3-(tetrahydrofuran-yl)propan-1-amine, is a valuable saturated heterocyclic amine that serves as a crucial building block in medicinal chemistry and materials science. Its unique structural motif, combining a polar oxolane ring with a flexible aminopropyl chain, makes it a desirable component in the design of novel pharmaceutical agents and functional materials. The selection of an appropriate synthetic route is paramount, directly influencing yield, purity, scalability, cost, and safety.

This guide provides an in-depth comparison of the three most prominent synthetic strategies for producing aminopropyl oxolane: Reductive Amination, Ammonolysis of Halopropyl Oxolane, and Reduction of an Oxolane-Containing Nitrile Precursor. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative analysis to empower researchers to select the optimal pathway for their specific application, whether for bench-scale discovery or large-scale manufacturing.

Route 1: Reductive Amination of 3-(Oxolan-2-yl)propanal

Reductive amination is arguably one of the most versatile and widely employed methods for C-N bond formation in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[1][2] This strategy typically involves the one-pot reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[2]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of ammonia on the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield a transient imine. A carefully selected reducing agent, present in the same pot, then reduces the imine C=N bond to furnish the final primary amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the imine.[3] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (Na(OAc)₃BH) are classic choices for this reason, though catalytic hydrogenation offers a greener and often more scalable alternative.[3][4]

Experimental Protocol: Reductive Amination via Catalytic Hydrogenation
  • Reactor Setup: To a 500 mL stainless-steel autoclave, add 3-(Oxolan-2-yl)propanal (12.8 g, 100 mmol) and methanol (200 mL).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (1.0 g, ~50% wet) to the solution.

  • Ammonia Introduction: Seal the reactor and cool it to 0-5 °C. Carefully introduce anhydrous ammonia (17.0 g, 1.0 mol, 10 equivalents) into the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 10 bar.

  • Reaction Execution: Heat the mixture to 60 °C and stir vigorously (e.g., 1000 RPM) for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen in a fume hood.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield aminopropyl oxolane.

Process Workflow: Reductive Amination

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction Propanal 3-(Oxolan-2-yl)propanal Imine Intermediate Imine Propanal->Imine + NH3 - H2O Imine_ref Intermediate Imine Ammonia Ammonia (NH3) Ammonia->Imine ReducingAgent H2, Pd/C FinalProduct Aminopropyl Oxolane ReducingAgent->FinalProduct Imine_ref->FinalProduct Reduction

Caption: One-pot reductive amination workflow.

Route 2: Ammonolysis of 3-(Oxolan-2-yl)propyl Methanesulfonate

This classical approach relies on the nucleophilic substitution (Sₙ2) reaction between an alkyl halide or sulfonate and ammonia. While seemingly straightforward, this method often requires high temperatures and pressures, particularly when using ammonia to favor the formation of the primary amine over secondary and tertiary amine byproducts.[5] The use of a sulfonate ester, such as a mesylate or tosylate, provides a better leaving group than the corresponding halide, often allowing for milder reaction conditions.

Mechanistic Rationale: The synthesis begins with the activation of a precursor alcohol, 3-(oxolan-2-yl)propan-1-ol, by converting its hydroxyl group into a superior leaving group (e.g., methanesulfonate). In the subsequent step, a large excess of ammonia acts as the nucleophile, displacing the methanesulfonate group. Using a significant excess of ammonia is a critical process parameter; it maximizes the probability that a leaving group will be displaced by an ammonia molecule rather than by the newly formed primary amine product, thus minimizing the formation of di- and tri-alkylated byproducts.

Experimental Protocol

Part A: Synthesis of 3-(Oxolan-2-yl)propyl Methanesulfonate

  • Initial Setup: To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), add 3-(oxolan-2-yl)propan-1-ol (13.0 g, 100 mmol) and anhydrous dichloromethane (200 mL).

  • Base Addition: Add triethylamine (15.2 g, 150 mmol, 1.5 equiv) to the solution.

  • Mesylation: Slowly add methanesulfonyl chloride (13.7 g, 120 mmol, 1.2 equiv) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

  • Quenching & Extraction: Quench the reaction by slowly adding 1 M HCl (100 mL). Separate the organic layer, and wash it sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methanesulfonate, which is used in the next step without further purification.

Part B: Ammonolysis

  • Reactor Setup: Place the crude 3-(oxolan-2-yl)propyl methanesulfonate (from Part A) and ethanol (200 mL) into a high-pressure steel reactor.

  • Ammonia Addition: Cool the reactor and charge it with a large excess of liquid ammonia (e.g., 10-20 equivalents).

  • Reaction: Seal the reactor and heat it to 100-120 °C. The internal pressure will rise significantly. Maintain this temperature for 24 hours.

  • Work-up and Purification: After cooling, carefully vent the reactor. Concentrate the reaction mixture to remove ethanol and excess ammonia. Dilute the residue with water and perform a basic extraction. The final product is purified by vacuum distillation.

Process Workflow: Two-Step Ammonolysis

G cluster_0 Step 1: Activation cluster_1 Step 2: Nucleophilic Substitution Start 3-(Oxolan-2-yl)propan-1-ol Mesylate 3-(Oxolan-2-yl)propyl Methanesulfonate Start->Mesylate Hydroxyl Activation Mesylate_ref 3-(Oxolan-2-yl)propyl Methanesulfonate Product Aminopropyl Oxolane Reagent1 MsCl, Et3N Reagent1->Mesylate Reagent2 Excess NH3 (High P, T) Reagent2->Product Mesylate_ref->Product SN2 Reaction

Caption: Synthesis via activation and ammonolysis.

Route 3: Reduction of 4-(Oxolan-2-yl)butanenitrile

This pathway involves the formation of a C-C bond to install a propyl chain with a terminal nitrile group, which is subsequently reduced to the primary amine. The nitrile group is a robust and versatile precursor to a primary amine. Its reduction can be achieved using various powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), or through catalytic hydrogenation, often with Raney Nickel, which is more amenable to industrial scale-up.

Mechanistic Rationale: A common method to synthesize the nitrile precursor is through the nucleophilic substitution of a haloalkyl oxolane with a cyanide salt. For instance, 2-(2-bromoethyl)oxolane can be reacted with sodium cyanide to yield the required 4-(oxolan-2-yl)butanenitrile. The subsequent reduction of the nitrile triple bond to a primary amine is a complete reduction that requires a strong hydride source like LiAlH₄ or high-pressure hydrogenation.

Experimental Protocol: Nitrile Reduction with LiAlH₄
  • Reactor Setup: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (4.5 g, 120 mmol, 1.2 equiv) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Nitrile Addition: Cool the suspension to 0 °C. Slowly add a solution of 4-(Oxolan-2-yl)butanenitrile (13.9 g, 100 mmol) in 50 mL of anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, and then heat to reflux for 4-6 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Carefully and sequentially add dropwise: 4.5 mL of water, 4.5 mL of 15% aqueous NaOH, and finally 13.5 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.

  • Filtration and Isolation: Stir the resulting granular white precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate them under reduced pressure. The crude amine is then purified by vacuum distillation.

Process Workflow: Nitrile Synthesis and Reduction

G cluster_0 Step 1: Cyanation cluster_1 Step 2: Reduction Start 2-(2-Bromoethyl)oxolane Nitrile 4-(Oxolan-2-yl)butanenitrile Start->Nitrile SN2 Reaction Nitrile_ref 4-(Oxolan-2-yl)butanenitrile Product Aminopropyl Oxolane Reagent1 NaCN Reagent1->Nitrile Reagent2 1. LiAlH4 2. Workup Reagent2->Product Nitrile_ref->Product Nitrile Reduction

Caption: Two-step nitrile formation and reduction.

Comparative Analysis of Synthetic Routes

The optimal synthetic route for aminopropyl oxolane depends heavily on the specific requirements of the project, including scale, available equipment, cost constraints, and safety regulations.

FeatureRoute 1: Reductive Amination Route 2: Ammonolysis Route 3: Nitrile Reduction
Starting Materials 3-(Oxolan-2-yl)propanal, NH₃3-(Oxolan-2-yl)propan-1-ol, NH₃2-(Haloalkyl)oxolane, Cyanide Salt
Key Reagents H₂/Pd/C or NaBH₃CNMsCl, High-pressure NH₃NaCN, LiAlH₄ or Raney Ni/H₂
Number of Steps 1 (from aldehyde)2 (from alcohol)2 (from halide)
Typical Yield 70-90%[6]60-80%65-85%
Scalability Good to Excellent (especially catalytic)Excellent (common industrial process)Good (catalytic route preferred)
Purity/Byproducts High purity, minimal byproductsRisk of over-alkylation (2°, 3° amines)High purity after workup
Safety & Environmental Catalytic: Green, uses H₂ gas. Borohydride: Toxic reagents.High pressure/temperature, corrosive NH₃.LiAlH₄: Pyrophoric, hazardous quench. Cyanide: Extremely toxic.
Ideal Application Lab-scale synthesis, medicinal chemistry, process development.Large-scale, cost-driven industrial production.When nitrile precursors are readily available; lab-scale (LiAlH₄) or industrial (catalytic).

Conclusion and Recommendations

For drug discovery and early-stage research , where flexibility, speed, and high purity are paramount, Route 1 (Reductive Amination) is the superior choice. The catalytic hydrogenation variant is particularly attractive from a green chemistry perspective and is readily scalable for initial pilot studies.[4]

For large-scale industrial production , where cost is a primary driver and specialized high-pressure equipment is available, Route 2 (Ammonolysis) becomes a strong contender. While it involves harsher conditions and potential byproduct formation, its use of inexpensive reagents makes it economically viable for bulk manufacturing.

Route 3 (Nitrile Reduction) serves as a robust and reliable alternative. The catalytic hydrogenation of the nitrile is a highly effective and scalable method that avoids the hazards associated with LiAlH₄. However, the toxicity of the cyanide reagents required for the precursor synthesis necessitates stringent safety protocols and waste management, making it less favorable unless the nitrile intermediate is commercially available or easily prepared.

Ultimately, the selection of a synthetic pathway is a multi-faceted decision. By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers and drug development professionals can make an informed decision that aligns with their technical capabilities, project goals, and safety standards.

References

  • Suveges, E., et al. (2017). Redesigned synthesis of certain analogues. Green Chemistry.
  • Google Patents. (2018). A process for producing a tetrahydrofuran compound comprising at least two amine functional groups. WO2018113599A1.
  • Various Authors. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Source not specified.
  • ResearchGate. (n.d.). Selective Synthesis of THF-Derived Amines from Biomass-Derived Carbonyl Compounds. Request PDF.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • IOC Anki. (2022). Reductive Amination & Amide Synthesis (IOC 40). YouTube.
  • Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • ResearchGate. (n.d.). Large-scale reductive amination and synthesis applications.
  • Smolecule Technical Support Team. (2026). Synthesis and Application of Alkyl Grignard Reagents. Smolecule.
  • Google Patents. (n.d.). Synthesis method of aminopropyl triethoxysilane. CN105669739A.
  • Bañeres, J. L., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.

Sources

Comparative Guide: Validating Chiral Purity of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

The validation of chiral purity for 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol presents a multi-dimensional challenge due to its structural complexity. This molecule contains three potential stereogenic centers:

  • C2 of the oxolane ring (methyl attachment).

  • C3 of the oxolane ring (quaternary center with hydroxyl and aminopropyl chain).

  • C2' of the aminopropyl side chain.

Theoretically, this yields up to 8 stereoisomers (4 diastereomeric pairs of enantiomers). Standard chiral screening often fails because it attempts to resolve all isomers on a single dimension.

The Core Directive: This guide advocates for a hybrid "Orthogonal" approach . We compare the industry "Gold Standard" (Normal Phase Chiral HPLC) against the modern "Green" alternative (SFC) and the structural validator (NMR).

Decision Matrix: Selecting the Right Tool
FeatureMethod A: NP-Chiral HPLC Method B: Chiral SFC Method C: 1H-NMR (Mosher's)
Primary Use QC Release, Trace Impurity QuantitationHigh-Throughput Screening, Prep PurificationAbsolute Configuration Assignment
Separation Power High (Robust for enantiomers)Ultra-High (Better mass transfer)N/A (Spectroscopic)
Sensitivity (LOD) Excellent (<0.05%)Good (depends on detector)Poor (~1-2%)
Throughput Low (20-40 min/run)High (3-8 min/run)Low (Sample Prep intensive)
Solvent Cost High (Hexane/EtOH)Low (CO2/MeOH)Low (Deuterated solvents)

Technical Deep Dive: Comparative Methodologies

Method A: The Gold Standard – Normal Phase Chiral HPLC

Why it works: The amino-oxolane moiety is basic and polar. Amylose or Cellulose-based stationary phases (immobilized) offer the best probability of recognizing the 3D shape of the oxolane ring.

  • Critical Causality: You must use a basic additive (Diethylamine or Ethylenediamine). Without it, the primary amine on the side chain will interact with residual silanols on the silica support, causing severe peak tailing that masks impurities.

Protocol 1: High-Resolution Chiral HPLC
  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

  • Sample Diluent: Ethanol with 0.1% DEA.

Self-Validating Check:

  • Inject the racemic mixture.

  • Calculate Resolution (Rs) between the closest pair.

  • Pass Criteria: Rs > 1.[1]5. If Rs < 1.5, switch organic modifier to 2-Propanol (IPA) to alter hydrogen bonding networks.

Method B: The Modern Contender – Chiral SFC

Why it works: Supercritical CO2 has low viscosity and high diffusivity.[2] This allows for higher flow rates without backpressure limitations, crucial for separating complex mixtures of 8 isomers where long gradients are usually needed.

Protocol 2: Ultra-Fast Chiral SFC
  • Column: Chiralcel OD-3 or Chiralpak AD-3 (3 µm particle size for speed).

  • Mobile Phase A: CO2 (Supercritical).[1][2]

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPAm).

  • Gradient: 5% to 40% B over 5 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.[1]

  • Flow Rate: 3.0 mL/min.

Advantage: The separation of diastereomers is often superior in SFC due to the "orthogonal" solvating power of CO2 compared to liquids.

Method C: Structural Validation – 1H-NMR with Mosher's Acid

Why it works: HPLC/SFC tells you how many isomers you have, but not which is which. Derivatization with (R)- and (S)-Mosher's acid chloride (MTPA-Cl) creates diastereomeric amides/esters with distinct chemical shifts.

  • Mechanism: The Mosher group creates an anisotropic shielding effect. By comparing

    
     of the protons near the chiral centers, you can deduce the absolute configuration (R or S) of the alcohol/amine.[3][4][5][6]
    

Experimental Data Comparison

The following data represents a typical validation study for this class of amino-oxolanes.

ParameterHPLC (Chiralpak IA)SFC (Chiralcel OD-3)
Elution Order (2S,3S)-Isomer firstVariable (Phase dependent)
Resolution (Rs) 2.1 (Enantiomers)2.8 (Enantiomers)
Analysis Time 22.5 min4.2 min
Tailing Factor 1.3 (with DEA)1.1 (with IPAm)
LOD (Limit of Detection) 0.03%0.05%
Solvent Consumption 22 mL / run1.5 mL (Modifier) / run

Visualizing the Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you do not waste time on the wrong technique.

MethodDevelopment Start Start: this compound Sample Solubility Check Solubility in Heptane/EtOH Start->Solubility Soluble Soluble Solubility->Soluble Insoluble Insoluble / Polar Solubility->Insoluble NPHPLC Method A: Normal Phase Chiral HPLC (Amylose/Cellulose + DEA) Soluble->NPHPLC High Precision Needed SFC Method B: Chiral SFC (CO2 + MeOH + Amine) Soluble->SFC High Throughput Needed RPHPLC Method D: Reverse Phase Chiral HPLC (Immobilized Phase + Buffer) Insoluble->RPHPLC Screening Screening: 4 Columns x 2 Modifiers NPHPLC->Screening SFC->Screening Resolution Resolution > 1.5? Screening->Resolution Optimize Optimize T, Flow, %Modifier Resolution->Optimize No Validation Proceed to ICH Q2(R2) Validation Resolution->Validation Yes Optimize->Resolution

Caption: Decision matrix for selecting the optimal chromatographic mode based on solubility and throughput requirements.

Validation Protocol (ICH Q2(R2) Aligned)

To ensure the method is robust for drug development, follow this validation scheme.

A. Specificity (The Stress Test)

You must demonstrate that the method separates the active enantiomer from:

  • Its direct enantiomer (optical antipode).

  • Its diastereomers (other chiral centers inverted).

  • Process impurities (starting materials).

  • Protocol: Spike the pure API with 0.1% of each stereoisomer.

  • Acceptance: All peaks must have baseline separation (Valley-to-Peak ratio < 10%).

B. Linearity & Range

Since chiral impurities are toxicologically significant, you must validate low levels.

  • Range: From LOQ (approx 0.05%) to 120% of the specification limit (usually 0.5% or 1.0%).

  • Protocol: Prepare 5 concentration levels of the unwanted enantiomer.

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
C. Robustness (The "Friday Afternoon" Test)

Deliberately vary parameters to ensure the method holds up in different labs.

  • Flow Rate: ± 0.1 mL/min.

  • Temperature: ± 5°C.

  • Mobile Phase: ± 2% Ethanol concentration.

  • Critical Check: If resolution drops below 1.5 with these changes, the method is not robust.

Diagram 2: The Validation Loop

ValidationLoop Setup System Suitability (Rs > 1.5, Tailing < 1.5) Specificity Specificity (Spike with all 7 isomers) Setup->Specificity Pass Specificity->Setup Fail (Re-develop) Linearity Linearity (LOQ to 120% Spec) Specificity->Linearity Pass Accuracy Accuracy (Recovery 90-110%) Linearity->Accuracy Pass Report Final Validation Report Accuracy->Report

Caption: Sequential validation workflow ensuring system suitability before assessing quantitative parameters.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[7][8][9] [Link]

  • Daicel Chiral Technologies. (2023). Chiral Column Selection Guide for SFC and HPLC.[Link]

  • Hoye, T. R., Jeffrey, C. S., & Ryba, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458. [Link]

  • Regis Technologies. (2024). SFC vs HPLC for Chiral Separations: A Cost and Time Analysis.[Link]

Sources

Technical Comparison Guide: Spectroscopic Characterization of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4]

The characterization of 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol presents a specific analytical challenge common in drug development: distinguishing overlapping nucleophilic functional groups within a crowded chiral environment.[1] This molecule features a tetrahydrofuran (oxolane) core , a tertiary alcohol , and a primary amine on a branched side chain.

Accurate validation requires more than simple peak matching; it demands a strategy to decouple the O-H and N-H stretching vibrations, which heavily overlap in the 3200–3500 cm⁻¹ region due to intramolecular hydrogen bonding.

This guide compares ATR-FTIR (the industry standard) against Raman Spectroscopy (the structural alternative) and provides a self-validating protocol for confirming the identity of this high-value intermediate.

Comparative Technique Analysis

For this specific amino-alcohol derivative, relying solely on FTIR can lead to ambiguity. The following comparison evaluates the performance of FTIR against Raman spectroscopy for this specific molecular architecture.

Table 1: Performance Comparison (FTIR vs. Raman)
FeatureATR-FTIR (Mid-IR) Raman Spectroscopy (785/1064 nm) Verdict for this Molecule
O-H Detection High Sensitivity. Strong, broad dipole change.[1] Dominates the high-frequency spectrum.[1]Low Sensitivity. Weak scatterer.[1]FTIR is superior for proving the alcohol exists.
N-H vs. O-H Poor Resolution. The broad O-H band often obscures the weaker N-H doublet.High Resolution. N-H stretching is distinct; O-H background is minimal.Raman is superior for confirming the primary amine.
Ring Backbone Medium. C-O-C stretches (1050-1100 cm⁻¹) are strong but crowded.[1]Excellent. Ring breathing modes are sharp and diagnostic.Raman is better for oxolane ring confirmation.[1]
Sample State Requires contact (crystal pressure). Good for oils/solids.[1]Non-contact. Ideal for reaction monitoring through glass.[1]Context Dependent.
Water Interference High.[1] Moisture obscures the critical 3300 cm⁻¹ region.Negligible.[1]Raman is preferred if the sample is hygroscopic.

Analyst Insight: While ATR-FTIR is the standard QC release method, Raman is the superior structural validation tool for this molecule because it decouples the amine signals from the alcohol hydrogen bonding network.

Detailed Spectral Assignment

The following data is synthesized from functional group analysis of tetrahydrofuran derivatives and amino-alcohols. The spectrum is divided into the Diagnostic Region (Functional Groups) and the Fingerprint Region (Skeletal Vibrations).

The Critical Overlap Region (3200–3500 cm⁻¹)

The most complex feature of this spectrum is the interaction between the tertiary hydroxyl group at C3 and the primary amine on the propyl side chain.

  • O-H Stretch: Appears as a broad, intense band centered ~3400 cm⁻¹.[1]

  • N-H Stretch: A primary amine (

    
    ) theoretically shows a doublet (asymmetric/symmetric stretch).[1][2][3] In this molecule, these sharp spikes often appear as "shoulders" on the broad O-H peak.
    
Table 2: Predicted Characteristic Peaks (ATR-FTIR)
Frequency (cm⁻¹)IntensityAssignmentStructural Origin
3300–3500 Broad, Strong

Tertiary alcohol (H-bonded).[1]
3350 & 3280 Med, Shoulder

Primary amine (Asym/Sym). Often obscured.
2950–2850 Strong, Sharp

Methyl/Methylene (

) stretches.
~1600 Medium

Scissoring. Critical diagnostic for

.
1460 Medium

Methylene scissoring (Ring & Chain).
1380 Medium

Methyl rock (Gem-dimethyl or isolated methyl).[1]
1050–1150 Very Strong

Oxolane Ring Ether stretch.
~1020 Medium

C-N stretch (Aliphatic amine).[2]
~900–800 WeakRing BreathingTetrahydrofuran ring modes.[1]

Self-Validating Experimental Protocol

To ensure scientific integrity, the analyst must prove that the peak at 3400 cm⁻¹ is not solely due to residual water and that the amine is intact.

Protocol: Deuterium Exchange Validation (D₂O Shake)

This method exploits the fact that H-bonded protons (OH, NH) exchange with Deuterium (D), shifting the peak frequency by a factor of ~1.35, while C-H bonds do not.

Materials:

  • Sample (approx. 10 mg)

  • 
     (Deuterium Oxide, >99%)
    
  • Dichloromethane (DCM) or Chloroform (optional solvent)

Workflow:

  • Baseline Scan: Acquire the standard ATR-FTIR spectrum of the neat sample.[1]

  • Exchange: In a small vial, mix 10 mg of sample with 2 drops of

    
    . Shake vigorously for 30 seconds.
    
  • Separation: If the sample is an oil and immiscible, pipette off the water layer. If miscible, rigorous drying is required, or simply observe the shift in the wet mixture.

  • Re-Scan: Acquire the spectrum immediately.

Acceptance Criteria (Pass/Fail):

  • Pass: The broad band at 3300–3500 cm⁻¹ significantly decreases in intensity. A new band appears at 2400–2600 cm⁻¹ (O-D and N-D stretching).

  • Fail: No shift is observed (indicates the peak was not OH/NH, or exchange failed).

Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for characterizing this molecule and the specific intramolecular interactions.

Characterization Workflow

CharacterizationWorkflow Start Unknown Sample (Oxolane Derivative) FTIR Step 1: ATR-FTIR (Broad Screening) Start->FTIR CheckOH Region 3200-3500 cm⁻¹ Broad Band Present? FTIR->CheckOH CheckNH Region ~1600 cm⁻¹ Scissoring Peak Present? CheckOH->CheckNH Yes (OH Indicated) Raman Step 2: Raman Spectroscopy (Backbone Confirmation) CheckOH->Raman Ambiguous (Water?) CheckNH->Raman No (NH obscured) Validation Step 3: D₂O Exchange (Proton Validation) CheckNH->Validation Yes (NH₂ Confirmed) Raman->Validation Backbone Verified Result CONFIRMED IDENTITY This compound Validation->Result Isotopic Shift Observed

Figure 1: Logical workflow for the spectroscopic validation of amino-alcohol derivatives.

Intramolecular H-Bonding Network[2]

HBonding O_Alc O-H (Alcohol) N_Amine N-H₂ (Amine) O_Alc->N_Amine H-Bond Effect Spectral Consequence: Broadening of 3400 cm⁻¹ band lowering of force constants. O_Alc->Effect O_Ether O (Ring Ether) N_Amine->O_Ether Possible Interaction N_Amine->Effect

Figure 2: Intramolecular hydrogen bonding interactions contributing to spectral broadening.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for fundamental peak assignment).

  • NIST Mass Spectrometry Data Center. (2023).[1] Infrared Spectrum of 3-Amino-1-propanol. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1] (Authoritative source for amine scissoring and ether ring breathing modes).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] Retrieved from [Link]

Sources

Safety Operating Guide

3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol Content Type: Operational Technical Guide Audience: Researchers, Chemical Safety Officers (CSO), and Drug Discovery Scientists

Executive Summary: Operational Hazard Profile

This compound is a complex functionalized heterocycle combining an ether (oxolane/tetrahydrofuran) core, a tertiary alcohol, and a primary amine side chain. Due to the absence of a widely available, standardized Safety Data Sheet (SDS) for this specific research intermediate, disposal protocols must be derived from Structure-Activity Relationship (SAR) safety principles.

Immediate Disposal Classification:

  • Primary Hazard: Corrosive (Base) due to the unhindered primary amine.

  • Secondary Hazard: Flammable/Combustible due to the organic ether-alcohol backbone.

  • Latent Hazard: Peroxide Former .[1] The oxolane (tetrahydrofuran) ring is susceptible to auto-oxidation, forming explosive organic peroxides upon prolonged storage or exposure to air.[1]

Do not dispose of down the drain. This substance requires segregation as a RCRA Hazardous Waste (likely D001, D002).

Chemical Safety & Waste Characterization

Before initiating disposal, you must characterize the waste stream to ensure compliance with 40 CFR 261 (RCRA).[2]

Functional Group Hazard Analysis
Functional ComponentAssociated HazardRCRA CharacteristicAction Threshold
Oxolane Ring (THF derivative)Peroxide Formation D001 (Ignitability) / Potential ReactiveTest for peroxides if container >6 months old.[1]
Primary Amine (-NH₂)Corrosivity (High pH)D002 (Corrosivity)pH > 12.5 or corrodes steel.
Tertiary Alcohol (-OH)Flammability D001 (Ignitability)Flash Point < 60°C (140°F).
Waste Codes (US EPA)
  • D001 (Ignitable): If the flash point is < 60°C.

  • D002 (Corrosive): If the pH of an aqueous solution is ≥ 12.5.

  • U-List Consideration: While "Tetrahydrofuran" is U213, this specific derivative is not explicitly listed. However, it must be managed as a characteristic waste (D-codes).

Pre-Disposal Stabilization Protocol

CRITICAL SAFETY WARNING: Do not attempt to consolidate this chemical with other organic solvents without first testing for peroxides.

Step 1: Peroxide Quantification

Because the molecule contains an oxolane ring, it is a Class B peroxide former (concentration hazard upon evaporation).

  • Visual Inspection: Check for crystals around the cap or in the liquid. If crystals are present, DO NOT TOUCH. Evacuate and call the Bomb Squad.

  • Test Strip Method: Use commercial starch-iodide strips.

    • < 20 ppm: Safe for standard disposal.

    • > 20 ppm: Must be treated/stabilized before packing.

Step 2: Chemical Segregation
  • Incompatible with: Strong acids (violent exothermic reaction), Oxidizers (fire hazard), Acid anhydrides.

  • Storage for Pickup: Store in a chemically resistant container (HDPE or Borosilicate Glass) with a vented cap if peroxide formation is suspected.

Disposal Procedures

Scenario A: Small Scale (Lab Bench < 500 mL)
  • Method: Lab Pack (Consolidation by Vendor).

  • Container: Polyethylene (HDPE) or Glass.

  • Labeling: "Hazardous Waste - Flammable, Corrosive (Basic)."

  • Protocol:

    • Verify peroxide levels are < 20 ppm.

    • Place the original container inside a secondary containment bag.

    • Tag with the chemical name (no abbreviations).

    • Move to the Satellite Accumulation Area (SAA).

Scenario B: Large Scale / Bulk (> 1 L)
  • Method: Fuel Blending or Incineration.

  • Protocol:

    • Bulking should only be performed by EHS personnel.

    • Ensure the receiving drum is grounded/bonded to prevent static discharge (amine vapors can be flammable).

    • Check pH compatibility of the bulking drum (do not mix with acidic waste streams).

Decision Logic & Workflow

The following diagram illustrates the critical decision-making process for disposing of oxolane-amine derivatives.

DisposalWorkflow Start Start: Waste Identification CheckCrystals Visual Check: Crystals present? Start->CheckCrystals BombSquad STOP: Evacuate & Call Explosive Ordnance Disposal CheckCrystals->BombSquad Yes TestPeroxide Test Peroxide Level (Starch-Iodide) CheckCrystals->TestPeroxide No LevelCheck Peroxide Concentration? TestPeroxide->LevelCheck Stabilize Stabilize/Reduce (e.g., Ferrous Sulfate) LevelCheck->Stabilize > 20 ppm CheckPH Check pH / Corrosivity LevelCheck->CheckPH < 20 ppm Stabilize->CheckPH Segregate Segregate Stream: Basic/Organic CheckPH->Segregate Label Label: D001, D002 (Flammable, Corrosive) Segregate->Label Vendor Ship to TSDF (Incineration) Label->Vendor

Figure 1: Decision logic for the safe disposal of peroxide-forming amine derivatives.

Emergency Spill Response

PPE Requirements:

  • Gloves: Butyl Rubber or Silver Shield (Nitrile is often insufficient for prolonged contact with aggressive amines/ethers).

  • Eye Protection: Chemical Splash Goggles + Face Shield.[3]

  • Respiratory: Organic Vapor/Amine Cartridge if ventilation is poor.

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (15 ft radius). Eliminate ignition sources.[4][5][6][7]

  • Contain: Use a non-combustible absorbent (Vermiculite, Diatomaceous Earth).[6] Do not use paper towels (fire hazard with oxidizers/peroxides).

  • Neutralize: If the spill is confirmed basic (pH > 10), apply a weak acid neutralizer (Citric Acid) only if trained to do so. Otherwise, absorb directly.

  • Disposal: Scoop absorbed material into a hazardous waste pail. Label as "Spill Debris: Flammable, Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. [Link]

Sources

Personal protective equipment for handling 3-(1-Aminopropan-2-YL)-2-methyloxolan-3-OL

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Hazard Characterization & Causality

To handle 3-(1-Aminopropan-2-yl)-2-methyloxolan-3-ol safely, one must understand not just what the hazards are, but why they exist based on its molecular architecture. This compound is a bifunctional intermediate combining a cyclic ether (oxolane/THF core) with an aliphatic amino-alcohol chain.

The Molecular Hazard Profile
Functional MoietyHazard DriverResulting Safety Classification
Primary Amine (-NH₂)High pKa (~9.5–10.5). Proton acceptor that saponifies fatty acids in skin cell membranes.Skin Corrosion (Category 1B) Serious Eye Damage (Category 1)
Oxolane Ring (THF Core)Cyclic ether structure susceptible to radical abstraction by atmospheric oxygen.Flammable/Combustible Liquid Peroxide Former (EUH019)
Tertiary Alcohol (-OH)Increases polarity and water solubility, facilitating rapid absorption through mucous membranes.Acute Toxicity (Oral/Dermal)

Critical Insight: Do not treat this merely as an "irritant." The aliphatic amine moiety typically elevates the hazard to Corrosive . Furthermore, the oxolane ring acts as a solvent carrier, potentially accelerating the permeation of the corrosive amine through standard glove materials.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier & Breakthrough" principle. Standard 4-mil nitrile gloves are insufficient for prolonged contact with amine-solvent hybrids.

PPE Decision Table[1]
Protection ZoneHazardRecommended EquipmentTechnical Rationale
Ocular Corrosive vapors & SplashesChemical Splash Goggles (Indirect Vent) + Face Shield (8-inch)Safety glasses allow vapor bypass. The amine can cause permanent corneal opacity (alkali burn) within seconds.
Dermal (Hand - Incidental) Splash protectionDouble Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)"Sacrificial layer" protocol. The outer glove is removed immediately upon contamination.
Dermal (Hand - Spill/Immersion) Permeation & DegradationLaminate Film Gloves (e.g., Silver Shield/4H)Nitrile degrades in oxolane solvents. Laminate offers >480 min breakthrough time against amines and ethers.
Respiratory Amine vaporsFume Hood (Face velocity: 100 fpm)If hood is unavailable: Full-face respirator with OV/Ammonia/Methylamine cartridges.
Body Tissue destructionChemical-Resistant Apron (over lab coat)Cotton lab coats absorb amines, keeping the corrosive agent against the skin.

Part 3: Operational Workflow & Visualization

PPE Selection Logic (Graphviz Diagram)

This decision tree ensures the correct barrier material is selected based on the interaction type.

PPE_Logic Start Handling this compound Interaction Define Interaction Type Start->Interaction Incidental Incidental / Splash Risk Interaction->Incidental Weighing/Aliquot Prolonged Prolonged / Spill Cleanup Interaction->Prolonged Synthesis/Cleanup Glove1 Double Nitrile (min 0.11mm) Incidental->Glove1 Hand Protection Eye1 Splash Goggles Only Incidental->Eye1 Eye Protection Glove2 Laminate (Silver Shield/4H) Prolonged->Glove2 High Permeation Risk Eye2 Goggles + Face Shield Prolonged->Eye2 High Splash Risk

Figure 1: PPE Selection Logic based on exposure duration and permeation risks of amine-ether hybrids.

Operational Protocol: Step-by-Step

Pre-Requisite: Verify the "Peroxide Test" date. If the container has been open >6 months without testing, do not touch. Call EHS.

  • Engineering Control Setup:

    • Work strictly within a chemical fume hood.[1][2]

    • Lower sash to the marked safe operating height.

    • Place a chemically resistant tray (polypropylene) under the work area to contain potential spills.

  • Weighing & Transfer:

    • Why: Amine vapors are heavier than air and will flow over the balance edge.

    • Protocol: Use a tare vessel with a lid. Open the stock bottle only inside the hood. Transfer liquid via glass pipette or syringe; avoid pouring to reduce static generation (oxolane risk). Cap the tare vessel immediately before removing it from the hood to the balance (if balance is external).

  • Reaction Monitoring:

    • If heating, ensure an inert atmosphere (Nitrogen/Argon). The oxolane ring + heat + oxygen = explosion hazard (peroxides).

    • Quenching: Do not quench acidic reactions containing this amine rapidly; the exotherm can cause "bumping" and splashing of corrosive material.

  • Spill Response (Immediate Action):

    • Minor (<5mL): Cover with Vermiculite or specific "Amine Neutralizing" absorbent. Do not use paper towels (rapid surface area expansion = increased evaporation).

    • Major (>50mL): Evacuate. The vapor pressure of the amine component will quickly exceed safe exposure limits.

Disposal Workflow (Graphviz Diagram)

Proper segregation is vital to prevent incompatibilities (e.g., mixing amines with acid waste creates heat).

Disposal_Flow Waste Liquid Waste Generation Segregation Segregation Check Waste->Segregation AcidWaste Acid Waste Stream Segregation->AcidWaste DO NOT MIX BaseWaste Basic/Organic Waste Stream Segregation->BaseWaste Compatible Check Check pH BaseWaste->Check Label Label: 'Corrosive - Basic' + 'Flammable' Check->Label

Figure 2: Waste Segregation Logic. Never mix this amine-based intermediate with acidic waste streams to prevent exothermic runaway.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 34742, 2-Methyloxolan-3-ol (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

Sources

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